MDNI-caged-L-glutamate
Description
Properties
CAS No. |
864085-92-7 |
|---|---|
Molecular Formula |
C14H16N4O8 |
Molecular Weight |
368.30 g/mol |
IUPAC Name |
(2S)-2-amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C14H16N4O8/c1-26-13-7-4-5-16(11(19)3-2-8(15)14(20)21)12(7)9(17(22)23)6-10(13)18(24)25/h6,8H,2-5,15H2,1H3,(H,20,21)/t8-/m0/s1 |
InChI Key |
SYNWQVVPBORTQE-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C2=C1CCN2C(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C2=C1CCN2C(=O)CCC(C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
Alternative Names: caged MDNI glutamate, DNI glutamate, DNI-GLU |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MDNI-caged-L-glutamate for Researchers, Scientists, and Drug Development Professionals
Introduction
MDNI-caged-L-glutamate is a photosensitive derivative of the principal excitatory neurotransmitter, L-glutamate, engineered for precise spatial and temporal control of glutamate (B1630785) release.[1][2] This "caged" compound remains biologically inert until it is photolysed by a flash of light, liberating free L-glutamate.[1][2] The 4-methoxy-5,7-dinitroindolinyl (MDNI) caging group confers high photosensitivity, making it a valuable tool in neuroscience research, particularly for studying synaptic transmission, plasticity, and receptor function with high precision.[3]
Physicochemical and Photochemical Properties
This compound is a water-soluble and stable compound at neutral pH. It is pharmacologically inactive at neuronal glutamate receptors at concentrations up to 200 μM. Its key advantage lies in its high photosensitivity, being approximately 5.5 times more sensitive to light than the commonly used MNI-caged L-glutamate.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 368.3 g/mol | |
| Molecular Formula | C₁₄H₁₆N₄O₈ | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in water | |
| One-Photon Excitation Maximum | 350 - 365 nm | |
| Quantum Yield (Φ) | ~0.47 | [4] |
| Two-Photon Cross-Section (δ) | 0.06 GM at 730 nm | [5] |
| Pharmacological Inactivity | Up to 200 μM at glutamate receptors |
Photolysis (Uncaging) Mechanism
The release of L-glutamate from its MDNI cage is initiated by the absorption of a photon. This process is highly efficient for both one-photon and two-photon excitation.
One-Photon Uncaging
Upon absorption of a near-UV photon (350-365 nm), the MDNI caging group undergoes a photochemical reaction that leads to the rapid cleavage of the bond holding the L-glutamate molecule.
Two-Photon Uncaging
Two-photon excitation, typically using a pulsed infrared laser (around 730 nm), allows for highly localized uncaging in three dimensions, minimizing out-of-focus photolysis and photodamage.[5][6] This is particularly advantageous for stimulating individual synapses or even single dendritic spines.[6]
Caption: Photolysis of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolution: Dissolve this compound in a suitable buffer (e.g., artificial cerebrospinal fluid, ACSF) to the desired stock concentration. Gentle warming may be required for complete dissolution.
-
Storage: Store the stock solution at -20°C, protected from light to prevent premature uncaging.
One-Photon Uncaging Protocol (Adapted from MNI-glutamate protocols)
-
Bath Application: Add the this compound stock solution to the experimental bath to achieve a final concentration typically in the micromolar range. The optimal concentration should be determined empirically for each preparation.
-
Light Source: Use a flash lamp or a laser with an output in the 350-365 nm range.
-
Photolysis Parameters:
-
Pulse Duration: Start with short pulses (e.g., 1-5 ms).
-
Light Intensity: Adjust the intensity to elicit a physiological response without causing photodamage.
-
-
Calibration: Calibrate the amount of glutamate released by measuring the resulting postsynaptic currents (PSCs) and comparing them to responses elicited by known concentrations of applied glutamate.
Two-Photon Uncaging Protocol
-
Bath Application: Apply this compound to the bath at a concentration typically in the millimolar range (e.g., 1-10 mM).
-
Laser Source: Use a mode-locked Ti:Sapphire laser tuned to approximately 730 nm.
-
Photolysis Parameters:
-
Pulse Duration: Use very short laser pulses (femtoseconds).
-
Laser Power: Adjust the laser power at the objective to elicit a response from a single spine (typically a few milliwatts).
-
Stimulation Pattern: Deliver single or trains of pulses to mimic synaptic release.
-
-
Targeting: Use a two-photon microscope to visualize and target specific subcellular structures like dendritic spines.
Caption: Workflow for a two-photon uncaging experiment.
Glutamate Receptor Signaling Pathways
The photoreleased L-glutamate can activate both ionotropic and metabotropic glutamate receptors, initiating a cascade of downstream signaling events.
Ionotropic Glutamate Receptor (iGluR) Signaling
Upon binding of glutamate, iGluRs (AMPA, NMDA, and Kainate receptors) open their ion channels, leading to the influx of cations (Na⁺ and Ca²⁺) and depolarization of the postsynaptic membrane.[7][8][9] This rapid signaling is fundamental to excitatory postsynaptic potentials (EPSPs).[8]
Caption: Simplified iGluR signaling pathway.
Metabotropic Glutamate Receptor (mGluR) Signaling
mGluRs are G-protein coupled receptors that modulate synaptic transmission and plasticity over a slower timescale.[8][10] They are classified into three groups (I, II, and III) with distinct downstream signaling cascades.[7] Group I mGluRs, for example, activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[11]
Caption: Group I mGluR signaling cascade.
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been described in the literature.[1][12] A general outline of the synthesis is as follows:
-
Reduction of 4-methoxyindole (B31235): 4-methoxyindole is reduced to 4-methoxyindoline.[12]
-
Coupling to protected glutamate: The resulting 4-methoxyindoline is coupled to a protected form of L-glutamate (N-tert-BOC-L-glutamic acid α-tert-butyl ester).[12]
-
Dinitration: The coupled product undergoes a two-step dinitration process to introduce the two nitro groups onto the indoline (B122111) ring.[12]
-
Deprotection: The protecting groups on the glutamate moiety are removed to yield the final product, this compound.[12]
For a detailed, step-by-step synthesis protocol, researchers should refer to the primary literature, such as the work by Fedoryak et al. (2005).[1][12]
Conclusion
This compound represents a significant advancement in the field of photopharmacology. Its high photosensitivity and suitability for both one- and two-photon uncaging make it an invaluable tool for the precise investigation of glutamate-mediated processes in the nervous system. This guide provides a comprehensive overview of its properties, experimental use, and the signaling pathways it can be used to probe, serving as a valuable resource for researchers and drug development professionals.
References
- 1. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. ijbs.com [ijbs.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to MDNI-caged-L-glutamate: Principle of Action and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDNI-caged-L-glutamate is a photosensitive derivative of the principal excitatory neurotransmitter, L-glutamate, designed for precise spatial and temporal control over its release.[1][2] This "caged" compound remains biologically inert until it is "uncaged" by photolysis, typically using a flash of light. The 4-methoxy-5,7-dinitroindolinyl (MDNI) caging group offers significant advantages over previous caging chromophores, most notably a higher photosensitivity, which allows for the use of lower light intensities, thereby minimizing potential phototoxicity and extending the viability of biological preparations.[1][3][4] This technical guide provides a comprehensive overview of the principle of action of this compound, detailed experimental protocols for its application, and a summary of its key quantitative properties.
Principle of Action
The fundamental principle behind this compound lies in the covalent attachment of the MDNI moiety to the L-glutamate molecule, rendering it incapable of binding to and activating its receptors.[5] The dinitroindolinyl structure is engineered to be photolabile. Upon absorption of a photon, typically in the near-UV or violet range of the electromagnetic spectrum, the MDNI cage undergoes a rapid photochemical reaction.[3][4] This process, known as photolysis or uncaging, results in the cleavage of the bond holding the glutamate (B1630785), releasing it in its active form. The released L-glutamate can then diffuse and bind to its receptors on nearby cells, such as neurons and astrocytes, triggering downstream physiological events.
The key advantages of the MDNI caging group include its high quantum yield and two-photon cross-section, which translate to a more efficient release of glutamate per unit of light.[5] This enhanced photosensitivity is a critical feature for delicate experimental systems where minimizing light exposure is paramount.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, with a comparison to the widely used MNI-caged-L-glutamate for context.
| Property | This compound | MNI-caged-L-glutamate | Reference |
| Chemical Formula | C₁₄H₁₆N₄O₈ | C₁₄H₁₇N₃O₆ | [6] |
| Molecular Weight ( g/mol ) | 368.30 | 323.3 | [6] |
| One-Photon Excitation (nm) | 350 - 365 | 300 - 380 | [3][4] |
| Two-Photon Excitation (nm) | Not specified | ~720 | [7] |
| Quantum Yield (Φ) | ~0.5 | 0.065 - 0.085 | [5] |
| Two-Photon Cross-Section (GM) | Not specified, but 5-6x more effective than MNI-Glu in cuvette | 0.06 | [5] |
| Photosensitivity | 5.5 times more photosensitive than MNI-caged L-glutamate | - | [3][4] |
| Solubility | Soluble to 10 mM in water with gentle warming | Soluble to 50 mM in water | |
| Pharmacological Inactivity | Inactive at neuronal glutamate receptors up to 200 μM | Inactive at neuronal glutamate receptors and transporters up to mM concentrations | [3][4] |
Experimental Protocols
One-Photon Uncaging of this compound
This protocol is adapted for inducing responses in astrocytes in brain slices.
Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (ACSF): Standard composition, bubbled with 95% O₂ / 5% CO₂.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable buffer. Protect from light and store at -20°C.
-
Working Solution: Dilute the stock solution in ACSF to the final desired concentration (e.g., 200 µM).[3][4]
Equipment:
-
Upright or inverted microscope equipped for epifluorescence.
-
Light source for photolysis (e.g., UV flash lamp, LED, or laser) with appropriate filters for the 350-365 nm range.[3][4]
-
Objective with good UV transmission.
-
Recording setup for electrophysiology or calcium imaging.
Procedure:
-
Prepare acute brain slices and allow them to recover in ACSF.
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF.
-
Bath-apply the this compound working solution.
-
Position the light source to illuminate the region of interest.
-
Deliver a brief light pulse to uncage the glutamate. The duration and intensity of the pulse should be optimized to elicit a physiological response without causing photodamage.
-
Record the resulting cellular activity (e.g., changes in intracellular calcium concentration or membrane potential).
Two-Photon Uncaging of MNI-caged-L-glutamate (as a proxy for this compound)
This protocol is designed for high-resolution mapping of glutamate receptors on dendritic spines. While specific two-photon protocols for MDNI-caged-glutamate are less detailed in the provided results, the principles are similar to those for MNI-caged-glutamate.
Solutions and Reagents:
-
ACSF: As above.
-
MNI-caged-L-glutamate Stock Solution: Prepare a 10 mM stock in water.[8]
-
Working Solution: 2.5 - 10 mM MNI-caged-L-glutamate in ACSF.[7] The higher concentration is necessary due to the lower two-photon absorption efficiency compared to one-photon absorption.
-
Internal Solution for Patch-Clamp: Containing a fluorescent dye (e.g., Alexa Fluor) to visualize the neuron.
Equipment:
-
Two-photon laser scanning microscope equipped with a mode-locked Ti:Sapphire laser tuned to ~720 nm.[7][9]
-
High numerical aperture objective.
-
Whole-cell patch-clamp setup.
Procedure:
-
Prepare and recover brain slices as described above.
-
Transfer a slice to the recording chamber and perfuse with the MNI-caged-L-glutamate working solution.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Using two-photon imaging, locate a dendrite and identify a dendritic spine for stimulation.
-
Park the uncaging laser beam at a point approximately 0.5 µm from the head of the spine.[7]
-
Deliver a short laser pulse (0.5 to 2 ms) to uncage the glutamate.[7] The laser power (typically 10-50 mW at the objective) should be carefully calibrated to evoke a response mimicking a miniature excitatory postsynaptic current (mEPSC).[7][9]
-
Record the uncaging-evoked excitatory postsynaptic currents (uEPSCs).
Visualizations
Signaling Pathway of Uncaged Glutamate
Caption: Photolysis of this compound and subsequent signaling cascade.
Experimental Workflow for Glutamate Uncaging
Caption: General experimental workflow for glutamate uncaging experiments.
Conclusion
This compound represents a significant advancement in the field of chemical biology and neuroscience, offering a highly efficient tool for the controlled release of L-glutamate. Its superior photosensitivity allows for more precise and less invasive studies of glutamatergic signaling in a variety of biological contexts. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of this powerful technology in research and drug development endeavors. As with any advanced technique, careful optimization of experimental parameters is crucial for obtaining reliable and reproducible results.
References
- 1. Combining Ca2+ imaging with -glutamate photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circuit Mapping by UV Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 4. tocris.com [tocris.com]
- 5. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 6. This compound | C14H16N4O8 | CID 124221751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 9. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
An In-depth Technical Guide to the Uncaging Mechanism of MDNI-caged-L-glutamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the uncaging mechanism of 4-methoxy-5,7-dinitroindolinyl (MDNI)-caged-L-glutamate, a photosensitive derivative of the principal excitatory neurotransmitter, L-glutamate. Developed to offer a more efficient release of glutamate (B1630785) upon photostimulation compared to its predecessors, MDNI-caged-L-glutamate has become a valuable tool in neuroscience research for the precise spatiotemporal control of glutamate receptor activation. This document details the photochemical process, quantitative parameters, experimental methodologies, and relevant signaling pathways.
Core Uncaging Mechanism
The uncaging of this compound is a photolytic reaction initiated by the absorption of light, which leads to the cleavage of the covalent bond between the "caging" MDNI group and the L-glutamate molecule. This process can be triggered by either one-photon or two-photon excitation.
Upon absorption of a photon, the MDNI chromophore enters an excited state. This leads to a rapid intramolecular rearrangement and the scission of the N-O bond, ultimately releasing free L-glutamate and the indole (B1671886) photoproduct. The presence of an additional nitro group at the 5-position of the MDNI moiety, compared to the earlier MNI-caged glutamate, significantly enhances the quantum yield of this reaction. This electron-withdrawing group promotes deprotonation at the C-2 position, which in turn enhances the efficiency of the N-O bond cleavage and prevents the reversion of the intermediate back to the caged form.
One-Photon vs. Two-Photon Uncaging:
-
One-Photon Uncaging: This method utilizes a single photon of higher energy (typically in the UV range, around 350-365 nm) to excite the caging group.[1] While effective, it offers limited spatial resolution in the axial dimension, as uncaging can occur along the entire light path.[2]
-
Two-Photon Uncaging: This technique employs two lower-energy photons (typically in the infrared range, around 720-730 nm) that are absorbed nearly simultaneously.[2] The probability of two-photon absorption is proportional to the square of the light intensity, confining the uncaging event to the focal volume of a high numerical aperture objective.[2][3] This provides exceptional three-dimensional spatial resolution, enabling the activation of glutamate receptors at the level of individual dendritic spines.[4]
Quantitative Data Comparison
The efficiency and precision of neurotransmitter uncaging are critical for experimental success. The following tables summarize the key quantitative parameters for this compound and its widely used predecessor, MNI-caged-L-glutamate, for comparison.
| Caged Compound | One-Photon Properties | |
| Peak Absorption (nm) | Quantum Yield (Φ) | |
| MNI-caged-L-glutamate | 340[5] | 0.065 - 0.085[5] |
| This compound | 350 - 365[1] | ~0.5 (approximately 5.5-7 times higher than MNI-caged-L-glutamate)[2][6][7] |
| Caged Compound | Two-Photon Properties | |
| Excitation Wavelength (nm) | Two-Photon Cross-Section (GM) | |
| MNI-caged-L-glutamate | 720 - 730[4] | 0.06 |
| This compound | ~730 | ~0.06 |
Experimental Protocols
The following provides a generalized methodology for the application of this compound in a typical neuroscience experiment, such as studying synaptic plasticity in acute brain slices.
Preparation of this compound Solution
-
Stock Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., artificial cerebrospinal fluid, ACSF) at a concentration of 10-20 mM. Ensure the pH is adjusted to physiological levels (typically 7.4). The compound is water-soluble and stable at neutral pH.[1]
-
Working Solution: For experiments, dilute the stock solution in ACSF to a final working concentration. The optimal concentration will depend on the specific application and the efficiency of the uncaging setup, but concentrations in the range of 200 µM to a few millimolar are commonly used.[1]
Photostimulation and Electrophysiological Recording in Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical slices) from the animal model of choice using standard protocols.[8]
-
Perfusion: Transfer the slices to a recording chamber continuously perfused with oxygenated ACSF containing the working concentration of this compound.
-
Cell Identification and Patching: Identify the neuron of interest using microscopy (e.g., Dodt contrast). Perform whole-cell patch-clamp recordings to monitor synaptic currents or changes in membrane potential.[9][10]
-
Two-Photon Uncaging Setup:
-
Use a mode-locked Ti:sapphire laser tuned to approximately 720-730 nm for two-photon excitation.
-
The laser beam is directed through a high numerical aperture objective to focus the light onto the desired subcellular location (e.g., a dendritic spine).
-
The duration and power of the laser pulses should be carefully controlled to elicit physiological responses while minimizing photodamage. Typical pulse durations are in the range of 0.5-2 ms.[8]
-
-
Data Acquisition: Record the electrophysiological responses evoked by the photoreleased glutamate. These can include excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).[4][8] By repeatedly stimulating specific spines, changes in synaptic strength, a hallmark of plasticity, can be investigated.[8][11]
Visualizations
Uncaging Mechanism of this compound
Caption: Photochemical uncaging of this compound.
Experimental Workflow for Two-Photon Uncaging
Caption: Workflow for studying synaptic plasticity with this compound.
Glutamate Receptor Signaling Pathways
Caption: Major signaling pathways activated by photoreleased glutamate.
References
- 1. tocris.com [tocris.com]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. femtonics.eu [femtonics.eu]
- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 9. Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photostimulation using caged glutamate reveals functional circuitry in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]
The Photochemical Properties of MDNI-caged-L-glutamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDNI-caged-L-glutamate (4-methoxy-5,7-dinitroindolinyl-caged-L-glutamate) is a photosensitive derivative of the principal excitatory neurotransmitter in the mammalian central nervous system, L-glutamate.[1][2] This "caged" compound provides researchers with precise spatiotemporal control over the release of L-glutamate, enabling the detailed study of neuronal excitation, synaptic plasticity, and glutamate (B1630785) receptor function.[1][2] Upon photolysis with ultraviolet (UV) or two-photon excitation, the MDNI caging group is cleaved, rapidly releasing free L-glutamate.[1] this compound has been engineered to be more efficient in its use of incident light compared to its predecessor, MNI-caged-L-glutamate, making it a valuable tool for neuroscientists and pharmacologists.[1] This guide provides a comprehensive overview of the core photochemical properties of this compound, detailed experimental protocols for its use, and diagrams of the relevant signaling pathways.
Core Photochemical Properties
The efficacy of a caged compound is determined by several key photochemical parameters, including its molar extinction coefficient (ε), quantum yield (Φ), and two-photon absorption cross-section (δ). The product of the extinction coefficient and the quantum yield is a critical measure of the overall uncaging efficiency.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative photochemical properties of this compound, with comparative data for the widely used MNI-caged-L-glutamate where available.
| Parameter | This compound | MNI-caged-L-glutamate | Reference |
| Peak Absorption Wavelength (λmax) | ~350-365 nm | ~340 nm | [4][5] |
| Molar Extinction Coefficient (ε) at λmax | Not explicitly reported, but contributes to higher photosensitivity than MNI-glu | ~4,300 M-1cm-1 (for MNI chromophore) | [1] |
| One-Photon Quantum Yield (Φ) | ~0.47 | 0.065 - 0.085 | [1] |
| Two-Photon Excitation Wavelength | ~720 nm | ~720-730 nm | [4][6][7] |
| Two-Photon Uncaging Cross-Section (δu) | ~0.06 GM | ~0.06 GM | [4][6][7] |
Note: GM stands for Goeppert-Mayer units (10-50 cm4s/photon).
Experimental Protocols
I. Protocol for Determining the One-Photon Quantum Yield (Φ)
This protocol outlines a comparative method for determining the photolysis quantum yield of this compound using a well-characterized actinometer.
Materials:
-
This compound
-
Potassium ferrioxalate (B100866) (actinometer)
-
1,10-Phenanthroline (B135089) solution
-
Sodium acetate (B1210297) buffer
-
Sulfuric acid
-
Spectrophotometer
-
Monochromatic light source with a known photon flux
Methodology:
-
Actinometer Preparation: Prepare a solution of potassium ferrioxalate of a concentration that absorbs nearly all incident light at the chosen excitation wavelength.
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Irradiation: Irradiate both the actinometer and the this compound solution with the monochromatic light source for a defined period. Ensure identical illumination conditions for both solutions.
-
Actinometry Analysis: Following irradiation, add the 1,10-phenanthroline solution and sodium acetate buffer to the potassium ferrioxalate solution. This forms a colored complex with the Fe2+ ions produced upon photoreduction. Measure the absorbance of this complex to determine the number of photons absorbed by the actinometer, and thus the photon flux of the light source.
-
MDNI-glutamate Analysis: Measure the change in absorbance of the this compound solution at its λmax before and after irradiation to determine the number of molecules that have undergone photolysis.
-
Quantum Yield Calculation: The quantum yield (Φ) is calculated using the following formula: Φsample = Φactinometer × (ΔAsample / εsample) / (ΔAactinometer / εactinometer) where ΔA is the change in absorbance and ε is the molar extinction coefficient.
II. Protocol for Two-Photon Uncaging of this compound in Brain Slices
This protocol describes a typical experiment for the localized release of L-glutamate in acute brain slices to study synaptic transmission.
Materials:
-
Acute brain slices (e.g., hippocampal or cortical)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound (typically 1-10 mM in aCSF)
-
Two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser tuned to ~720 nm)
-
Electrophysiology rig for patch-clamp recording
Methodology:
-
Slice Preparation: Prepare acute brain slices from the desired brain region and maintain them in oxygenated aCSF.
-
Loading: Bath-apply this compound to the recording chamber containing the brain slice.
-
Cell Identification: Identify a target neuron for recording using infrared differential interference contrast (IR-DIC) microscopy.
-
Electrophysiology: Obtain a whole-cell patch-clamp recording from the target neuron to monitor its electrical activity (e.g., postsynaptic currents or potentials).
-
Two-Photon Uncaging:
-
Visualize the dendrites and spines of the recorded neuron (if filled with a fluorescent dye).
-
Focus the two-photon laser beam to a small spot (~1 µm) on a dendritic spine or a region of the dendrite.
-
Deliver a short laser pulse (e.g., 0.5-5 ms) to photolyze the this compound.
-
-
Data Acquisition: Record the resulting excitatory postsynaptic current (EPSC) or potential (EPSP) evoked by the photoreleased glutamate.
-
Mapping (Optional): Systematically move the uncaging spot to different locations along the dendrite to map the spatial distribution of glutamate receptors.
Signaling Pathways and Experimental Workflows
Photolysis of this compound
The following diagram illustrates the fundamental process of photorelease of L-glutamate from the MDNI caging group.
References
- 1. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices | Journal of Neuroscience [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]
- 6. rndsystems.com [rndsystems.com]
- 7. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
The Photochemical Gateway: A Technical Guide to MDNI-caged-L-glutamate's Absorption Spectrum
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties of 4-methoxy-7-nitroindolinyl (MNI)-caged-L-glutamate, a pivotal tool for the precise spatiotemporal control of glutamate (B1630785) release in neuroscience and cell biology. A comprehensive understanding of its absorption spectrum is paramount for designing and interpreting experiments that rely on the photolytic release of L-glutamate to probe synaptic function, neuronal signaling, and receptor dynamics.
Quantitative Photophysical and Photochemical Properties
The efficacy of MNI-caged-L-glutamate as a photolabile precursor is defined by its absorption characteristics, quantum yield, and photolysis rate. These parameters collectively determine the efficiency of glutamate release upon illumination. The following table summarizes the key quantitative data for MNI-caged-L-glutamate.
| Parameter | Value | Wavelength (nm) | Experimental Conditions | Reference |
| Peak Absorption Wavelength (λmax) | ~336-340 nm | 336-340 | Aqueous buffer (e.g., 25 mM Na phosphate (B84403), pH 7) | |
| Molar Extinction Coefficient (ε) | ~4,820 M⁻¹cm⁻¹ | 336 | 25 mM Na phosphate buffer, pH 7 | |
| ~4,300 M⁻¹cm⁻¹ | 330 | Not specified | [1] | |
| ~488 M⁻¹cm⁻¹ | 405 | 25 mM Na phosphate buffer, pH 7 | ||
| Quantum Yield (Φ) | 0.085 | Excitation at 300-380 nm | Not specified | [2] |
| 0.065 - 0.085 | Excitation at 300-380 nm | Not specified | [2] | |
| Photolysis Half-time | ~200 ns | Not specified | Following a light pulse | [2] |
| Two-Photon Absorption Maximum (2P λmax) | ~720 nm | 720 | Not specified | [3] |
| Two-Photon Action Cross-Section (δa) | 0.06 GM | 730 | Not specified | [3] |
Experimental Protocols
Determining the UV-Visible Absorption Spectrum
This protocol outlines the methodology for measuring the one-photon absorption spectrum of MNI-caged-L-glutamate using a standard UV-Visible spectrophotometer.
Materials:
-
MNI-caged-L-glutamate
-
Appropriate aqueous buffer (e.g., 10-100 mM phosphate buffer, pH 7.0-7.4)
-
UV-transparent cuvettes (e.g., quartz) with a 1 cm path length
-
Calibrated UV-Visible spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of MNI-caged-L-glutamate in the desired aqueous buffer. A typical concentration for spectral analysis is in the range of 20-100 µM. Ensure the compound is fully dissolved. Due to its light sensitivity, handle the solution in low-light conditions.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output. Set the desired wavelength range for scanning (e.g., 250-500 nm).
-
Blank Measurement: Fill a clean UV-transparent cuvette with the same aqueous buffer used to dissolve the MNI-caged-L-glutamate. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will serve as the blank to correct for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Empty the blank cuvette, rinse it with a small amount of the MNI-caged-L-glutamate solution, and then fill it with the sample solution. Place the cuvette back into the spectrophotometer and record the absorption spectrum.
-
Data Analysis: The spectrophotometer software will automatically subtract the blank spectrum from the sample spectrum to provide the corrected absorbance of the MNI-caged-L-glutamate. The peak of this spectrum represents the λmax. To calculate the molar extinction coefficient (ε) at a specific wavelength, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
In-situ Concentration Determination
In experimental settings, such as brain slice recordings, it is often necessary to confirm the final bath concentration of MNI-caged-L-glutamate. This can be achieved by taking a sample of the experimental solution and measuring its absorbance at a known wavelength (e.g., 330 nm or 336 nm) using a spectrophotometer, then applying the Beer-Lambert law with the known molar extinction coefficient.[1]
Visualizations
The following diagrams illustrate the photolysis process of MNI-caged-L-glutamate and a typical experimental workflow and signaling pathway where it is utilized.
Caption: Photolysis of MNI-caged-L-glutamate.
Caption: Workflow for UV-Vis Spectroscopy.
Caption: Glutamate uncaging signaling pathway.
References
Uncaging the Brain's Messenger: A Technical Guide to the Quantum Yield of MDNI-caged-L-glutamate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the quantum yield of 4-methoxy-5,7-dinitroindolinyl (MDNI)-caged-L-glutamate, a critical parameter for neuroscientists and pharmacologists utilizing light to control neuronal activity with high spatiotemporal precision. Understanding the efficiency of photorelease is paramount for designing and interpreting experiments in neuroscience and drug development. This document summarizes key quantitative data, details experimental protocols for quantum yield determination, and illustrates the relevant biological signaling pathways.
Quantitative Data Summary: Photorelease Efficiency
The quantum yield (Φ) of a caged compound represents the efficiency of the photolysis reaction, defined as the number of molecules of active substance released per photon absorbed. For MDNI-caged-L-glutamate and its closely related predecessor, MNI-caged-L-glutamate, several values have been reported in the literature under various conditions. The following table provides a consolidated summary of these findings.
| Caged Compound | Quantum Yield (Φ) | Excitation Wavelength(s) | Notes |
| This compound | ~0.5 | 350 - 365 nm | Approximately 5.5 to 10 times more photosensitive than MNI-caged-L-glutamate.[1][2] |
| MNI-caged-L-glutamate | 0.065 - 0.085 | 300 - 380 nm | A widely used caged glutamate (B1630785) with well-characterized properties.[3][4] |
| MNI-caged-L-glutamate | 0.085 | 340 nm (peak absorption) | |
| MNI-caged-L-glutamate | 0.065 | Not specified | [5] |
Experimental Protocols for Quantum Yield Determination
The determination of the quantum yield of a caged compound is a critical step in its characterization. The following outlines a generalized protocol based on common methodologies for measuring the quantum yield of photolysis for compounds like this compound. This process typically involves chemical actinometry to measure the photon flux of the light source.
Principle
The quantum yield of photolysis (Φu) is the ratio of the number of moles of the caged compound that have undergone photolysis to the number of moles of photons absorbed by the sample. The general approach involves irradiating a solution of the caged compound with a light source of known photon flux and measuring the resulting concentration change of the caged compound or the appearance of the photoproducts.
Key Methodologies
Two primary methods are employed for determining the quantum yield of caged compounds:
-
Absolute Method using Chemical Actinometry: This method involves the direct measurement of the photon flux of the light source using a chemical actinometer, a compound with a known and well-characterized photochemical reaction quantum yield. Potassium ferrioxalate (B100866) is a common actinometer for the UV-A and visible regions of the spectrum.
-
Relative Method: In this method, the quantum yield of the sample is determined by comparing its photolysis rate to that of a standard compound with a known quantum yield under identical irradiation conditions.
Generalized Protocol (Absolute Method)
1. Preparation of Solutions:
-
Caged Compound Solution: Prepare a solution of this compound of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption throughout the sample.
-
Actinometer Solution: Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate) according to established protocols.
2. Determination of Photon Flux (Actinometry):
-
Fill a cuvette with the actinometer solution and irradiate it with the light source intended for the uncaging experiment for a precisely measured time.
-
Following irradiation, develop the actinometer solution. For potassium ferrioxalate, this involves adding a solution of 1,10-phenanthroline (B135089) to form a colored complex with the Fe2+ ions produced during photolysis.
-
Measure the absorbance of the colored complex at its λmax (e.g., 510 nm for the ferrioxalate-phenanthroline complex) using a spectrophotometer.
-
Calculate the moles of Fe2+ formed using the Beer-Lambert law.
-
Using the known quantum yield of the actinometer at the excitation wavelength, calculate the total number of photons that entered the solution (photon flux).
3. Photolysis of this compound:
-
Fill an identical cuvette with the this compound solution.
-
Irradiate the solution under the exact same conditions (light source, geometry, irradiation time) as the actinometry experiment.
-
Monitor the photolysis of the caged compound by measuring the change in its absorbance spectrum over time using a spectrophotometer or by quantifying the amount of released L-glutamate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
4. Calculation of Quantum Yield:
-
Determine the number of moles of this compound that have been photolyzed from the change in concentration.
-
Calculate the number of photons absorbed by the this compound solution. This is determined from the incident photon flux (measured by actinometry) and the fraction of light absorbed by the solution (calculated from its absorbance).
-
The quantum yield (Φu) is then calculated as:
Φu = (moles of caged compound photolyzed) / (moles of photons absorbed)
Mandatory Visualizations
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for determining the quantum yield of this compound.
Signaling Pathway of Photoreleased Glutamate
Caption: Postsynaptic signaling cascade upon photorelease of L-glutamate.
References
- 1. studylib.net [studylib.net]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
A Technical Guide to the Stability and Solubility of MDNI-caged-L-glutamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and solubility of 4-methoxy-5,7-dinitroindolinyl (MDNI)-caged-L-glutamate, a critical tool for precise spatiotemporal control of glutamate (B1630785) release in neuroscience and cell biology research. The information presented herein is intended to assist researchers in the effective design and execution of experiments utilizing this photoactivatable compound.
Physicochemical and Photolytic Properties
MDNI-caged-L-glutamate is a photosensitive derivative of the excitatory neurotransmitter L-glutamate. It is designed to be biologically inert until photolysis, at which point it rapidly and efficiently releases free L-glutamate. This compound offers significant advantages over previous caged glutamates due to its enhanced photosensitivity.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the solubility and photolytic properties of this compound.
| Solvent | Maximum Concentration | Notes |
| Water | 10 mM[1] | Requires gentle warming to achieve this concentration.[1] |
| DMSO | 50 mM[1] | - |
| Table 1: Solubility of this compound. |
| Parameter | Value | Excitation Wavelength | Notes |
| One-Photon Photolysis | |||
| Quantum Yield (Φ) | ~0.5[2][3] | 350 - 365 nm[4][5] | Approximately 5.5 to 7 times more photosensitive than MNI-caged-L-glutamate.[4][6] |
| Two-Photon Photolysis | |||
| Two-Photon Cross-Section (δu) | 0.06 GM[7][8] | 720 nm[6] | The two-photon uncaging efficiency is about 5-6 times more effective than MNI-caged-L-glutamate.[2][3] |
| Table 2: Photolytic Properties of this compound. |
Stability Profile
This compound exhibits good stability under typical laboratory conditions, a crucial factor for reproducible experimental outcomes.
-
Hydrolytic Stability: this compound is resistant to hydrolysis.[6] In one study, no hydrolysis was detected by HPLC after 3-4 hours in a physiological buffer at pH 7.4.[7][8]
-
Storage: For long-term storage, it is recommended to store the solid compound at -20°C and protected from light.[1][4]
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the key properties of this compound.
Protocol for Determining Aqueous Solubility
This protocol outlines a method for determining the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker
-
Microcentrifuge
-
HPLC system with a UV detector
-
Analytical balance
Procedure:
-
Prepare a series of supersaturated solutions by adding an excess amount of this compound to aliquots of PBS in microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes to facilitate initial dissolution.
-
Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant with PBS.
-
Analyze the concentration of this compound in the diluted supernatants using a validated HPLC-UV method.
-
The equilibrium solubility is the concentration of the undiluted supernatant.
Protocol for Assessing Hydrolytic Stability
This protocol describes a method to evaluate the stability of this compound against hydrolysis over time.
Materials:
-
This compound
-
Aqueous buffers at different pH values (e.g., pH 4, 7, 9)
-
Incubator or water bath
-
HPLC system with a UV detector
-
Volumetric flasks
Procedure:
-
Prepare stock solutions of this compound in the different pH buffers at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to quantify the remaining concentration of intact this compound.
-
The degradation rate can be determined by plotting the concentration of this compound versus time, and the half-life at each pH can be calculated.
Experimental Workflow for Two-Photon Uncaging
This workflow outlines the general steps for utilizing this compound in a two-photon uncaging experiment to stimulate neurons.
Workflow for a typical two-photon glutamate uncaging experiment.
Signaling Pathway Activated by Uncaged Glutamate
Upon photolysis, the released L-glutamate binds to and activates postsynaptic glutamate receptors, initiating a cascade of intracellular signaling events. The primary receptors are ionotropic (iGluRs) and metabotropic (mGluRs).
Simplified glutamate receptor signaling pathway activated by uncaged glutamate.
Activation of AMPA receptors primarily leads to sodium influx and rapid depolarization. NMDA receptor activation, which is both ligand-gated and voltage-dependent, results in calcium influx, a key trigger for many forms of synaptic plasticity. Metabotropic glutamate receptors, coupled to G-proteins, initiate slower, modulatory signaling cascades, often leading to the release of calcium from intracellular stores.
References
- 1. researchgate.net [researchgate.net]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Quantum Yield measurement - Jasco Deutschland GmbH [jasco.de]
- 6. pharmatutor.org [pharmatutor.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Inertness of MDNI-Caged-L-Glutamate Prior to Photolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological inertness of 4-methoxy-5,7-dinitroindolinyl (MDNI)-caged-L-glutamate, a critical photosensitive compound used in neuroscience research. The defining feature of a "caged" compound is its ability to remain biologically inactive until a pulse of light releases the active molecule—in this case, the principal excitatory neurotransmitter, L-glutamate.[1][2] The efficacy and precision of experiments using MDNI-caged-L-glutamate are fundamentally dependent on its quiescence before photolysis. This guide summarizes the quantitative data supporting its inertness, details the experimental protocols for verification, and illustrates the underlying principles and workflows.
Core Principle: The Imperative of Pre-Photolysis Inertness
Caged compounds are designed to be the antithesis of a drug before their activation; they should neither be an agonist nor an antagonist at their target receptors.[2][3] For this compound, this means it must not activate or block glutamate (B1630785) receptors (e.g., AMPA, NMDA, or metabotropic glutamate receptors) or other signaling pathways in the absence of light. This inertness is paramount as it ensures that any observed biological effect can be directly and unambiguously attributed to the precise, light-mediated release of L-glutamate.[2] Key properties of an ideal caged compound like MDNI-glutamate include high water solubility, stability at physiological pH, and resistance to hydrolysis, in addition to its primary requirement of being pharmacologically inactive.[1][4]
Data Presentation: Pharmacological Inertness
The following table summarizes the quantitative data from published sources regarding the lack of biological activity of this compound and the closely related MNI-caged-L-glutamate before photolysis.
| Compound | Target/System | Observation | Effective Inert Concentration | Source |
| This compound | Neuronal Glutamate Receptors | Pharmacologically inactive | Up to 200 μM | |
| MNI-caged-L-glutamate | Neuronal Glutamate Receptors & Transporters | Pharmacologically inactive | Up to millimolar (mM) concentrations | [4][5] |
| MNI-caged-L-glutamate | GABA-A Receptors | Interference/inhibition observed | IC₅₀ ≈ 0.5 mM (500 μM) | [6][7] |
| MNI-caged γ-DGG | Climbing Fiber-Purkinje Cell Synaptic Transmission | No effect on excitatory postsynaptic currents (EPSCs) | Up to 5 mM | [8] |
Note: this compound was developed to improve the photosensitivity of MNI-caged-L-glutamate. While specific data on MDNI's off-target effects are less prevalent, the structural similarity suggests that caution is warranted at high concentrations, particularly concerning GABAergic systems.
Experimental Protocols for Verifying Biological Inertness
Verifying the inertness of a new batch of this compound or its application in a novel biological system is a critical control step. The following are detailed methodologies for key experiments.
This protocol uses patch-clamp electrophysiology to directly measure any agonist or antagonist activity of the caged compound on neuronal receptors.
-
Objective: To determine if this compound directly activates ion channels or blocks native synaptic currents in the absence of light.
-
Preparation:
-
Prepare acute brain slices (e.g., hippocampal or cerebellar) from a rodent model.
-
Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
Transfer a slice to a recording chamber on a microscope stage, continuously perfused with aCSF.
-
-
Methodology:
-
Establish a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron or Purkinje cell).
-
Voltage-clamp the neuron at a holding potential appropriate for recording glutamate-mediated currents (e.g., -70 mV for AMPA receptors) and GABA-mediated currents (e.g., 0 mV).
-
Agonist Test: Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 100-200 μM) for several minutes while continuously recording the holding current. A stable baseline with no inward or outward current indicates a lack of direct receptor activation.
-
Antagonist Test: While perfusing with the caged compound, electrically stimulate afferent pathways to evoke synaptic responses (EPSCs). Compare the amplitude and kinetics of the EPSCs before and during the application of this compound. No significant change in the synaptic response suggests the compound is not acting as an antagonist.[8]
-
Positive Control: After the test, apply a known concentration of L-glutamate or a relevant agonist to confirm the health of the cell and its ability to respond.
-
-
Data Analysis: Quantify and compare the baseline holding current and the amplitude of evoked EPSCs before and during the application of the caged compound.
This protocol uses fluorescence microscopy to detect any receptor-mediated intracellular calcium signaling in astrocytes, which are highly sensitive to glutamate.
-
Objective: To determine if this compound causes spontaneous calcium transients in astrocytes, which would indicate activation of metabotropic glutamate receptors.
-
Preparation:
-
Use either cultured astrocytes or acute brain slices.
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Allow time for dye loading and de-esterification.
-
-
Methodology:
-
Mount the preparation on a confocal or two-photon microscope equipped for live-cell imaging.
-
Acquire a baseline recording of fluorescence, ensuring the cells are quiescent.
-
Bath-apply this compound at the desired working concentration.
-
Record fluorescence continuously for several minutes, protecting the sample from ambient light to prevent accidental uncaging. The absence of spontaneous calcium waves or flashes indicates the compound is inert.[9][10]
-
Positive Control: At the end of the experiment, apply ATP or L-glutamate to induce a calcium response, confirming cell viability. Alternatively, a controlled flash of UV light can be used to photolyze the this compound and confirm that the system is responsive.
-
-
Data Analysis: Measure the change in fluorescence intensity (ΔF/F₀) over time. A flat baseline during the application of the caged compound confirms its inertness.
Visualizations: Pathways and Workflows
Caption: Principle of caged glutamate action before and after photolysis.
Caption: Experimental workflow for verifying biological inertness.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]
- 8. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Dinitroindolinyl-Caged Compounds: A Technical Guide to a New Era in Photopharmacology
For Immediate Release
[City, State] – The precise spatiotemporal control of bioactive molecules using light, a field known as photopharmacology, has been significantly advanced by the discovery and development of dinitroindolinyl-caged compounds. These second-generation phototriggers offer researchers, scientists, and drug development professionals unprecedented tools for dissecting complex biological processes with high resolution. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and applications of dinitroindolinyl-caged compounds, with a particular focus on their use in neuroscience.
Introduction to Dinitroindolinyl Caging
Caged compounds are biologically active molecules that have been temporarily inactivated by a photoremovable protecting group, or "cage".[1][2][3][4] Irradiation with light of a specific wavelength cleaves the bond between the cage and the active molecule, releasing it to exert its biological effect.[4][5][6] This technique allows for the precise control of the concentration and location of signaling molecules in living cells and tissues.[1][6][7][8]
The dinitroindolinyl (DNI) caging technology, particularly derivatives like 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI) and 4-methoxy-5,7-dinitroindolinyl (MDNI), represents a significant improvement over earlier caging groups.[2][5][9] These compounds are characterized by their high quantum yields of photolysis, meaning they efficiently release the caged molecule upon illumination.[2][5][9][10] This increased photosensitivity allows for the use of lower light intensities, minimizing potential photodamage to biological samples, and enables more rapid and localized uncaging.[5][10]
Quantitative Photophysical Properties
The efficacy of a caged compound is determined by its photophysical properties. The key parameters are the quantum yield (Φ), which is the efficiency of photorelease, and the two-photon absorption cross-section (δ₂), which is crucial for two-photon excitation microscopy. The table below summarizes these properties for several key dinitroindolinyl-caged neurotransmitters.
| Caged Compound | Quantum Yield (Φ) | Two-Photon Cross-Section (δ₂) (GM) | Key Characteristics |
| CDNI-Glutamate | ~0.5[5][11] | Not explicitly stated, but highly efficient for 2P uncaging[5][12] | High quantum yield, four to five times more efficient than MNI-Glu.[5] Enables quantal two-photon uncaging with short pixel dwell times.[5] |
| MDNI-Glutamate | ~0.5[2][9] | 5-6 times more effective for 2P photolysis than MNI-Glu[2][9] | One of the first DNI compounds developed to improve quantum yield.[2][9] |
| CDNI-GABA | ~0.6[2][9] | Not explicitly stated, but the first compound for efficient 2P uncaging of GABA[2][9] | Slightly higher quantum yield than CDNI-Glu.[2][9] |
| MNI-Glutamate | ~0.08-0.1 | Effective for two-photon uncaging[12] | A widely used first-generation nitroindolinyl cage, serves as a benchmark for comparison.[5] |
Experimental Protocols
Synthesis of CDNI-Caged Neurotransmitters
A significant advantage of the dinitroindolinyl caging system is the development of efficient synthetic protocols that do not require silica (B1680970) gel column chromatography, making them accessible to laboratories with basic organic synthesis capabilities.[12][13][14] High-performance liquid chromatography (HPLC) is used for the final purification of the caged compounds.[12][13][14]
General Synthesis Scheme for CDNI-Glu and CDNI-GABA:
The synthesis typically starts from 4-hydroxyindole (B18505) and involves a sequential nitration process to introduce the two nitro groups onto the indole (B1671886) ring.[5] This is followed by coupling with the desired neurotransmitter (e.g., glutamate (B1630785) or GABA) and subsequent purification. A detailed, step-by-step protocol can be found in the work of Ellis-Davies (2011).[12]
Two-Photon Uncaging in Brain Slices
Two-photon microscopy allows for the precise, three-dimensionally resolved photolysis of caged compounds deep within scattering biological tissue like brain slices.[8][12]
Protocol for Two-Photon Uncaging of CDNI-Glutamate:
-
Slice Preparation: Prepare acute brain slices from the desired brain region (e.g., hippocampus or cortex) using standard procedures.[5][15]
-
Recording Setup: Place the brain slice in a recording chamber perfused with artificial cerebrospinal fluid (ACSF).[12][15] Perform whole-cell patch-clamp recordings from the target neuron.
-
Application of Caged Compound: Locally perfuse the CDNI-caged glutamate (typically 0.4–1.5 mM) onto the neuron of interest.[12]
-
Two-Photon Excitation: Use a Ti:sapphire laser tuned to approximately 720 nm for two-photon excitation of the CDNI cage.[5][12]
-
Photostimulation: Focus the laser beam onto a specific subcellular location, such as a single dendritic spine, and deliver short pulses of light (e.g., <10 mW for 50 µs) to uncage glutamate and evoke postsynaptic potentials.[5][8][12]
Signaling Pathway Interrogation
Dinitroindolinyl-caged compounds have become invaluable tools for dissecting the function of neurotransmitter receptors and their downstream signaling pathways with high precision. For example, uncaging glutamate at a single dendritic spine allows for the study of synaptic plasticity mechanisms like long-term potentiation (LTP).
Glutamatergic Synaptic Transmission and Plasticity:
Photoreleased glutamate binds to AMPA and NMDA receptors on the postsynaptic membrane. Activation of AMPA receptors leads to a rapid excitatory postsynaptic potential (EPSP). Sufficient depolarization from repeated stimulation can relieve the magnesium block of NMDA receptors, allowing calcium influx. This calcium influx triggers downstream signaling cascades that can lead to synaptic strengthening.
Challenges and Future Directions
Despite their advantages, some dinitroindolinyl-caged compounds have been shown to have off-target effects, such as the blockade of GABA-A receptors at high concentrations.[12][16][17] This necessitates careful control experiments and the development of new caging strategies to mitigate such interactions. The "cloaked caged compounds" approach, where both ends of an amino acid are protected, is a promising strategy to deliver more biologically inert probes.[9]
Future developments in this field will likely focus on:
-
Improving Photophysical Properties: Synthesizing new caging groups with even higher quantum yields and two-photon cross-sections.
-
Red-Shifted Cages: Developing cages that can be activated by longer wavelengths of light to allow for deeper tissue penetration and reduced phototoxicity.
-
Orthogonal Caging: Creating pairs of caged compounds that can be independently activated by different wavelengths of light, enabling the simultaneous control of multiple signaling pathways.[7]
-
Targeted Delivery: Designing caged compounds that can be targeted to specific cell types or subcellular compartments.[1]
References
- 1. [Design and Synthesis of Gene-directed Caged Compounds toward Photopharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices | Journal of Neuroscience [jneurosci.org]
- 7. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 10. femtonics.eu [femtonics.eu]
- 11. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A practical guide to the synthesis of dinitroindolinyl-caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A practical guide to the synthesis of dinitroindolinyl-caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A practical guide to the synthesis of dinitroindolinyl-caged neurotransmitters | Springer Nature Experiments [experiments.springernature.com]
- 15. pnas.org [pnas.org]
- 16. Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Neuronal Circuits: A Technical Guide to MDNI-Caged-L-Glutamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-methoxy-5,7-dinitroindolinyl-caged-L-glutamate (MDNI-caged-L-glutamate), a powerful tool for neuroscientists. By providing precise spatiotemporal control over the release of the primary excitatory neurotransmitter, L-glutamate, this compound enables the detailed investigation of synaptic transmission, dendritic integration, and neuronal circuit function. This document outlines the distinct advantages of this compound, presents key quantitative data, details experimental protocols, and illustrates relevant signaling pathways and workflows.
Core Advantages of this compound
This compound offers several key advantages over other methods of glutamate (B1630785) application and previously developed caged compounds, making it a superior choice for many neuroscience applications.[1][2]
-
High Two-Photon Cross-Section: this compound exhibits a significant two-photon absorption cross-section, allowing for highly localized uncaging within a diffraction-limited volume.[1] This three-dimensional precision is crucial for activating individual synapses or even single dendritic spines without affecting neighboring structures.[3]
-
High Quantum Yield: The quantum yield of a caged compound refers to the efficiency with which it releases the active molecule upon absorbing a photon. This compound possesses a high quantum yield, meaning that less laser power is required to release a given amount of glutamate.[1][4] This minimizes the risk of phototoxicity and allows for longer, more complex experimental paradigms.
-
Fast Photolysis Kinetics: The release of glutamate from the MDNI cage is extremely rapid, occurring on a sub-microsecond timescale. This speed is essential for mimicking the fast kinetics of natural synaptic transmission and accurately studying the response of glutamate receptors.
-
Biological Inertness: Prior to photolysis, this compound is biologically inactive, showing no significant interaction with glutamate receptors or transporters at typical experimental concentrations.[5] This ensures that the observed effects are solely due to the photoreleased glutamate.
-
Improved Photochemical Properties: Compared to the widely used MNI-caged-glutamate, this compound is significantly more photosensitive to one-photon excitation and has a comparable two-photon cross-section, making it a more efficient option for both one- and two-photon uncaging experiments.[1][6]
Quantitative Data Presentation
The following tables summarize the key photochemical and physical properties of this compound in comparison to other commonly used caged glutamate compounds.
Table 1: Photochemical Properties of Caged Glutamate Compounds
| Caged Compound | One-Photon Quantum Yield (Φ) | Two-Photon Cross-Section (δ) (GM) | Optimal Uncaging Wavelength (nm) |
| This compound | ~0.47[6] | 0.06[1] | 350-365 (one-photon), ~720 (two-photon)[5] |
| MNI-caged-L-glutamate | 0.085[7] | 0.06[8] | 300-380 (one-photon), ~720 (two-photon)[7] |
| CDNI-caged-L-glutamate | ~0.5 | 0.06 | ~720 (two-photon) |
| RuBi-Glutamate | 0.04-0.08 | 0.2-0.3 | 473 (one-photon), 780-800 (two-photon) |
| DEAC450-Glutamate | ~0.39 | ~0.5 | 450 (one-photon), 900 (two-photon)[9] |
Table 2: Physical and Chemical Properties
| Property | This compound | MNI-caged-L-glutamate |
| Molecular Weight | 368.3 g/mol [5] | 323.3 g/mol |
| Solubility | Water soluble[5] | Water soluble (up to 50 mM)[7] |
| Stability at Neutral pH | Stable[5] | Stable and resistant to hydrolysis[7] |
Experimental Protocols
I. Preparation of Acute Brain Slices for Uncaging Experiments
This protocol describes the preparation of acute brain slices, a common preparation for studying synaptic function using glutamate uncaging.
Materials:
-
N-methyl-D-glucamine (NMDG) cutting solution
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Vibratome
-
Dissection tools
-
Recovery chamber
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated NMDG cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG cutting solution.
-
Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 250-350 µm).
-
Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C for a brief recovery period (e.g., 12 minutes).
-
Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature and allow them to equilibrate for at least 1 hour before starting the experiment.
II. Two-Photon Uncaging of this compound and Electrophysiological Recording
This protocol outlines the general steps for performing a two-photon glutamate uncaging experiment combined with whole-cell patch-clamp recording in an acute brain slice.
Materials:
-
Two-photon microscope equipped with a femtosecond-pulsed infrared laser (e.g., Ti:Sapphire laser)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Perfusion system
-
ACSF containing this compound (typically 2-5 mM)
-
Internal solution for patch pipette
Procedure:
-
Slice Preparation and Mounting: Place a prepared brain slice in the recording chamber of the microscope and continuously perfuse with carbogenated aCSF.
-
Cell Identification and Patching: Identify a target neuron using differential interference contrast (DIC) or fluorescence microscopy. Using a micromanipulator, approach the neuron with a patch pipette filled with internal solution and establish a whole-cell patch-clamp recording.
-
Preparation for Uncaging: Switch the perfusion to aCSF containing this compound. Allow sufficient time for the caged compound to equilibrate within the slice (typically 10-15 minutes).
-
Targeting the Uncaging Location: Using the two-photon imaging capabilities of the microscope, identify the specific subcellular location for glutamate uncaging, such as a dendritic spine or a small dendritic segment.
-
Laser Parameters for Uncaging:
-
Tune the laser to the optimal two-photon excitation wavelength for this compound (~720 nm).
-
Set the laser power and pulse duration. These parameters need to be carefully calibrated for each experimental setup to evoke physiological-like responses. Start with low power and short durations and gradually increase until a reliable synaptic-like current is observed. Typical parameters range from 5-20 mW at the sample with pulse durations of 0.5-2 ms.[8]
-
-
Uncaging and Data Acquisition:
-
Position the focused laser spot at the target location.
-
Trigger the laser pulse to uncage the glutamate while simultaneously recording the postsynaptic current or potential using the patch-clamp amplifier.
-
Repeat the uncaging stimulus as required for the experimental design, allowing for sufficient recovery time between stimuli.
-
-
Data Analysis: Analyze the recorded electrophysiological responses to determine parameters such as the amplitude, rise time, and decay kinetics of the glutamate-evoked currents.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in a typical two-photon glutamate uncaging experiment.
Caption: A diagram of the major signaling pathways activated by glutamate at the postsynaptic membrane.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. Synaptic plasticity and mental health: methods, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]
- 7. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]
- 8. benchchem.com [benchchem.com]
- 9. higleylab.org [higleylab.org]
A Technical Guide to MDNI-Caged-L-Glutamate for High-Precision Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-methoxy-5,7-dinitroindolinyl-caged-L-glutamate (MDNI-caged-L-glutamate), a photolabile compound designed for the precise spatial and temporal release of the excitatory neurotransmitter L-glutamate. This tool is invaluable for researchers in neuroscience and pharmacology seeking to investigate synaptic transmission, plasticity, and receptor function with high fidelity. This document outlines the core properties of this compound, presents its photophysical data in a comparative context, provides detailed experimental protocols for its application, and visualizes key processes and pathways.
Introduction
The study of synaptic transmission often requires methods to mimic the release of neurotransmitters with precision that rivals endogenous synaptic events. Caged compounds, which are biologically inert molecules that release a bioactive substance upon photolysis, have emerged as powerful tools for this purpose. This compound is a second-generation caged glutamate (B1630785) compound developed to improve upon its precursor, MNI-caged-L-glutamate. It offers enhanced photosensitivity for one-photon excitation, making it a valuable tool for various experimental paradigms.[1][2] Two-photon uncaging of these compounds, in particular, allows for the diffraction-limited photorelease of glutamate, enabling stimulation of individual dendritic spines, which is crucial for studying the input-specific aspects of synaptic function and plasticity.[3][4]
Core Properties and Advantages
This compound is designed for rapid and efficient release of L-glutamate upon exposure to UV or near-UV light.[2] It is water-soluble, stable at physiological pH, and generally pharmacologically inactive at glutamate receptors in its caged form.[2][5] A key advantage of the nitroindolinyl family of caging groups, including MNI and MDNI, is their compatibility with two-photon excitation, which provides high spatial resolution in scattering brain tissue.[1][3][6]
However, it is important to note a significant side effect: MNI-glutamate, and likely MDNI-glutamate, can act as antagonists at GABA-A receptors at the millimolar concentrations often used for two-photon uncaging.[3][4] This can lead to epileptiform activity in the absence of TTX, a factor that must be considered in experimental design.[4]
Quantitative Data Presentation
The selection of a caged compound is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for this compound and provides a comparison with the more widely characterized MNI-caged-L-glutamate.
| Property | This compound | MNI-caged-L-glutamate | Reference |
| One-Photon Properties | |||
| Absorption Maximum (λmax) | 350 - 365 nm | 300 - 380 nm | [2][5] |
| Quantum Yield (Φu) | ~0.5 | 0.065 - 0.085 | [1][5] |
| Photosensitivity vs. MNI-Glu | 5.5 times more sensitive | - | [2] |
| Two-Photon Properties | |||
| Two-Photon Cross-Section (δu) | ~0.06 GM | 0.06 GM | [5][7] |
| Optimal 2P Wavelength | Not specified, likely similar to MNI-Glu | ~720 nm | [1][4] |
GM = Göppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹)
Experimental Protocols
Preparation of Stock Solutions
-
Compound: this compound or MNI-caged-L-glutamate.
-
Solvent: Artificial cerebrospinal fluid (aCSF) or a suitable aqueous buffer (e.g., HEPES-buffered saline). MNI-glutamate is soluble in water up to 50 mM.[5]
-
Procedure:
-
Directly before the experiment, dissolve the caged glutamate in the chosen solvent to the desired final concentration (typically 2.5-10 mM for two-photon uncaging).[4][8]
-
To aid dissolution, gently rock or shake the vial for 2-5 minutes until the powder is completely dissolved.[8]
-
Protect the solution from light to prevent premature uncaging. Use foil-wrapped tubes and work under dim lighting conditions.[8]
-
The stock solution can be frozen once at -20°C without a significant loss of efficacy.[8]
-
Two-Photon Uncaging in Brain Slices
This protocol is adapted from established methods for MNI-glutamate uncaging and is applicable to MDNI-glutamate.[3][4][8]
-
Preparation:
-
Prepare acute or organotypic hippocampal brain slices.
-
Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with carbogenated (95% O2 / 5% CO2) aCSF heated to 30-32°C.[8]
-
For studies of synaptic transmission, it is common to include 1 µM tetrodotoxin (B1210768) (TTX) in the bath to block action potentials.[3][8]
-
Switch the perfusion to aCSF containing the final concentration of this compound (e.g., 2.5 mM). Allow the slice to equilibrate for at least 10-15 minutes.[8]
-
-
Electrophysiology:
-
Obtain whole-cell patch-clamp recordings from a target neuron (e.g., a CA1 pyramidal neuron).[9]
-
Fill the patch pipette with an internal solution containing a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the neuron's morphology.
-
-
Photostimulation (Uncaging):
-
Use a mode-locked Ti:Sapphire laser tuned to the optimal two-photon excitation wavelength (around 720 nm for MNI-caged compounds).[1][9]
-
Identify a dendritic spine for stimulation using the two-photon imaging mode.
-
Position the laser spot adjacent to the head of the selected spine.
-
Deliver short laser pulses (e.g., 0.5-1 ms (B15284909) duration) to uncage the glutamate.[10] The laser power should be adjusted (typically 5-35 mW on sample) to evoke an excitatory postsynaptic current (EPSC) or potential (EPSP) that mimics a spontaneous or miniature synaptic event.[4][9]
-
Record the resulting uEPSC (uncaging-evoked EPSC) or uEPSP.[9]
-
-
Data Analysis:
-
Analyze the amplitude, rise time, and decay kinetics of the uncaging-evoked responses.
-
Correlate the functional response with the structural properties of the stimulated spine.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Uncaging of MDNI-glutamate to release active L-glutamate.
Caption: Workflow for two-photon glutamate uncaging experiments.
Caption: Glutamate signaling pathway at a postsynaptic terminal.
Conclusion
This compound represents a significant tool for the optical interrogation of synaptic function. Its high photosensitivity and suitability for two-photon uncaging allow for precise, spine-specific delivery of glutamate, enabling detailed studies of synaptic integration and plasticity. While researchers must remain cognizant of potential off-target effects, such as GABA-A receptor antagonism, carefully designed experiments utilizing this compound can yield invaluable insights into the fundamental mechanisms of neurotransmission in the central nervous system.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. This compound | CAS 864085-92-7 | DNI-GLU | Tocris Bioscience [tocris.com]
- 3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 6. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. higleylab.org [higleylab.org]
An In-depth Technical Guide to Photostimulation Using Caged Glutamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of photostimulation using caged glutamate (B1630785), a powerful technique for the precise spatiotemporal control of neuronal activity. We will delve into the core principles, explore the properties of commonly used caged compounds, provide a detailed experimental protocol for two-photon glutamate uncaging, and visualize the intricate signaling pathways activated by glutamate receptor stimulation.
Introduction to Photostimulation with Caged Glutamate
Photostimulation using caged glutamate is a revolutionary technique that allows for the light-induced release of the excitatory neurotransmitter glutamate at specific locations and times within neural tissue.[1][2][3] This method relies on "caged" compounds, which are biologically inactive molecules that have a photolabile protecting group attached to the glutamate molecule.[4][5] Upon illumination with light of a specific wavelength, this bond is cleaved, releasing the active glutamate and allowing it to bind to its receptors on nearby neurons, thereby mimicking synaptic transmission.[2][3]
The primary advantage of this technique lies in its exceptional spatial and temporal precision. One-photon (1P) uncaging can activate populations of neurons in a defined area, while two-photon (2P) uncaging offers subcellular resolution, enabling the stimulation of individual dendritic spines.[4][5][6][7] This level of control is invaluable for mapping neural circuits, studying synaptic plasticity, and investigating the role of specific neuronal populations in complex behaviors.[1][2]
Properties of Common Caged Glutamate Compounds
The choice of caged glutamate compound is critical for the success of a photostimulation experiment. Several factors must be considered, including the quantum yield (a measure of the efficiency of photorelease), the two-photon cross-section (for 2P uncaging), the absorption spectrum, and potential off-target effects.[8] The table below summarizes the key quantitative properties of some of the most widely used caged glutamate compounds.
| Compound Name | Abbreviation | One-Photon (1P) Absorption Max (λmax) | Quantum Yield (Φ) | Two-Photon (2P) Action Cross-Section (δu) | Two-Photon (2P) Excitation Max (λmax) | Key Characteristics |
| 4-Methoxy-7-nitroindolinyl-caged-L-glutamate | MNI-glutamate | ~347 nm[9] | 0.065 - 0.085[4] | 0.06 - 0.072 GM[9] | ~720 nm[4][10] | The most commonly used caged glutamate for 2P uncaging; well-characterized with good spatial resolution.[4][7] |
| Ruthenium-bipyridine-trimethylphosphine-caged-glutamate | RuBi-glutamate | ~450 nm[11] | ~0.13[12] | Not widely reported | ~800 nm[6] | Excitable with visible light, reducing potential phototoxicity; high quantum efficiency.[4] |
| 4-Carboxymethoxy-5,7-dinitroindolinyl-caged-glutamate | CDNI-glutamate | ~350 nm | ~0.5 - 0.6[13] | ~5 times greater than MNI-glutamate[4] | ~720 nm[4] | High quantum yield allows for lower laser power, minimizing photodamage.[4][13] |
| 4-Methoxy-5,7-dinitroindolinyl-glutamate | MDNI-glutamate | ~350 nm | ~0.47 - 0.5[9] | ~0.06 GM | ~730 nm | High quantum yield, but can have lower water solubility compared to CDNI-glutamate.[9] |
| 7-Diethylaminocoumarin-4-yl)methoxycarbonyl-caged-glutamate | DEAC450-glutamate | ~450 nm | Not widely reported | >60-fold greater at 900nm vs 720nm[10] | ~900 nm[10] | Red-shifted excitation spectrum allows for two-color uncaging experiments in combination with other caged compounds.[4][10] |
Experimental Protocols: Two-Photon Glutamate Uncaging in Brain Slices
This section provides a detailed methodology for performing a two-photon glutamate uncaging experiment in acute brain slices, a common application for studying synaptic function.
Materials and Reagents
-
Caged Glutamate Compound: (e.g., MNI-glutamate)
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution for Patch-Clamp Recording: (in mM) 135 Cs-methanesulfonate, 10 HEPES, 10 Na2-phosphocreatine, 4 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, 3 L-ascorbic acid.
-
Fluorescent Dye: (e.g., Alexa Fluor 594) for visualizing neuronal morphology.
-
Pharmacological Agents: Tetrodotoxin (TTX) to block action potentials, and glutamate receptor antagonists (e.g., CNQX, APV) for control experiments.
Equipment
-
Two-Photon Microscope: Equipped with a Ti:Sapphire laser tunable to the excitation wavelength of the chosen caged compound (e.g., ~720 nm for MNI-glutamate).
-
Patch-Clamp Electrophysiology Setup: Including amplifier, micromanipulators, and data acquisition system.
-
Vibrating Microtome: For preparing acute brain slices.
-
Perfusion System: To deliver aCSF and caged compounds to the slice chamber.
Step-by-Step Methodology
-
Acute Brain Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 300-400 µm thick slices of the desired brain region using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF containing the caged glutamate compound (e.g., 2-5 mM MNI-glutamate).
-
Identify a target neuron for whole-cell patch-clamp recording using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell recording configuration using a patch pipette filled with the internal solution containing a fluorescent dye.
-
Allow the dye to fill the neuron for morphological visualization.
-
-
Two-Photon Uncaging:
-
Switch to the two-photon imaging mode to visualize the fluorescently labeled neuron and its dendritic spines.
-
Position the laser beam at the desired location for uncaging (e.g., adjacent to a dendritic spine).
-
Deliver short pulses of laser light (e.g., 0.5-2 ms (B15284909) duration) at the appropriate wavelength (e.g., 720 nm for MNI-glutamate) and power (typically 5-20 mW at the sample) to photorelease glutamate.
-
Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) using the patch-clamp amplifier.
-
-
Data Acquisition and Analysis:
-
Acquire and digitize the electrophysiological data.
-
Analyze the amplitude, kinetics, and other properties of the uncaging-evoked responses.
-
Correlate the physiological responses with the morphological features of the stimulated neuron or spine.
-
-
Control Experiments:
-
Perform uncaging at locations away from the neuron to ensure that the responses are spatially restricted.
-
Bath-apply glutamate receptor antagonists (e.g., CNQX for AMPA receptors, APV for NMDA receptors) to confirm that the evoked responses are mediated by glutamate receptors.
-
Visualization of Signaling Pathways
The release of glutamate triggers a cascade of intracellular signaling events by activating different types of glutamate receptors. The following diagrams, generated using the DOT language, illustrate the key signaling pathways initiated by the activation of AMPA, NMDA, and metabotropic glutamate receptors.
Experimental Workflow for Two-Photon Glutamate Uncaging
Caption: Workflow for a typical two-photon glutamate uncaging experiment.
AMPA Receptor Signaling Pathway
Caption: Simplified AMPA receptor signaling cascade.
NMDA Receptor Signaling Pathway
Caption: Key steps in the NMDA receptor signaling pathway.
Metabotropic Glutamate Receptor (Group I) Signaling Pathway
Caption: Group I metabotropic glutamate receptor signaling cascade.
References
- 1. bio.fsu.edu [bio.fsu.edu]
- 2. [PDF] Photostimulation using caged glutamate reveals functional circuitry in living brain slices. | Semantic Scholar [semanticscholar.org]
- 3. Photostimulation using caged glutamate reveals functional circuitry in living brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]
- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 8. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. higleylab.org [higleylab.org]
- 11. AMPA receptor structure and auxiliary subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Two-Photon Uncaging: A Technical Guide to Precisely Triggering Biological Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Concepts of Two-Photon Uncaging
Two-photon uncaging is a sophisticated photostimulation technique that allows for the precise, three-dimensionally localized release of biologically active molecules from inert "caged" precursors. This method utilizes the principle of two-photon absorption, a nonlinear optical process where a molecule simultaneously absorbs two lower-energy photons to reach an excited state that would typically require a single photon of higher energy (and shorter wavelength).[1][2] This fundamental difference from one-photon excitation provides significant advantages, particularly in complex biological environments like brain tissue.[3][4]
The probability of two-photon absorption is proportional to the square of the light intensity, meaning that excitation is tightly confined to the focal volume of a high-powered, pulsed infrared laser.[5][6] This inherent localization minimizes out-of-focus uncaging, reduces phototoxicity, and allows for deeper tissue penetration compared to conventional ultraviolet (UV) light-based one-photon uncaging.[4] Consequently, two-photon uncaging has become an indispensable tool in neuroscience for activating neurotransmitter receptors on individual dendritic spines and for dissecting the intricacies of neural circuits with high spatiotemporal resolution.[7][8]
The efficacy of a caged compound in a two-photon uncaging experiment is determined by its two-photon uncaging action cross-section (δu), which is the product of its two-photon absorption cross-section (δa) and its quantum yield of photolysis (Φu).[4] A higher action cross-section indicates a more efficient release of the active molecule upon two-photon excitation.[4]
Quantitative Data for Common Caged Compounds
The selection of a caged compound is critical for the success of a two-photon uncaging experiment. The following tables summarize key quantitative data for several commonly used caged neurotransmitters.
| Property | MNI-Glutamate | CDNI-Glutamate | RuBi-Glutamate | DEAC450-Glutamate |
| Two-Photon Absorption Maxima | ~720 nm[9] | ~720 nm[4] | ~800 nm[9] | ~900 nm[1][9] |
| Two-Photon Action Cross-Section (GM) | 0.06 GM[2][4] | Higher than MNI-Glu[9] | High quantum efficiency[9] | >60-fold greater at 900 nm vs 720 nm[1][9] |
| Quantum Yield (Φ) | ~0.085[9] | ~0.5[9] | High[9] | 0.39[10] |
| Photorelease Time | < 10 µs[9] | N/A | N/A | N/A |
| Typical Concentration | 2.5 - 10 mM[9] | 3.5 - 7 mM[9] | 300 µM[9] | 0.25 mM[1][9] |
| Biological Inertness | Inert to glutamate (B1630785) receptors up to 10 mM; antagonist at GABA-A receptors at high concentrations.[9] | Less phototoxicity.[9] | N/A | Off-target effects on GABA-A receptors.[10] |
| Property | CDNI-GABA | DEAC450-GABA |
| Two-Photon Absorption Maxima | ~720 nm[6] | ~900 nm[6] |
| Two-Photon Action Cross-Section (GM) | N/A | N/A |
| Quantum Yield (Φ) | 0.6[6] | 0.39[11] |
| Photorelease Time | N/A | N/A |
| Typical Concentration | 0.4 - 1.35 mM[12] | 0.2 mM[11] |
| Biological Inertness | N/A | N/A |
Experimental Protocols
Two-Photon Uncaging of Glutamate on Dendritic Spines in Brain Slices
This protocol describes a typical experiment to elicit and record uncaging-evoked excitatory postsynaptic currents (uEPSCs) from a single dendritic spine.
Materials:
-
Artificial Cerebrospinal Fluid (ACSF): 127 mM NaCl, 25 mM NaHCO3, 1.2 mM NaH2PO4, 2.5 mM KCl, 25 mM D-glucose. For plasticity experiments, use 0 mM Mg2+ and 2 mM Ca2+. Aerate with 95% O2 / 5% CO2.[9]
-
Caged Glutamate: MNI-glutamate (2.5 - 10 mM) or CDNI-glutamate (3.5 - 7 mM).[9]
-
Tetrodotoxin (TTX): 1 µM to block spontaneous action potentials.[9]
-
Internal Solution for Patch Pipette: Containing a fluorescent dye (e.g., 0.2 mM Alexa Fluor 488 or 594) to visualize the neuron.[9]
-
Brain Slices: 350 µm thick coronal or sagittal slices from the brain region of interest.[9]
Equipment:
-
Two-photon microscope with a pulsed infrared laser (e.g., Ti:sapphire) tunable to ~720 nm.
-
Water-immersion objective with high numerical aperture.
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system for ACSF.
Procedure:
-
Slice Preparation and Recovery: Prepare brain slices and allow them to recover in oxygenated ACSF for at least one hour.[9]
-
Whole-Cell Patch-Clamp: Transfer a slice to the recording chamber and obtain a whole-cell patch-clamp recording from a target neuron. Hold the neuron at -65 mV to record uEPSCs.[9]
-
Visualization: Fill the neuron with the fluorescent dye via the patch pipette and visualize its morphology using two-photon imaging.
-
Locate a Dendritic Spine: Identify a dendrite and a single spine for stimulation.[9]
-
Position the Uncaging Beam: Park the uncaging laser beam approximately 0.5 µm from the head of the selected spine. Avoid focusing directly on the spine to minimize photodamage.[9]
-
Set Uncaging Parameters:
-
Induce and Record uEPSCs: Deliver a single laser pulse to uncage glutamate and simultaneously record the evoked current.[9]
-
Optimization: Adjust the laser power and pulse duration to elicit uEPSCs with kinetics that resemble spontaneous miniature excitatory postsynaptic currents (mEPSCs).
Combined Two-Photon Uncaging and Calcium Imaging
This protocol allows for the simultaneous stimulation of a spine with uncaged glutamate and the imaging of subsequent calcium transients.
Modifications to the previous protocol:
-
Internal Solution: Include a calcium indicator (e.g., Fluo-4 or GCaMP) in the patch pipette solution.
-
Laser Setup: A common approach is to use two synchronized pulsed lasers: one for uncaging (e.g., at 720 nm for MNI-glutamate) and another for calcium imaging (e.g., at 800-850 nm for Fluo-4).[13] Alternatively, a single laser can be rapidly tuned between the uncaging and imaging wavelengths.
-
Data Acquisition: The imaging and electrophysiology data must be synchronized to correlate the glutamate uncaging event with the resulting electrical and calcium signals.[13]
Visualizations of Key Concepts and Pathways
Principle of Two-Photon Excitation
Caption: One-photon vs. two-photon excitation principle.
Experimental Workflow for Two-Photon Uncaging
References
- 1. higleylab.org [higleylab.org]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OPG [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 7. Two-photon uncaging | Neuronhálózat és Dendritikus Aktivitás Kutatócsoport | Institute of Experimental Medicine [koki.hun-ren.hu]
- 8. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 13. frontiersin.org [frontiersin.org]
The Pivotal Role of Glutamate in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role of the neurotransmitter glutamate (B1630785) in mediating synaptic plasticity, the cellular mechanism underlying learning and memory. We will delve into the core processes of Long-Term Potentiation (LTP) and Long-Term Depression (LTD), examining the intricate interplay of glutamate receptors and their downstream signaling cascades. This document provides detailed experimental protocols for key assays, presents quantitative data in a structured format for comparative analysis, and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this critical area of neuroscience.
Introduction to Synaptic Plasticity
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time in response to changes in neural activity.[1] This dynamic process is widely considered the primary mechanism for learning and memory formation within the brain.[1] The two most extensively studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent increase in synaptic strength, and Long-Term Depression (LTD), a lasting decrease in synaptic efficacy.[2][3] Glutamate, the principal excitatory neurotransmitter in the central nervous system, is central to inducing and maintaining these plastic changes.
Glutamate and Its Receptors: The Master Regulators of Excitatory Synapses
Glutamate exerts its effects by binding to and activating a variety of postsynaptic receptors. The ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, are the primary mediators of fast excitatory synaptic transmission and are indispensable for many forms of synaptic plasticity.[4][5]
-
AMPA Receptors (AMPARs): These receptors mediate the majority of fast excitatory neurotransmission.[5] Upon glutamate binding, they open to allow the influx of sodium ions (Na+), leading to depolarization of the postsynaptic membrane. The number and functional state of AMPARs at the synapse are key determinants of synaptic strength.[6]
-
NMDA Receptors (NMDARs): NMDARs are unique in their dual requirement for both glutamate binding and postsynaptic depolarization to become fully active.[2] This property allows them to function as "coincidence detectors," sensing the simultaneous activity of the presynaptic (glutamate release) and postsynaptic (depolarization) neurons.[7] Crucially, activated NMDARs are highly permeable to calcium ions (Ca2+), a critical second messenger that initiates the intracellular signaling cascades responsible for both LTP and LTD.[8]
Metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors, also play a significant modulatory role in synaptic plasticity by initiating slower, more prolonged intracellular signaling pathways.[8]
Long-Term Potentiation (LTP): Strengthening Synaptic Connections
LTP is typically induced by high-frequency stimulation of presynaptic neurons, which causes a significant and sustained depolarization of the postsynaptic neuron.[8][9] This strong depolarization relieves the magnesium (Mg2+) block of the NMDA receptor channel, allowing for a large influx of Ca2+ into the postsynaptic cell.
The subsequent rise in intracellular Ca2+ concentration triggers a cascade of signaling events, primarily involving the activation of several protein kinases:
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): This is a key enzyme in LTP induction.[10] The influx of Ca2+ leads to its autophosphorylation, resulting in persistent activation even after Ca2+ levels have returned to baseline.[10] Activated CaMKII phosphorylates various downstream targets, including AMPA receptors, which enhances their ion conductance.[1][10] A crucial role of CaMKII is to promote the insertion of new AMPA receptors into the postsynaptic membrane from intracellular stores, thereby increasing the number of receptors available to respond to glutamate.[1][11]
-
Protein Kinase A (PKA) and Protein Kinase C (PKC): These kinases are also implicated in LTP and contribute to the phosphorylation of AMPARs and other synaptic proteins, further enhancing synaptic transmission.[2][12]
The net result of these signaling cascades is a lasting increase in the number and/or function of synaptic AMPA receptors, leading to a potentiated synaptic response.[6][11]
Signaling Pathway for Long-Term Potentiation (LTP)
References
- 1. jneurosci.org [jneurosci.org]
- 2. Temporal and quantitative analysis of the functional expression of Ca2+-permeable AMPA receptors during LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 5. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of protein phosphatase activity in biological samples using synthetic phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CaMKII holoenzyme mechanisms that govern the LTP versus LTD decision - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPA receptor trafficking and LTP: Carboxy-termini, amino-termini and TARPs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for MDNI-caged-L-glutamate Two-Photon Uncaging
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of 4-Methoxy-5,7-dinitroindolinyl-caged-L-glutamate (MDNI-caged-L-glutamate) in two-photon uncaging experiments. This technique allows for the precise spatiotemporal release of glutamate (B1630785), mimicking synaptic transmission and enabling the study of neuronal excitation, synaptic plasticity, and glutamate receptor function with high resolution.
This compound is a highly photosensitive caged compound, demonstrating significantly greater two-photon uncaging efficiency compared to the more commonly used MNI-caged-L-glutamate. This increased efficiency allows for the use of lower laser powers, thereby minimizing potential phototoxicity and extending the viability of biological preparations.[1]
Data Presentation: Quantitative Properties of Caged Glutamates
The selection of a caged glutamate compound is critical for successful two-photon uncaging experiments. The following tables summarize and compare the key quantitative parameters of this compound and the widely used MNI-caged-L-glutamate.
Table 1: Photochemical Properties of MDNI- and MNI-caged-L-glutamate
| Property | This compound | MNI-caged-L-glutamate | Reference |
| One-Photon Quantum Yield (Φu) | ~0.5 | 0.065 - 0.085 | [1][2] |
| Two-Photon Uncaging Cross-Section (δu) at ~720-730 nm | ~0.06 GM | 0.06 GM | [1] |
| Relative Two-Photon Uncaging Efficacy | ~5-6 times more effective than MNI-Glu | - | [1] |
| Optimal Two-Photon Excitation Wavelength | ~720 nm | ~720 nm | [1] |
GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s / photon)
Table 2: Recommended Experimental Parameters for Two-Photon Uncaging
| Parameter | Recommended Range | Key Considerations |
| This compound Concentration | 0.5 - 5 mM | Start with a lower concentration due to higher efficiency. Higher concentrations can increase the probability of off-target effects. |
| Laser Wavelength | 720 nm | Optimal for both MDNI- and MNI-caged compounds.[1] |
| Laser Pulse Duration | 0.5 - 2 ms (B15284909) | Shorter durations are recommended for MDNI-glutamate to avoid receptor saturation. |
| Laser Power at the Sample | 1 - 10 mW | Significantly lower power is required for MDNI-glutamate compared to MNI-glutamate to elicit physiological responses. Power should be calibrated for each setup and experiment. |
| Targeting | Dendritic spines, shafts, or neuronal somata | The high spatial resolution of two-photon excitation allows for precise targeting of subcellular compartments. |
Experimental Protocols
This section provides a detailed methodology for a typical two-photon uncaging experiment using this compound to stimulate a single dendritic spine and record the resulting postsynaptic current.
Preparation of Solutions
-
Artificial Cerebrospinal Fluid (ACSF): Prepare ACSF according to your standard laboratory protocol. A typical composition is (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgCl₂, and 25 glucose. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.
-
This compound Stock Solution: Prepare a stock solution of this compound in ACSF. Due to its high photosensitivity, it is crucial to protect the solution from light. The final concentration in the experimental chamber should be in the range of 0.5 - 5 mM.
-
Internal Solution for Patch-Clamp Recording: Prepare an internal solution appropriate for whole-cell voltage-clamp recordings. A typical cesium-based internal solution to isolate excitatory currents contains (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 Na₂-phosphocreatine, 4 MgCl₂, 4 Na₂-ATP, 0.4 Na-GTP. A fluorescent dye (e.g., Alexa Fluor 488 or 594) can be included for visualization of the neuron.
Experimental Setup
A two-photon microscope equipped with a mode-locked Ti:Sapphire laser is required. The setup should allow for simultaneous imaging and uncaging.
-
Laser: Tuned to 720 nm for uncaging.
-
Objective: A high numerical aperture (NA) water-immersion objective (e.g., 60x, NA 0.9 or higher) is essential for efficient two-photon excitation and high-resolution imaging.
-
Electrophysiology Rig: A patch-clamp amplifier and data acquisition system are needed to record neuronal activity.
Experimental Procedure
-
Slice Preparation: Prepare acute brain slices or neuronal cultures according to standard protocols.
-
Neuron Identification and Patching:
-
Transfer the preparation to the recording chamber of the microscope and perfuse with ACSF.
-
Identify a target neuron (e.g., a pyramidal neuron in the hippocampus or cortex) using differential interference contrast (DIC) or fluorescence imaging.
-
Establish a whole-cell patch-clamp recording in voltage-clamp mode. Hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).
-
-
Application of this compound:
-
Switch the perfusion to ACSF containing the desired concentration of this compound.
-
Allow the caged compound to equilibrate in the tissue for at least 15-20 minutes before starting the uncaging experiments.
-
-
Targeting and Uncaging:
-
Using two-photon imaging, identify a dendritic spine on the patched neuron.
-
Position the uncaging laser spot at the head of the selected spine.
-
Deliver a short laser pulse (e.g., 1 ms duration) to uncage the glutamate.
-
-
Data Acquisition and Analysis:
-
Record the uncaging-evoked EPSC (uEPSC).
-
Calibrate the laser power and pulse duration to elicit a uEPSC with an amplitude and kinetics similar to that of a miniature EPSC (mEPSC), typically in the range of 10-20 pA. This ensures a physiologically relevant level of stimulation.
-
Repeat the uncaging stimulus at different locations or under different experimental conditions to investigate synaptic properties.
-
Mandatory Visualizations
Signaling Pathway
The uncaging of glutamate leads to the activation of postsynaptic glutamate receptors, primarily AMPA and NMDA receptors, resulting in membrane depolarization and calcium influx.
References
Application Notes and Protocols for Glutamate Uncaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for glutamate (B1630785) uncaging, a powerful technique for studying neuronal excitation, synaptic plasticity, and glutamate receptor function with high spatiotemporal precision.
Introduction to Glutamate Uncaging
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in a vast array of physiological functions.[1][2] The technique of glutamate uncaging utilizes photolabile "caged" glutamate compounds, which are biologically inert until they are cleaved by light, releasing active glutamate at a precise time and location.[3][4] This method allows researchers to mimic synaptic transmission and investigate the downstream effects of glutamate receptor activation in a highly controlled manner. Two-photon (2P) uncaging, in particular, offers submicron spatial resolution, making it possible to stimulate individual dendritic spines.[3][4][5]
Experimental Setup
A typical glutamate uncaging setup integrates a light source with a microscope and electrophysiology rig. The key components include:
-
Light Source:
-
Microscope:
-
Beam Steering and Focusing:
-
Electrophysiology Rig:
-
Software:
Caged Glutamate Compounds
Several caged glutamate compounds are available, each with distinct photochemical properties. The choice of compound depends on the specific experimental requirements, such as the desired wavelength of uncaging and the required temporal precision.
| Caged Compound | Common Abbreviation | One-Photon (1P) or Two-Photon (2P) | Optimal Wavelength (nm) | Key Features |
| 4-Methoxy-7-nitroindolinyl-caged-L-glutamate | MNI-glutamate | Both | ~350 (1P), ~720 (2P)[3][8] | Widely used, good two-photon cross-section, but can antagonize GABA-A receptors.[5] |
| 4-Carboxymethoxy-5,7-dinitroindolinyl-caged-glutamate | CDNI-glutamate | Both | ~350 (1P), ~720 (2P)[3][9] | High quantum yield, but its synthesis can be complex.[9] |
| Ruthenium-bipyridine-caged-glutamate | RuBi-glutamate | Both | ~473 (1P), ~800 (2P)[5][10] | Can be used at lower concentrations and is compatible with visible light one-photon uncaging.[10] |
| (7-diethylaminocoumarin-4-yl)methyl-caged-glutamate | DEAC450-glutamate | Both | ~450 (1P), ~900 (2P)[5] | Red-shifted absorption, allowing for spectral separation from other photostimulation tools.[5] |
| α-carboxy-2-nitrobenzyl-caged-glutamate | CNB-glutamate | 1P | UV | One of the earlier developed caged glutamates.[11] |
Experimental Protocols
Preparation of Solutions
-
Artificial Cerebrospinal Fluid (ACSF): Prepare ACSF solution mimicking the ionic composition of the brain's extracellular fluid. A typical composition (in mM) is: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.
-
Caged Glutamate Stock Solution: Dissolve the caged glutamate compound in water or a suitable buffer to create a concentrated stock solution. For example, MNI-glutamate is soluble in water up to 50 mM.
-
Final Working Solution: On the day of the experiment, dilute the stock solution into the ACSF to the final working concentration. Common working concentrations for MNI-glutamate range from 0.2 mM to 10 mM.[5][6]
Two-Photon Glutamate Uncaging Protocol (on Brain Slices)
This protocol outlines the general steps for performing a two-photon glutamate uncaging experiment on acute brain slices.
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent using a vibratome. Maintain the slices in ACSF.
-
Cell Identification and Patching: Transfer a slice to the recording chamber of the microscope and continuously perfuse with ACSF containing the caged glutamate compound. Identify a target neuron (e.g., a pyramidal neuron) and establish a whole-cell patch-clamp recording.
-
Laser Alignment and Power Calibration:
-
Align the uncaging laser with the imaging laser.
-
Calibrate the laser power to elicit physiological responses. For MNI-glutamate uncaging at dendritic spines, typical laser powers range from 5 to 50 mW at the sample, with pulse durations of 0.25 to 4 ms.[5]
-
-
Locating the Stimulation Site: Using two-photon imaging, visualize the dendrites and spines of the patched neuron. Select a target spine or dendritic location for stimulation.
-
Uncaging and Recording:
-
Position the uncaging laser beam at the target location.
-
Deliver a short laser pulse (or a train of pulses) to uncage the glutamate.
-
Simultaneously record the resulting synaptic current or potential using the patch-clamp amplifier.
-
-
Data Analysis: Analyze the recorded electrophysiological data to determine the amplitude, kinetics, and other properties of the glutamate-evoked response.
Signaling Pathways and Experimental Workflow
Glutamate Receptor Signaling
Upon uncaging, glutamate binds to and activates both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors on the postsynaptic membrane.[1][12][13] iGluRs, such as AMPA and NMDA receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission.[1][13] mGluRs are G-protein coupled receptors that modulate synaptic activity through second messenger signaling cascades.[12][13]
Glutamate receptor signaling pathway initiated by uncaging.
Experimental Workflow
The following diagram illustrates the typical workflow for a glutamate uncaging experiment, from sample preparation to data analysis.
Experimental workflow for glutamate uncaging.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. Circuit Mapping by UV Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.fsu.edu [bio.fsu.edu]
- 8. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Two-Photon Uncaging of MDNI-caged-L-glutamate
Audience: Researchers, scientists, and drug development professionals engaged in neuroscience, pharmacology, and in vivo imaging.
Introduction
Two-photon uncaging of neurotransmitters is a powerful technique that allows for the precise spatiotemporal control of neuronal activation, mimicking synaptic transmission with subcellular resolution. 4-Methoxy-5,7-dinitroindolinyl-caged-L-glutamate (MDNI-caged-L-glutamate) is a photosensitive molecule designed for the efficient release of L-glutamate upon photolysis.[1] Its superior photochemical properties make it particularly suitable for demanding in vivo applications where minimizing laser power and phototoxicity is critical for maintaining cell viability and obtaining physiologically relevant data.
MDNI-glutamate's key advantage lies in its high quantum yield for one-photon uncaging, which is approximately ten times greater than that of the widely used MNI-glutamate.[2] While its two-photon cross-section is similar to MNI-glutamate, its overall efficiency allows for the use of lower laser energies to achieve the same concentration of released glutamate (B1630785), thereby reducing the risk of photodamage in long-term in vivo experiments.[2] These application notes provide an overview of MDNI-glutamate's properties, a detailed protocol for its use in in vivo two-photon uncaging experiments, and visualizations of the experimental workflow and underlying signaling pathways.
Quantitative Data and Physicochemical Properties
MDNI-glutamate was developed to improve upon the photochemical efficiency of previous caged compounds. Its properties, compared to the commonly used MNI-glutamate, are summarized below.
| Property | This compound | MNI-caged-L-glutamate | Reference |
| One-Photon Quantum Yield (Φu) | ~0.47-0.5 | ~0.085 | [2][3] |
| Two-Photon Cross-Section (δu) | ~0.06 GM @ 730 nm | ~0.06 GM @ 730 nm | [4] |
| Recommended 2P Wavelength | 720-730 nm | 720-730 nm | [5] |
| Biological Inertness | Biologically inert prior to uncaging | Generally inert, but can act as a GABAA receptor antagonist at high concentrations | [1][6] |
| Solubility & Stability | Good water solubility and stability at physiological pH. A carboxylate analogue (CDNI-Glu) was developed for improved solubility. | High water solubility (up to 50 mM) and stable at neutral pH | [3][4] |
Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s/photon).
Key In Vivo Applications
The precise optical control afforded by MDNI-glutamate makes it ideal for a range of in vivo studies, including:
-
Mapping Synaptic Function: Probing the glutamate sensitivity of individual dendritic spines and mapping the distribution of functional AMPA and NMDA receptors in the intact brain.[7][8]
-
Studying Synaptic Plasticity: Inducing long-term potentiation (LTP) or long-term depression (LTD) at single, visually identified synapses to investigate the structural and functional changes that underlie learning and memory.[6]
-
Investigating Neural Circuits: Activating specific neurons or ensembles of neurons with high precision to dissect their role within a functional circuit.
-
Probing Structure-Function Relationships: Correlating the physiological responses of dendritic spines (e.g., calcium transients, excitatory postsynaptic potentials) with their morphological characteristics in a live animal.[7][8]
Protocols for In Vivo Two-Photon Uncaging
This protocol outlines the key steps for performing two-photon uncaging of MDNI-glutamate in the neocortex of an anesthetized mouse.
Protocol 1: Animal Preparation and Surgical Procedure
-
Anesthesia and Fixation: Anesthetize an adult mouse with a suitable anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail) and fix its head in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Craniotomy: Perform a craniotomy (typically 2-3 mm in diameter) over the brain region of interest (e.g., somatosensory or visual cortex). Carefully remove the dura mater to expose the pial surface, ensuring minimal damage to the underlying tissue.
-
Stabilization: To minimize motion artifacts from respiration and heartbeat, cover the exposed brain with a layer of 1.5% agarose (B213101) in artificial cerebrospinal fluid (ACSF) and seal the cranial window with a glass coverslip.
Protocol 2: Preparation and Application of MDNI-glutamate
-
Solution Preparation: Prepare a stock solution of this compound in ACSF. The final concentration used for in vivo application typically ranges from 2.5 mM to 10 mM. The concentration may need to be optimized based on the depth of imaging and desired response.
-
Cortical Application: Carefully apply the MDNI-glutamate solution directly onto the pial surface within the cranial window.[7][8] Allow sufficient time (e.g., >1 hour) for the compound to diffuse into the brain tissue and reach a relatively homogenous concentration up to depths of 200 µm.[7][8]
Protocol 3: Two-Photon Imaging and Uncaging
-
Microscope Setup: Use an upright two-photon microscope equipped with a high numerical aperture (NA >0.9) water-immersion objective with a long working distance.[6] A Ti:Sapphire laser tuned to ~720-730 nm is suitable for uncaging MDNI-glutamate. A second laser or the same laser at a different wavelength (e.g., 920 nm) can be used for simultaneous imaging of fluorescently labeled neurons (e.g., expressing GFP or filled with Alexa Fluor dyes).
-
Target Identification: Identify the target neuron, dendrite, or dendritic spine using two-photon imaging.
-
Uncaging Calibration:
-
Position the uncaging laser spot at the desired location (e.g., adjacent to a dendritic spine head).
-
To calibrate the laser power and pulse duration, perform whole-cell patch-clamp recordings from a neuron to measure the uncaging-evoked excitatory postsynaptic currents (uEPSCs) or potentials (uEPSPs).[7][9]
-
Adjust the laser power (typically 10-40 mW on sample) and pulse duration (0.5-2 ms) to evoke a physiological response that mimics a miniature EPSC (~10 pA).[6][9] This calibration is crucial to avoid phototoxicity and non-physiological responses.
-
-
Data Acquisition:
-
For functional studies, record uEPSCs/uEPSPs via whole-cell recording.[7]
-
For calcium imaging studies, monitor changes in fluorescence of a calcium indicator dye (e.g., OGB-1) within the dendritic spine upon uncaging.[7]
-
For structural plasticity studies, acquire high-resolution z-stacks of the target spine before and after the uncaging stimulus protocol.[6]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo two-photon uncaging experiment using MDNI-glutamate.
References
- 1. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. rndsystems.com [rndsystems.com]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 7. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo two-photon uncaging of glutamate revealing the structure-function relationships of dendritic spines in the neocortex of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Revolutionizing Neuroscience Research: Advanced Application and Protocols for MDNI-Caged-L-Glutamate in Patch Clamp Electrophysiology
For Immediate Release
[City, State] – [Date] – The precise spatiotemporal control of neurotransmitter release is paramount for dissecting the intricate workings of neural circuits. MDNI-caged-L-glutamate has emerged as a powerful tool for neuroscientists, enabling the light-mediated release of L-glutamate with high fidelity. This document provides detailed application notes and protocols for the utilization of this compound in conjunction with patch clamp electrophysiology, aimed at researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a photosensitive derivative of the principal excitatory neurotransmitter, L-glutamate. The "cage" molecule, 4-methoxy-5,7-dinitroindolinyl (MDNI), renders the glutamate (B1630785) biologically inert until it is cleaved by photolysis. This uncaging process can be initiated by one- or two-photon excitation, offering researchers unparalleled control over the timing and location of glutamate release. This technique is instrumental in mimicking synaptic transmission, mapping glutamate receptor distribution, and investigating the mechanisms of synaptic plasticity.
This compound is noted for its high photosensitivity, being approximately 5.5 times more sensitive to light than the commonly used MNI-caged L-glutamate. This increased efficiency allows for the use of lower laser powers, minimizing the risk of phototoxicity in delicate biological preparations.[1] It is water-soluble, stable at neutral pH, and pharmacologically inactive at neuronal glutamate receptors in its caged form.
Key Applications in Patch Clamp Electrophysiology
-
High-Resolution Receptor Mapping: By focally uncaging glutamate at different points on a neuron's dendritic tree while recording the postsynaptic response, researchers can map the precise location and density of functional glutamate receptors.[2]
-
Synaptic Plasticity Studies: The controlled induction of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), can be achieved by pairing glutamate uncaging with postsynaptic depolarization.[2][3] This allows for the investigation of the molecular and cellular mechanisms underlying learning and memory.[4][5][6]
-
Dendritic Integration and Computation: The summation and interaction of synaptic inputs along dendrites can be explored by uncaging glutamate at multiple locations with precise temporal control.[7]
-
Circuit Mapping: By stimulating presynaptic neurons with uncaged glutamate and recording from postsynaptic neurons, functional synaptic connections within a neural circuit can be identified.[8]
Quantitative Data Summary
The following table summarizes the key photochemical and physical properties of this compound in comparison to other commonly used caged glutamate compounds.
| Property | This compound | MNI-caged-L-glutamate | CDNI-caged-L-glutamate | RuBi-Glutamate |
| One-Photon Excitation Wavelength | 350 - 365 nm | 300 - 380 nm[9] | ~365 nm | ~473 nm |
| Two-Photon Excitation Maximum | ~720 nm | ~720 nm | ~720 nm | ~800 nm |
| Quantum Yield (Φ) | ~0.5[1][10] | 0.065 - 0.085[9] | High | High |
| Two-Photon Action Cross-Section (GM) | ~0.06 GM (estimated) | 0.06 GM at 730 nm[9] | Higher than MNI-Glu | Not specified |
| Photosensitivity | ~5.5 times more sensitive than MNI-caged L-glutamate | Standard | ~5 times more sensitive than MNI-Glu | High |
| Solubility in Water | Water soluble | Up to 50 mM | Freely soluble | Water soluble |
| Biological Inertness | Inactive at glutamate receptors up to 200 μM | Inactive at glutamate receptors up to mM concentrations[9] | Less phototoxicity than MNI-Glu | Less antagonism of GABAA receptors than MNI-Glu |
Experimental Protocols
Protocol 1: Preparation of Solutions
1. Artificial Cerebrospinal Fluid (ACSF) for Recording:
-
Prepare ACSF containing (in mM): 127 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose, 2 CaCl₂, and 1 MgCl₂.
-
Continuously bubble the solution with 95% O₂ / 5% CO₂ for at least 30 minutes before use to maintain a pH of ~7.4.
-
For specific experiments, such as inducing synaptic plasticity, the concentrations of CaCl₂ and MgCl₂ may be adjusted. For example, to enhance NMDA receptor activation, MgCl₂ can be lowered or removed.
-
Add 1 µM Tetrodotoxin (TTX) to the ACSF to block action potentials and isolate synaptic responses.
2. This compound Working Solution:
-
Dissolve this compound in ACSF to a final concentration of 0.2 mM to 2.5 mM. The optimal concentration may need to be determined empirically.
-
Crucially, protect this solution from light at all times to prevent premature uncaging. Use foil-wrapped containers and work under dim red light.
-
Prepare fresh on the day of the experiment.
3. Internal Solution for Patch Pipette:
-
A typical internal solution for whole-cell voltage-clamp recordings contains (in mM): 135 Cs-Methanesulfonate, 10 HEPES, 10 Na₂-phosphocreatine, 4 MgCl₂, 4 Na₂-ATP, 0.4 Na-GTP.
-
Adjust the pH to 7.25 with CsOH.
-
To visualize the neuron's morphology, include a fluorescent dye such as Alexa Fluor 488 (0.2 mM) or Alexa Fluor 594.
-
For current-clamp recordings, a potassium-based internal solution is typically used (e.g., substituting Cs-Methanesulfonate with K-Gluconate).
-
Filter the internal solution through a 0.22 µm syringe filter before use.
Protocol 2: Brain Slice Preparation and Electrophysiology
1. Brain Slice Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated slicing solution (a modified ACSF with higher Mg²⁺ and lower Ca²⁺ to reduce excitotoxicity).
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
2. Whole-Cell Patch Clamp Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF containing this compound.
-
Identify a target neuron using differential interference contrast (DIC) or infrared video microscopy.
-
Using a micromanipulator, approach the neuron with a glass micropipette (3-7 MΩ resistance) filled with internal solution.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of negative pressure to rupture the membrane and establish the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV to record excitatory postsynaptic currents (EPSCs). For studying NMDA receptors, a holding potential of +40 mV can be used to relieve the magnesium block.
Protocol 3: Two-Photon Glutamate Uncaging
1. System Configuration:
-
Use a two-photon microscope equipped with a femtosecond-pulsed infrared laser (e.g., a Ti:Sapphire laser) tuned to ~720 nm for uncaging this compound.
-
The laser beam should be controlled by a Pockels cell for rapid intensity modulation and galvanometer mirrors for precise positioning.
2. Calibration of Uncaging Power:
-
It is critical to determine the optimal laser power and pulse duration to elicit physiological-like responses.
-
A practical method involves using a fluorescent dye with a known bleaching profile, such as Alexa-594, included in the internal solution.[1][10] The laser power can be adjusted to achieve a consistent level of bleaching (e.g., 40%) at the target depth, which corresponds to a reliable glutamate uncaging stimulus.[1][10]
-
Alternatively, start with a low laser power (~5-10 mW at the objective) and a short pulse duration (0.5-2 ms).
-
Position the uncaging spot ~0.5 µm from the head of a dendritic spine.
-
Deliver a single laser pulse and record the uncaging-evoked EPSC (uEPSC).
-
Gradually increase the laser power or pulse duration until the uEPSC amplitude and kinetics resemble those of spontaneous miniature EPSCs (mEPSCs).
-
Note: Due to the higher photosensitivity of this compound, lower laser power will be required compared to MNI-caged-L-glutamate.
3. Experimental Procedure (Example: Mapping Synaptic Plasticity):
-
Obtain a stable baseline recording of uEPSCs at a single spine by delivering uncaging pulses every 20-30 seconds.
-
To induce LTP, pair the glutamate uncaging pulses (e.g., 30 pulses at 0.5 Hz) with postsynaptic depolarization to 0 mV.[3]
-
After the induction protocol, continue to monitor the uEPSC amplitude for at least 30-60 minutes to assess the expression of synaptic potentiation.
Visualizations
Caption: A flowchart of the experimental workflow for glutamate uncaging.
Caption: Signaling pathways activated by uncaged glutamate.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Metaplasticity at Single Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Relationship Between Glutamate Dynamics and Activity-Dependent Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Synaptic Plasticity by Glutamatergic Gliotransmission: A Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Relationship Between Glutamate Dynamics and Activity-Dependent Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Holographic photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circuit Mapping by UV Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
Application Notes and Protocols for MDNI-caged-L-glutamate in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MDNI-caged-L-glutamate for precise spatiotemporal control of glutamate (B1630785) receptor activation in calcium imaging experiments. The protocols outlined below are intended to offer a starting point for experimental design and can be adapted to specific research needs.
Introduction
This compound is a photolabile derivative of the excitatory neurotransmitter L-glutamate. The "cage" moiety, 4-methoxy-7-nitroindolinyl (MNI), renders the glutamate molecule biologically inactive.[1] Upon photolysis with UV light (one-photon excitation) or a focused near-infrared laser (two-photon excitation), the cage is cleaved, rapidly releasing active L-glutamate.[1] This technique allows for highly localized and temporally precise activation of glutamate receptors, mimicking synaptic transmission and enabling the study of downstream signaling events, such as calcium influx.[2][3]
This compound is particularly well-suited for calcium imaging studies due to its favorable properties. It is water-soluble, stable at neutral pH, and resistant to hydrolysis.[1] Importantly, in its caged form, it is pharmacologically inactive at glutamate receptors and transporters, even at millimolar concentrations, minimizing confounding effects.[1] Its optical properties are compatible with common calcium indicators like Fluo-4, Oregon Green, and Calcium Green dyes.[4]
Key Features of this compound:
-
High Quantum Yield: Efficiently releases L-glutamate upon photolysis.[1]
-
Two-Photon Compatibility: Suitable for high-resolution, three-dimensional uncaging experiments.[1]
-
Biological Inertness: The caged compound does not activate glutamate receptors.[1][5]
-
Chemical Stability: Stable in physiological solutions at room temperature for several hours.[5]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and provide a comparison with other caged glutamate compounds.
Table 1: Physicochemical and Photolytic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 323.3 g/mol | |
| Formula | C₁₄H₁₇N₃O₆ | |
| Solubility in Water | Up to 50 mM | [1] |
| Purity | ≥99% | [1] |
| Storage | -20°C, protected from light | [1] |
| One-Photon Excitation | 300 - 380 nm | [1] |
| Two-Photon Excitation | ~730 nm | [1] |
| Quantum Yield (Φ) | ~0.47 - 0.5 | [5][6][7] |
| Two-Photon Cross-Section (δ) | 0.06 GM | [1] |
Table 2: Comparison of Commonly Used Caged Glutamate Compounds
| Caged Compound | 1P λmax (nm) | Quantum Yield (Φ) | 2P λmax (nm) | 2P Action Cross-Section (GM) |
| MDNI-Glu | 350 | ~0.47 | 730 | 0.06 |
| MNI-Glu | 340 | 0.08 | 730 | 0.06 |
| CDNI-Glu | 330 | 0.50 | 720 | 0.06 |
| RuBi-Glu | 450 | 0.13 | 800 | 0.14 |
| DEAC450-Glu | 450 | 0.39 | 900 | 0.50 |
Data compiled from references[5][7].
Signaling Pathways
The release of glutamate from this compound initiates a cascade of events leading to an increase in intracellular calcium concentration. This is primarily mediated by the activation of ionotropic and metabotropic glutamate receptors.
Caption: Glutamate receptor-mediated calcium signaling pathway.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Stock Solution:
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in the recording extracellular solution (e.g., ACSF) to a final concentration of 0.5-2 mM for bath application.[4] The optimal concentration should be determined empirically for each preparation.
-
For local application via a puffer pipette, higher concentrations may be used in the pipette solution.[4]
-
-
Calcium Indicator Loading:
-
Prepare the calcium indicator solution according to the manufacturer's instructions. Common indicators include Fluo-4 AM, Oregon Green 488 BAPTA-1 AM, or Calcium Green-1 AM.
-
For loading into cells, incubate the tissue preparation (e.g., brain slices, cultured cells) in the dye solution. Typical concentrations range from 1-10 µM, and incubation times vary from 30-60 minutes.
-
Protocol 2: One-Photon Uncaging and Calcium Imaging
This protocol describes a general workflow for a one-photon uncaging experiment.
Caption: Experimental workflow for one-photon uncaging of MDNI-glutamate.
Methodology:
-
Tissue Preparation: Prepare acute brain slices or cultured cells according to standard laboratory protocols.
-
Calcium Indicator Loading: Load the cells with a suitable calcium indicator as described in Protocol 1.
-
Mounting and Perfusion: Transfer the preparation to the recording chamber of an upright or inverted microscope equipped for epifluorescence and patch-clamp recording (if desired). Perfuse with the working solution containing this compound.
-
Locate Region of Interest (ROI): Identify the cell or subcellular compartment of interest for imaging and uncaging.
-
Baseline Imaging: Acquire a series of baseline fluorescence images of the ROI before photolysis.
-
Uncaging: Deliver a brief pulse of UV light (e.g., from a 355 nm laser or a flash lamp) to the ROI to photorelease glutamate.[4][8] The duration and intensity of the light pulse should be optimized to evoke a physiological response while minimizing photodamage.
-
Post-Uncaging Imaging: Continue acquiring fluorescence images immediately after the uncaging event to capture the resulting calcium transient.
-
Data Analysis: Quantify the change in fluorescence intensity over time. A common metric is ΔF/F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
Protocol 3: Two-Photon Uncaging and Calcium Imaging
Two-photon microscopy allows for more precise, three-dimensional uncaging of glutamate, particularly at the level of individual dendritic spines.
Methodology:
-
Setup: Use a two-photon microscope equipped with a mode-locked Ti:sapphire laser tuned to approximately 730 nm for uncaging.[5] A separate laser line (e.g., 920 nm) can be used for exciting the calcium indicator.
-
Preparation and Loading: Prepare and load the tissue as described in the one-photon protocol.
-
Locate ROI: Identify the specific subcellular structure (e.g., a single dendritic spine) for uncaging.
-
Uncaging Parameters: The laser power and pulse duration for uncaging will need to be carefully calibrated to elicit a response comparable to endogenous synaptic events (e.g., miniature excitatory postsynaptic currents).[5]
-
Simultaneous Imaging and Uncaging: The experimental workflow is similar to the one-photon protocol, but imaging and uncaging are performed using the two-photon microscope. Image stacks can be acquired before and after the uncaging event to monitor structural and functional changes.
Troubleshooting and Considerations
-
Photodamage: Excessive light exposure can cause cellular damage. Use the lowest effective light intensity and duration for both imaging and uncaging.
-
GABA-A Receptor Antagonism: At concentrations used for two-photon uncaging, MNI-based caged compounds, including MDNI-glutamate, have been reported to exhibit some antagonism of GABA-A receptors.[5][9] This should be considered when interpreting results, especially in studies of synaptic inhibition.
-
Concentration Optimization: The optimal concentration of this compound and the uncaging parameters will vary depending on the specific preparation, the depth of the target within the tissue, and the desired physiological response. Empirical optimization is crucial.
-
Diffusion: The diffusion of the uncaged glutamate from the photolysis site will influence the spatial and temporal profile of receptor activation. This should be taken into account when interpreting the results.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the intricate dynamics of glutamate signaling and calcium transients with high precision and control.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining Ca2+ imaging with -glutamate photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mapping Neural Circuits with MDNI-caged-L-glutamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Methoxy-5,7-dinitroindolinyl-caged-L-glutamate (MDNI-caged-L-glutamate) for high-resolution mapping of neural circuits. This powerful technique allows for the precise spatiotemporal release of glutamate (B1630785), mimicking synaptic transmission and enabling detailed investigation of neuronal connectivity and function.
Introduction
This compound is a photolabile compound that renders L-glutamate, the primary excitatory neurotransmitter in the central nervous system, biologically inactive.[1][2] Upon illumination with ultraviolet (UV) or two-photon (2P) laser light, the "caging" group is cleaved, rapidly releasing free L-glutamate.[2] This uncaging process can be precisely controlled in both space and time, allowing for the stimulation of individual neurons or even single dendritic spines.[3][4]
The primary advantage of this compound over other caged compounds, such as the widely used MNI-glutamate, is its significantly higher quantum yield of photolysis.[3][5] This means that less light energy is required to release the same amount of glutamate, reducing the risk of phototoxicity and allowing for more efficient and prolonged experiments.[3][5]
Key Properties and Advantages of this compound
-
High Quantum Yield: MDNI-Glu exhibits a quantum yield of approximately 0.5, making it significantly more efficient at releasing glutamate upon photolysis compared to MNI-Glu.[3][6]
-
Enhanced Two-Photon Efficacy: In two-photon uncaging experiments, MDNI-Glu is about 5-6 times more effective than MNI-Glu, requiring less laser power to elicit comparable neuronal responses.[3][7] This minimizes photodamage, enabling longer-term studies of synaptic plasticity and function.[5]
-
Precise Spatiotemporal Control: The use of focused laser beams allows for the highly localized release of glutamate, with a spatial resolution down to the level of single dendritic spines (approximately 0.6-0.8 µm).[8]
-
Mimicking Synaptic Transmission: The rapid release of glutamate from this compound can generate postsynaptic potentials and currents that closely resemble naturally occurring excitatory postsynaptic events.[3][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and related compounds in neural circuit mapping experiments.
Table 1: Photochemical Properties of Caged Glutamate Compounds
| Caged Compound | Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Maximum Absorption Wavelength (λmax) (nm) | Quantum Yield (QY) | Recommended Concentration (Two-Photon) |
| MDNI-Glu | 6,400 | ~350-364 | ~0.5 | 2.5 mM |
| MNI-Glu | 4,500 | 336 | 0.065 | 5 mM |
| CDNI-Glu | 6,400 | Not specified | ~0.5 | 1 mM |
Data compiled from multiple sources.[1][3][5]
Table 2: Experimental Parameters for Two-Photon Uncaging
| Parameter | MDNI-Glu | MNI-Glu |
| Laser Wavelength | ~720 nm | ~720 nm |
| Laser Power (to mimic quantal release) | ~2.5-fold less than MNI-Glu | 5-10 mW |
| Uncaging Duration | 0.8 - 1.2 ms (B15284909) | 30-40 ms (early studies) |
| Resulting Current Amplitude | ~4-5 times larger than MNI-Glu for the same energy | Variable |
Data compiled from multiple sources.[3][5][8][9]
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
Caution: Caged compounds are light-sensitive. All handling and preparation steps should be performed under dim red light or in the dark.
-
Reconstitution: this compound is soluble in physiological buffers.[3] However, for long-term storage, it is recommended to prepare stock solutions in a slightly acidic buffer (e.g., pH ~4) to minimize hydrolysis.[3][10]
-
Concentration: Prepare a stock solution of 20 mM in the acidic buffer.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store frozen at -20°C or below.[3][10] Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration (e.g., 2.5 mM for two-photon experiments) in artificial cerebrospinal fluid (ACSF).[1][11] Ensure the final pH and osmolarity of the ACSF are physiological.
Protocol 2: Brain Slice Preparation for Uncaging Experiments
This protocol is a general guideline and may need to be adapted based on the specific brain region and animal model.
-
Anesthesia and Perfusion: Anesthetize the animal according to approved institutional protocols. Perform transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and mount it on a vibratome. Cut coronal or sagittal slices (e.g., 300 µm thick) in ice-cold, oxygenated slicing solution.
-
Recovery: Transfer the slices to a holding chamber containing ACSF oxygenated with 95% O₂ / 5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
Protocol 3: Two-Photon Glutamate Uncaging and Electrophysiological Recording
-
Slice Transfer and Perfusion: Transfer a brain slice to the recording chamber of an upright microscope equipped for two-photon imaging and electrophysiology. Continuously perfuse the slice with oxygenated ACSF at a rate of 2-3 ml/min.
-
Bath Application of this compound: Add this compound to the ACSF to achieve the final working concentration (e.g., 2.5 mM).[11] Allow at least 10-15 minutes for the compound to equilibrate within the slice.
-
Whole-Cell Patch-Clamp Recording: Obtain a whole-cell recording from a neuron of interest using standard patch-clamp techniques. The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the neuron's morphology.[4][8]
-
Two-Photon Imaging and Uncaging:
-
Use a Ti:Sapphire laser tuned to ~720 nm for both imaging the fluorescently labeled neuron and for uncaging the MDNI-glutamate.[8]
-
Identify dendritic spines or specific dendritic locations for stimulation.
-
Deliver brief laser pulses (e.g., 0.5-2 ms duration) at a specific point near the target structure to photolyze the this compound.[9]
-
The laser power will need to be empirically determined but will be significantly lower than that required for MNI-glutamate.[5]
-
-
Data Acquisition: Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) in voltage-clamp or current-clamp mode, respectively.
-
Mapping Protocol: To map synaptic inputs, systematically move the uncaging spot to different locations around the recorded neuron and record the evoked responses.[2][8] The amplitude of the postsynaptic response at each location can be used to construct a spatial map of functional synaptic inputs.
Visualizations
References
- 1. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Probing Single Synapses via the Photolytic Release of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stimulating Individual Dendritic Spines with MDNI-caged-L-glutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-photon uncaging of glutamate (B1630785) is a powerful technique that allows for the precise spatiotemporal stimulation of individual dendritic spines, mimicking synaptic transmission. This method is instrumental in studying the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), at the level of a single synapse. MDNI-caged-L-glutamate is a photolabile compound that, upon two-photon excitation, releases L-glutamate with high efficiency. Notably, this compound is approximately 5.5 times more photosensitive than the commonly used MNI-caged-L-glutamate, which necessitates careful calibration of experimental parameters to ensure physiological relevance and avoid excitotoxicity.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to stimulate individual dendritic spines. The information is curated for researchers in neuroscience and professionals in drug development seeking to investigate synaptic function and plasticity with high precision.
Data Presentation
The following tables summarize key quantitative parameters for two-photon glutamate uncaging experiments. It is critical to note that while principles are conserved, specific values for this compound may require empirical optimization due to its enhanced photosensitivity. Data derived from studies using MNI-caged-L-glutamate are indicated and should be used as a starting point for calibration.
Table 1: Properties of Caged Glutamate Compounds
| Property | MNI-caged-L-glutamate | This compound | Reference |
| Two-Photon Cross-Section | ~0.06 GM at 720 nm | Not explicitly reported, but ~5.5x more photosensitive than MNI | [1] |
| Optimal Uncaging Wavelength | 720 nm | Likely similar to MNI (720 nm), requires empirical validation | [2][3] |
| Quantum Yield | 0.065 - 0.085 | Higher than MNI, contributes to increased photosensitivity | [1] |
| Concentration for Uncaging | 2.5 - 10 mM | Expected to be lower than MNI (e.g., 0.5 - 2 mM), requires calibration | [4] |
| Biological Inertness | Antagonist of GABA-A receptors at high concentrations | Potential for similar off-target effects, lower required concentration may mitigate this | [4] |
Table 2: Experimental Parameters for Single-Spine Two-Photon Uncaging
| Parameter | Recommended Range (Starting Point for MDNI-glutamate) | Key Considerations | Reference |
| MDNI-glutamate Concentration | 0.5 - 2.0 mM (in ACSF) | Higher concentrations can lead to off-target effects and excitotoxicity. Lower concentrations are feasible due to high photosensitivity. | [4] |
| Laser Wavelength | 720 nm | To be optimized for maximal uncaging efficiency of MDNI-glutamate. | [2][3] |
| Laser Power at Specimen | 5 - 20 mW | Must be calibrated to elicit physiological responses (e.g., uEPSCs comparable to mEPSCs). Power will be significantly lower than for MNI-glutamate. | [4][5] |
| Pulse Duration | 0.5 - 2.0 ms | Shorter pulses can provide more precise temporal control. | [4] |
| Stimulation Frequency | 0.5 - 2 Hz for LTP induction; <0.2 Hz for baseline | Protocol-dependent; high frequency for plasticity induction, low frequency for baseline measurements. | [3] |
| Uncaging Location | ~0.5 µm from the spine head | Precise targeting is crucial to avoid stimulation of adjacent spines or the dendritic shaft. | [5] |
Experimental Protocols
Protocol 1: Preparation of Brain Slices and Electrophysiology
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents of the desired age. Maintain slices in artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2.
-
Electrophysiology: Obtain whole-cell patch-clamp recordings from target neurons (e.g., pyramidal neurons). The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize neuronal morphology.
-
ACSF Composition: A typical ACSF solution contains (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, and 25 glucose. For certain plasticity induction protocols, MgCl2 may be omitted.
Protocol 2: Two-Photon Glutamate Uncaging at a Single Dendritic Spine
-
Bath Application of this compound: Perfuse the recording chamber with ACSF containing the empirically determined optimal concentration of this compound (start with a lower concentration than you would for MNI-glutamate, e.g., 1 mM). Allow at least 10-15 minutes for the compound to equilibrate in the tissue.
-
Imaging and Targeting: Use a two-photon microscope to visualize the fluorescently labeled neuron and identify a dendritic spine of interest. The imaging wavelength should be chosen to minimize uncaging of the MDNI-glutamate (e.g., >850 nm).
-
Uncaging Laser Calibration:
-
Set the uncaging laser wavelength to the optimal value for MDNI-glutamate (e.g., 720 nm).
-
Position the uncaging laser spot approximately 0.5 µm from the head of the selected spine.
-
Deliver single, short laser pulses (e.g., 1 ms) at varying laser powers.
-
Record the uncaging-evoked excitatory postsynaptic currents (uEPSCs) or potentials (uEPSPs).
-
Adjust the laser power to elicit responses that mimic miniature EPSCs (mEPSCs) in amplitude and kinetics. This is a critical step to ensure physiological relevance.
-
-
Plasticity Induction:
-
For LTP induction, deliver a train of uncaging pulses at a higher frequency (e.g., 1 Hz for 60 seconds) while monitoring the spine morphology and synaptic response.[4] This can be done in Mg2+-free ACSF or paired with postsynaptic depolarization.
-
For LTD induction, a longer, low-frequency stimulation protocol is typically used.
-
-
Data Acquisition:
-
Simultaneously acquire electrophysiological recordings and time-lapse two-photon images of the stimulated spine and adjacent dendritic regions.
-
Image acquisition should be rapid enough to capture dynamic changes in spine morphology.
-
Protocol 3: Calcium Imaging During Single-Spine Uncaging
-
Calcium Indicator Loading: Include a calcium indicator dye (e.g., Fluo-4 or a genetically encoded calcium indicator like GCaMP) in the internal solution for whole-cell recordings.
-
Simultaneous Imaging and Uncaging:
-
Use a two-photon microscope equipped for simultaneous imaging and uncaging. This often involves two separate laser beams, one for imaging the calcium indicator and another for uncaging MDNI-glutamate.
-
The imaging laser should be set to the excitation wavelength of the calcium indicator, while the uncaging laser is set to the optimal wavelength for MDNI-glutamate.
-
Acquire a baseline of calcium fluorescence before delivering the uncaging pulse.
-
Deliver a single, calibrated uncaging pulse to the targeted spine and record the subsequent change in calcium fluorescence within the spine head and adjacent dendrite.
-
-
Analysis: Quantify the change in fluorescence (ΔF/F) to measure the amplitude and spatial extent of the calcium transient.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Signalling pathways underlying structural plasticity of dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. Structural basis of long-term potentiation in single dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Single Synapses via the Photolytic Release of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MDNI-caged-L-glutamate in Brain Slice Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 4-Methoxy-5,7-dinitroindolinyl-caged-L-glutamate (MDNI-caged-L-glutamate), a widely used photolabile compound for the precise spatiotemporal release of L-glutamate in brain slice preparations. This technique is instrumental for investigating synaptic function, dendritic integration, and neuronal circuit mapping with high fidelity.
Introduction
This compound is a second-generation caged compound designed for efficient one-photon (1P) and two-photon (2P) uncaging. Upon photolysis with ultraviolet (UV) or near-infrared (NIR) light, respectively, it rapidly releases L-glutamate, mimicking the natural synaptic release of this primary excitatory neurotransmitter. Its favorable properties include high quantum yield, aqueous solubility, and relative stability at physiological pH.[1][2][3] However, it is crucial to note that at high concentrations, typically required for two-photon uncaging, MDNI-glutamate can exhibit antagonism at GABA-A receptors.[4]
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the experimental paradigm, particularly the method of photolysis (one-photon vs. two-photon) and the specific application. The following tables summarize key quantitative parameters from published studies.
Table 1: Recommended Concentrations for this compound
| Application Method | Photolysis Type | Concentration Range | Notes |
| Bath Application | One-Photon (UV) | 200 - 700 µM | Lower concentrations are sufficient for wide-field UV illumination.[4][5] |
| Local Perfusion (Puffer) | One-Photon (UV) | 200 µM - 3.8 mM | Allows for localized application, minimizing volume and potential side effects.[4][5] |
| Local Perfusion (Puffer) | Two-Photon (NIR) | 3.5 - 10 mM | Higher concentrations are necessary to achieve sufficient two-photon absorption.[5][6] |
| In Vivo Application | Two-Photon (NIR) | ~20 mM | Higher concentrations are applied to the brain surface to account for diffusion and tissue depth.[7] |
Table 2: Photolysis Parameters for this compound
| Parameter | One-Photon (1P) | Two-Photon (2P) |
| Wavelength | 330 - 380 nm | ~720 nm |
| Quantum Yield (Φ) | ~0.5 | Not applicable |
| 2P Cross-Section (δ) | Not applicable | ~0.06 GM |
| Typical Laser Power | Varies with setup | 10 - 50 mW |
| Typical Pulse Duration | Milliseconds | 0.5 - 5 ms |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is a standard procedure for obtaining viable brain slices for electrophysiological recordings and uncaging experiments. An N-methyl-D-glucamine (NMDG)-based protective recovery method is recommended for enhanced neuronal health, especially in adult animals.[8][9]
Materials:
-
NMDG-HEPES aCSF slicing solution
-
Recording aCSF
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibrating microtome
-
Dissection tools
-
Recovery chamber
Procedure:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.
-
Rapidly dissect the brain and place it in the ice-cold NMDG-HEPES aCSF.
-
Mount the brain onto the vibratome stage and begin slicing at the desired thickness (typically 250-350 µm).
-
Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber with recording aCSF at room temperature and allow them to recover for at least 1 hour before experimentation.
Protocol 2: Two-Photon Glutamate (B1630785) Uncaging at Single Dendritic Spines
This protocol details the procedure for photolytically releasing glutamate at individual dendritic spines to evoke excitatory postsynaptic potentials (EPSPs) or currents (EPSCs).
Materials:
-
Acute brain slice preparation
-
Two-photon microscope with a Ti:Sapphire laser
-
Patch-clamp electrophysiology setup
-
Recording pipette filled with internal solution
-
Puffer pipette for local application of this compound
-
Recording aCSF
-
This compound stock solution
Procedure:
-
Prepare a 10-20 mM stock solution of this compound in the recording aCSF.
-
Transfer a brain slice to the recording chamber of the microscope and continuously perfuse with recording aCSF.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Fill a puffer pipette with the this compound solution and position it near the dendritic region of interest.
-
Apply gentle positive pressure to the puffer pipette to locally perfuse the dendrite with the caged compound. A concentration of 3.5-10 mM is typically used in the puffer.[5][6]
-
Visualize the dendrites and spines using the two-photon microscope.
-
Tune the laser to ~720 nm for optimal uncaging of MDNI-glutamate.[10]
-
Position the focused laser spot over a single dendritic spine.
-
Deliver a short laser pulse (e.g., 10-20 mW for 0.5-2 ms) to uncage the glutamate and record the resulting synaptic response.[7]
-
Systematically move the uncaging spot to different spines or locations along the dendrite to map synaptic efficacy.
Visualizations
Signaling Pathway of Glutamate Uncaging
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. providence.elsevierpure.com [providence.elsevierpure.com]
- 10. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
Application Notes and Protocols for Efficient MDNI-caged-L-glutamate Uncaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of efficient photolysis, or "uncaging," of 4-methoxy-5,7-dinitroindolinyl (MDNI)-caged-L-glutamate. This technique allows for the precise spatiotemporal release of the excitatory neurotransmitter L-glutamate, mimicking synaptic transmission and enabling detailed investigation of neuronal circuits, synaptic plasticity, and glutamate (B1630785) receptor function.
Introduction to MDNI-caged-L-glutamate
This compound is a photolabile compound designed for the rapid and efficient release of L-glutamate upon illumination. It is an improved version of the widely used MNI-caged glutamate, exhibiting significantly higher photosensitivity. This increased efficiency allows for the use of lower laser powers, thereby minimizing the risk of phototoxicity and extending the viability of biological preparations.[1] The MDNI caging group offers a favorable combination of high quantum yield and a two-photon absorption maximum suitable for standard laser systems, making it an excellent tool for neurobiological research.
Data Presentation: Photophysical Properties
A clear understanding of the photophysical properties of caged compounds is essential for designing and interpreting uncaging experiments. The following table summarizes and compares the key properties of this compound with its predecessor, MNI-caged-L-glutamate.
| Property | This compound | MNI-caged-L-glutamate | Reference |
| One-Photon Absorption Maximum (λmax) | ~330 nm | ~336 nm | [2] |
| Two-Photon Absorption Maximum | ~720 nm | ~720-730 nm | [2][3] |
| Quantum Yield (Φ) | ~0.5 | 0.065 - 0.085 | [2][3][4] |
| Two-Photon Uncaging Cross-Section (δu) | ~0.06 GM at 720 nm | ~0.06 GM at 730 nm | [2][4] |
| Relative Photosensitivity (1-photon) | ~5.5 times more sensitive than MNI | - | [5] |
| Photorelease Time | Fast (enables mimicking synaptic events) | < 50 μs | [2][4] |
| Solubility | Water soluble | Water soluble | [5] |
| Biological Inertness | Pharmacologically inactive at glutamate receptors (up to 200 μM) | Inert to glutamate receptors up to 10 mM; antagonist at GABAA receptors at high concentrations | [3][5] |
Laser Parameters for Efficient Uncaging
The choice of laser parameters is critical for achieving efficient and localized uncaging of MDNI-glutamate while minimizing photodamage. The optimal parameters will depend on the specific experimental setup, including the objective, the depth of the target tissue, and the desired physiological response.
Two-Photon Uncaging
Two-photon excitation provides inherent three-dimensional resolution, making it the preferred method for single-spine stimulation.
| Parameter | Recommended Range | Notes | Reference |
| Laser Type | Mode-locked Ti:Sapphire | Provides the necessary high peak power for two-photon absorption. | [2][3] |
| Wavelength | 720 nm | Optimal for two-photon excitation of the MDNI chromophore. | [2][3] |
| Power at Sample | 3 - 35 mW | Should be calibrated for each experiment. Start with low power and gradually increase to elicit a physiological response (e.g., uEPSC of ~10-20 pA). Higher power is needed for deeper tissue penetration. | [3][6] |
| Pulse Duration | 0.5 - 5 ms | Shorter pulses are generally preferred to minimize phototoxicity. | [6][7] |
One-Photon Uncaging
One-photon uncaging can be used for wider-field stimulation or when a two-photon microscope is unavailable.
| Parameter | Recommended Range | Notes | Reference |
| Laser Type | Continuous wave (CW) or pulsed laser | [3] | |
| Wavelength | 350 - 365 nm or ~405 nm | Matches the one-photon absorption maximum of the MDNI cage. | [5] |
| Power at Sample | 1.7 mW (example) | Highly dependent on the experimental setup and desired area of stimulation. | [3] |
| Pulse Duration | 1 - 5 ms | [3] |
Experimental Protocols
The following protocols provide a general framework for performing two-photon uncaging of this compound in acute brain slices combined with whole-cell patch-clamp recordings.
Solutions and Reagents
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 125 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgCl₂, 25 glucose. Bubble with 95% O₂ / 5% CO₂.
-
This compound Stock Solution: Prepare a stock solution of 10-50 mM in water or a suitable buffer. Store frozen and protected from light.
-
Recording ACSF: ACSF containing the final working concentration of this compound (typically 0.5-5 mM for two-photon uncaging). The addition of a glutamate receptor antagonist (e.g., NBQX for AMPA receptors, APV for NMDA receptors) can be used to confirm the specificity of the uncaging response. Tetrodotoxin (TTX, 0.5-1 μM) is often included to block action potentials.
-
Internal Solution for Patch Pipette: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH. A fluorescent dye (e.g., Alexa Fluor 488 or 594) can be included to visualize the neuron.
Experimental Workflow
Step-by-Step Protocol
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated ACSF. Allow slices to recover for at least 1 hour at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated recording ACSF containing this compound.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target neuron. Visualize the neuron's morphology using the fluorescent dye in the internal solution.
-
Target Identification: Identify a dendritic spine for uncaging.
-
Laser Positioning: Position the uncaging laser beam (~720 nm) at a small distance (e.g., ~0.5 µm) from the head of the selected spine to avoid direct photodamage.
-
Calibration of Laser Power:
-
Start with a low laser power and a short pulse duration (e.g., 5 mW, 1 ms).
-
Deliver a single laser pulse and record the uncaging-evoked excitatory postsynaptic current (uEPSC).
-
Gradually increase the laser power until a uEPSC with a physiological amplitude (e.g., comparable to a miniature EPSC, ~10-20 pA) is consistently elicited. Note the relationship between laser power and uEPSC amplitude, which should be quadratic for a two-photon process.[3]
-
-
Data Acquisition: Once the laser power is calibrated, proceed with the experiment, delivering uncaging pulses at the desired frequency and recording the resulting synaptic responses.
Signaling Pathways
The uncaging of L-glutamate activates postsynaptic glutamate receptors, initiating a cascade of intracellular signaling events. The primary receptors involved are AMPA and NMDA receptors.
Pathway Description:
-
Binding: Photoreleased L-glutamate binds to both AMPA and NMDA receptors on the postsynaptic membrane.
-
AMPA Receptor Activation: Glutamate binding opens AMPA receptors, leading to an influx of sodium ions (and calcium ions if the receptor is Ca²⁺-permeable), causing a rapid depolarization of the postsynaptic membrane.
-
NMDA Receptor Activation: The depolarization caused by AMPA receptor activation dislodges the magnesium ion (Mg²⁺) that blocks the NMDA receptor channel at resting membrane potential. This, along with glutamate binding, allows the NMDA receptor to open, leading to a significant influx of calcium ions.
-
Downstream Signaling: The rise in intracellular calcium concentration triggers a variety of downstream signaling cascades, including the activation of protein kinases like CaMKII and PKC, which are critical for the induction of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
By precisely controlling the amount and location of uncaged glutamate, researchers can selectively activate these pathways and study their role in synaptic function and plasticity with high fidelity.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. This compound | CAS 864085-92-7 | DNI-GLU | Tocris Bioscience [tocris.com]
- 6. Spine-Neck Geometry Determines NMDA Receptor-Dependent Ca2+ Signaling in Dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delivery of MDNI-caged-L-glutamate to Neuronal Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MDNI-caged-L-glutamate is a photosensitive derivative of the excitatory neurotransmitter L-glutamate.[1] The "cage" molecule (4-methoxy-5,7-dinitroindolinyl) renders the glutamate (B1630785) biologically inert until it is cleaved by light, allowing for precise spatial and temporal control over glutamate release.[1] This property makes this compound a powerful tool for studying glutamatergic signaling, mapping neural circuits, and investigating synaptic plasticity.[1][2] These application notes provide detailed protocols for the delivery of this compound to neuronal tissue for both one-photon and two-photon uncaging experiments.
Mechanism of Action
This compound is designed for efficient photorelease. Upon illumination with the appropriate wavelength of light, the covalent bond between the MDNI "cage" and L-glutamate is broken, releasing free L-glutamate into the extracellular space. This released glutamate can then bind to and activate postsynaptic glutamate receptors, such as AMPA, NMDA, and metabotropic glutamate receptors, mimicking natural synaptic transmission.[3] The MDNI caging group offers superior physico-chemical properties compared to previous caged glutamates, including high photosensitivity.[4]
References
- 1. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining MDNI-caged-L-glutamate with Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted release of neurotransmitters with high spatiotemporal precision is a powerful technique for dissecting neural circuits and understanding synaptic function. MDNI-caged-L-glutamate (4-methoxy-5,7-dinitroindolinyl-caged-L-glutamate) is a photosensitive "caged" compound that, upon photolysis, rapidly releases L-glutamate, the primary excitatory neurotransmitter in the central nervous system. Its high photosensitivity, particularly for two-photon excitation, makes it a valuable tool for neuroscience research when combined with fluorescence microscopy.[1][2] This document provides detailed application notes and protocols for the use of this compound in conjunction with fluorescence imaging techniques.
Properties of Caged Glutamates
The selection of a caged glutamate (B1630785) compound is critical for the success of an experiment. The ideal compound should exhibit high quantum yield, a large two-photon absorption cross-section, and biological inertness prior to uncaging. The following table summarizes the key properties of this compound and compares it with other commonly used caged glutamate analogs.
| Property | This compound | MNI-caged-L-glutamate | CDNI-caged-L-glutamate | RuBi-Glutamate | DEAC450-Glutamate |
| One-Photon Excitation Max (λmax) | ~350-365 nm | ~330 nm | ~330 nm | ~450 nm[3] | 450 nm[3] |
| Two-Photon Excitation Max (λmax) | ~720 nm | ~720 nm[4] | ~720 nm[4] | ~800 nm[4] | ~900 nm[3][4] |
| Quantum Yield (Φ) | ~0.5[1][2] | 0.065-0.085[5] | ~0.5[6] | 0.13[3] | 0.39[3] |
| Two-Photon Cross-Section (GM) | ~0.06 GM (at 730 nm)[7] | 0.06 GM (at 730 nm)[5] | Higher than MNI-Glu[6] | 0.14 GM (at 800 nm)[3] | 0.5 GM (at 900 nm)[3] |
| Relative Photosensitivity | ~5.5 times more sensitive than MNI-caged L-glutamate | Baseline | - | - | - |
| Typical Concentration for 2P Uncaging | Lower than MNI-Glu due to higher efficiency | 2.5 - 10 mM[4][6] | 3.5 - 7 mM[6] | 300 µM[6] | 0.25 mM[6][8] |
| Biological Inertness | Inactive at glutamate receptors (up to 200 µM) | Inert to glutamate receptors up to 10 mM; antagonist at GABA-A receptors at high concentrations.[4][6] | Less phototoxicity.[6] | High quantum efficiency.[6] | >60-fold greater at 900 nm vs 720 nm.[6] |
Signaling Pathways Activated by Glutamate
The release of glutamate from this compound activates both ionotropic and metabotropic glutamate receptors, initiating a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting experimental results.
Glutamate Receptor Signaling Overview
Caption: Overview of glutamate receptor signaling pathways.
Detailed Ionotropic and Metabotropic Signaling
Caption: Ionotropic and Group I metabotropic signaling cascades.
Experimental Protocols
Protocol 1: Two-Photon Uncaging of this compound and Calcium Imaging in Brain Slices
This protocol describes the simultaneous use of two-photon microscopy for both uncaging this compound at single dendritic spines and imaging the resulting calcium transients.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (ACSF)
-
Calcium indicator dye (e.g., Fluo-4, OGB-1)
-
Internal solution for patch-clamp pipette
-
Two-photon microscope with two tunable femtosecond-pulsed lasers
-
Electrophysiology setup (amplifier, digitizer, micromanipulators)
Experimental Workflow:
Caption: Workflow for glutamate uncaging and calcium imaging.
Detailed Methodology:
-
Solution Preparation:
-
Prepare ACSF containing (in mM): 127 NaCl, 25 NaHCO3, 1.2 NaH2PO4, 2.5 KCl, 25 D-glucose, 2 CaCl2, and 1 MgCl2. Bubble with 95% O2/5% CO2.
-
Prepare the internal solution for the patch pipette containing the calcium indicator (e.g., 100-200 µM Fluo-4).
-
Prepare a stock solution of this compound in water. The final concentration in the ACSF will be lower than for MNI-glutamate due to its higher efficiency; start with a concentration range of 0.5-2.5 mM.
-
-
Slice Preparation and Neuron Loading:
-
Prepare acute brain slices (e.g., hippocampal or cortical) from the animal model of choice.
-
Transfer a slice to the recording chamber of the two-photon microscope and perfuse with oxygenated ACSF.
-
Establish a whole-cell patch-clamp recording from a target neuron and allow the calcium indicator to diffuse into the cell.
-
-
Two-Photon Imaging and Uncaging:
-
Use one laser tuned to the excitation wavelength of the calcium indicator (e.g., ~920 nm for Fluo-4) for imaging.
-
Use a second laser tuned to the two-photon absorption maximum of this compound (~720 nm) for uncaging.
-
Identify a dendritic spine of interest using the imaging laser.
-
Park the uncaging laser beam at a small spot (~0.5 µm) adjacent to the spine head. Avoid focusing directly on the spine to minimize photodamage.
-
Uncaging Parameters:
-
Laser Power: Start with low power (e.g., 5-10 mW at the objective) and gradually increase to elicit a physiological response. The required power will depend on the depth of the spine within the tissue.
-
Pulse Duration: Use short pulses, typically ranging from 0.25 to 2 ms.[4]
-
-
Acquire a baseline fluorescence image before uncaging.
-
Deliver a single laser pulse to uncage the glutamate.
-
Simultaneously record the change in fluorescence from the spine and, if desired, the uncaging-evoked excitatory postsynaptic potential or current (uEPSC/uEPSP) at the soma.[9]
-
-
Data Analysis:
-
Measure the change in fluorescence (ΔF/F) in the region of interest (the dendritic spine) to quantify the calcium transient.
-
Analyze the amplitude and kinetics of the uEPSC or uEPSP.
-
Troubleshooting and Considerations
-
Phototoxicity: Minimize laser exposure to the sample to avoid photodamage. Use the lowest effective laser power and shortest pulse duration for uncaging.
-
Off-target Effects: While this compound is largely inert, at high concentrations, some caged compounds can have off-target effects, such as antagonism of GABA-A receptors.[4] It is advisable to use the lowest effective concentration.
-
Compound Stability: Protect stock solutions of this compound from light to prevent premature uncaging.
-
Calibration: The amount of glutamate released is dependent on laser power, pulse duration, and the concentration of the caged compound. It is important to calibrate these parameters to elicit responses that are within a physiological range.
Conclusion
This compound is a highly efficient photosensitive compound that, when combined with fluorescence microscopy, provides a powerful tool for the precise spatial and temporal control of glutamate receptor activation. The protocols and data presented here offer a guide for researchers to effectively implement this technology in their studies of synaptic function, plasticity, and neurological disorders.
References
- 1. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. bio-techne.com [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. higleylab.org [higleylab.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of MDNI-caged-L-glutamate Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MDNI-caged-L-glutamate is a photolabile derivative of the excitatory neurotransmitter L-glutamate.[1][2] This compound provides spatial and temporal control over the release of L-glutamate upon illumination with UV-A light (peak absorption around 350-365 nm), making it an invaluable tool in neuroscience research for studying synaptic transmission and plasticity. Proper preparation of the stock solution is critical for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
Chemical Properties and Data Presentation
This compound is a water-soluble and stable compound at neutral pH.[3] It is, however, sensitive to light and should be handled accordingly to prevent premature uncaging of the L-glutamate.[3] Below is a summary of its key chemical properties.
| Property | Value | Source |
| Molecular Weight | 368.3 g/mol | [4] |
| Molecular Formula | C₁₄H₁₆N₄O₈ | [4] |
| Appearance | Refer to Certificate of Analysis | N/A |
| Purity | ≥98% (HPLC) | |
| Solubility in Water | Up to 10 mM with gentle warming | |
| Solubility in DMSO | Up to 50 mM | |
| Excitation Wavelength for Photolysis | 350 - 365 nm | |
| Storage Conditions | -20°C, protected from light |
Note: The manufacturing process may result in residual trifluoroacetic acid (TFA), which can affect the batch-specific molecular weight. Always refer to the Certificate of Analysis provided by the supplier for the exact molecular weight of your specific lot.
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Physiological buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Vortex mixer
-
Water bath or heating block
-
Microcentrifuge tubes or vials wrapped in aluminum foil
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Determine the required mass: Calculate the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution, use the following calculation:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 368.3 g/mol x 1000 mg/g = 3.683 mg
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a microcentrifuge tube. To minimize exposure to light, perform this step in a dimly lit room or use a red light source.
-
Add solvent: Add the desired volume of high-purity water or physiological buffer to the microcentrifuge tube containing the powder.
-
Dissolve the compound: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) may be necessary. Intermittently vortex the solution until it is fully dissolved.
-
Protect from light: Throughout the preparation process, ensure the microcentrifuge tube is protected from light by wrapping it in aluminum foil.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes. Store the aliquots at -20°C. When needed, thaw a single aliquot and keep it on ice and protected from light during the experiment. Avoid repeated freeze-thaw cycles.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
- 1. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]
- 4. This compound | C14H16N4O8 | CID 124221751 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for MNI-caged-L-glutamate Uncaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Light-induced uncaging of neurotransmitters offers a powerful method to study synaptic transmission and neuronal circuitry with high spatial and temporal precision. 4-methoxy-7-nitroindolinyl (MNI)-caged-L-glutamate is a widely used photolabile compound that, upon illumination, rapidly releases L-glutamate.[1] This allows for the precise activation of glutamate (B1630785) receptors, mimicking endogenous synaptic events.[2] This document provides a detailed overview of the spatial and temporal resolution achievable with MNI-caged-L-glutamate, along with protocols for one- and two-photon uncaging experiments.
Data Presentation: Spatial and Temporal Resolution
The spatial and temporal resolution of MNI-caged-L-glutamate uncaging is highly dependent on the experimental setup, particularly the method of photolysis (one-photon vs. two-photon excitation).
Table 1: Temporal Resolution Parameters for MNI-caged-L-glutamate Uncaging
| Parameter | One-Photon Uncaging | Two-Photon Uncaging | Reference |
| Light Source | Full-field LED, CW Laser | Pulsed IR Laser | [2] |
| Wavelength | 365 nm (LED), 405-410 nm (Laser) | ~720 nm | [2][3][4] |
| Pulse Duration | 1 - 10 ms (B15284909) | 0.25 - 4 ms (<1 ms with local perfusion) | [2][4][5] |
| Release Time | Milliseconds | Sub-milliseconds | [2][6] |
| uEPSC Rise Rate | Slower than sEPSC | 0.063 ± 0.01 mV/ms (slower than sEPSC) | [7] |
| uEPSC Duration | Slower than sEPSC | 124.6 ± 17.1 ms (longer than sEPSC) | [7] |
uEPSC: uncaging-evoked Excitatory Postsynaptic Current; sEPSC: spontaneous Excitatory Postsynaptic Current.
Table 2: Spatial Resolution Parameters for MNI-caged-L-glutamate Uncaging
| Parameter | One-Photon Uncaging | Two-Photon Uncaging | Reference |
| Excitation Volume | Cone-shaped illumination path | Diffraction-limited focal volume (~1 µm³) | [8] |
| Achievable Resolution | Micrometers (more localized with laser) | Sub-micrometer (~0.3 µm positioning) | [2][5] |
| Targeting Capability | Somatic, dendritic regions | Individual dendritic spines | [2][4] |
| Axial Confinement | Poor | High | [8][9] |
Mandatory Visualizations
Signaling Pathway of Glutamate Uncaging
Caption: Signaling cascade initiated by light-induced uncaging of MNI-glutamate.
Experimental Workflow for Two-Photon Glutamate Uncaging
Caption: Workflow for single-spine stimulation using two-photon glutamate uncaging.
Experimental Protocols
Protocol 1: Two-Photon Uncaging of MNI-caged-L-glutamate at Single Spines
This protocol is designed to mimic synaptic input at individual dendritic spines with high spatial resolution.[4]
Materials:
-
MNI-caged-L-glutamate (e.g., Tocris Bioscience)
-
Standard Artificial Cerebrospinal Fluid (ACSF)
-
Internal solution for patch pipette
-
Fluorescent dye (e.g., Alexa Fluor 488 or 594)
-
Tetrodotoxin (TTX, 1 µM) to block action potentials
-
Two-photon laser scanning microscope with a mode-locked Ti:sapphire laser
-
High numerical aperture (NA) objective (e.g., >0.8 NA)
-
Electrophysiology rig for whole-cell patch-clamp recording
Methodology:
-
Slice Preparation: Prepare acute or cultured brain slices (e.g., 300 µm thick hippocampal slices) from rodents according to standard laboratory procedures.
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with ACSF (bubbled with 95% O₂ / 5% CO₂) at room temperature or 32-34°C.
-
Identify a target neuron (e.g., a CA1 pyramidal neuron) for recording.
-
-
Whole-Cell Patch-Clamp:
-
Establish a whole-cell recording configuration (V_hold = -65 mV).[4]
-
Use an internal solution containing a fluorescent dye to visualize cell morphology. A typical internal solution may contain (in mM): 135 Cs-methanesulfonate, 10 HEPES, 4 MgCl₂, 4 Na₂-ATP, 0.4 Na-GTP, and 0.2 Alexa Fluor dye.[4]
-
Allow the neuron to fill with the dye for 10-15 minutes.
-
-
Application of MNI-caged-L-glutamate:
-
Bath apply MNI-caged-L-glutamate to the ACSF at a final concentration of 2.5-10 mM.[4][5] Note: MNI-glutamate can antagonize GABA-A receptors at high concentrations, so the inclusion of TTX is recommended to prevent epileptiform activity.[4]
-
Alternatively, for faster kinetics, locally perfuse a high concentration (~10 mM) of MNI-glutamate from a pipette positioned near the dendrite of interest.[5]
-
-
Two-Photon Imaging and Uncaging:
-
Using the two-photon microscope, acquire a Z-stack of the dye-filled neuron to identify suitable dendrites and spines.
-
Tune the laser to ~720 nm for uncaging MNI-glutamate.[4]
-
Position the uncaging laser spot ~0.3 µm from the edge of the target spine head.[5]
-
Deliver a short laser pulse (e.g., 0.25-4 ms duration, ~25-30 mW power at the sample) to photorelease glutamate.[4][5]
-
-
Data Acquisition and Calibration:
-
Record the uncaging-evoked excitatory postsynaptic currents (uEPSCs) at the soma.
-
Calibrate the uncaging stimulus (laser power and duration) for each cell or experiment to elicit a consistent response, often aiming for an amplitude that mimics quantal events (~10 pA).[4]
-
To avoid receptor desensitization, use a test pulse interval of at least 15 seconds between uncaging events on the same spine.[4]
-
Protocol 2: Localized One-Photon Uncaging of MNI-caged-L-glutamate
This protocol is suitable for stimulating larger dendritic areas or somatic regions compared to two-photon uncaging.[2]
Materials:
-
MNI-caged-L-glutamate
-
Standard ACSF
-
Internal solution for patch pipette
-
A continuous wave (CW) laser (e.g., 405 nm or 410 nm) coupled to the microscope
-
Electrophysiology rig for whole-cell patch-clamp recording
Methodology:
-
Slice and Recording Preparation: Follow steps 1-3 from Protocol 1. The inclusion of a fluorescent dye in the pipette is crucial for targeting the laser.
-
Application of MNI-caged-L-glutamate:
-
One-Photon Uncaging:
-
Data Acquisition:
-
Record the inward currents evoked by the photorelease of glutamate while holding the cell in voltage-clamp.
-
Responses can be elicited from multiple points to map the glutamate sensitivity of different neuronal compartments.
-
Conclusion
MNI-caged-L-glutamate is a versatile tool for neurophysiological studies, enabling the precise control of glutamate receptor activation. Two-photon uncaging offers unparalleled spatial resolution, allowing for the stimulation of individual synapses, while one-photon uncaging provides a robust method for activating larger neuronal domains.[2][4] The choice of technique depends on the specific experimental question, with careful calibration of the light stimulus being critical for obtaining reproducible and physiologically relevant results.
References
- 1. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 2. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. Probing Single Synapses via the Photolytic Release of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 9. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Synaptic Plasticity Using MDNI-Caged-L-Glutamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing MDNI-caged-L-glutamate in the investigation of synaptic plasticity. The focus is on leveraging two-photon uncaging of this compound to precisely induce and study long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory.
Introduction to this compound
This compound (4-Methoxy-5,7-dinitroindolinyl-glutamate) is a photosensitive molecule designed for the rapid and spatially precise release of L-glutamate upon photolysis.[1][2][3] Its favorable properties, including a high quantum yield and efficient two-photon uncaging, make it a powerful tool for neuroscientists.[2][4] Two-photon excitation, typically using a Ti:sapphire laser tuned to approximately 720 nm, allows for the highly localized release of glutamate (B1630785) in a volume comparable to that of a single dendritic spine.[1][2][5] This spatial precision is critical for mimicking endogenous synaptic transmission and investigating plasticity at individual synapses.[5][6]
Compared to other caged compounds, MDNI-glutamate offers a superior combination of physico-chemical properties, making it highly efficient for both one- and two-photon photorelease.[3][4] While MNI-caged-L-glutamate has been widely used, MDNI-glutamate was developed to improve upon the quantum yield of uncaging.[1][2] However, it's important to note that like many caged glutamate compounds, MNI-glutamate can act as a GABA-A receptor antagonist at concentrations typically used for two-photon uncaging, a factor that should be considered in experimental design.[5][6]
Quantitative Data: Properties of Caged Glutamate Compounds
The selection of a caged glutamate compound is critical for successful uncaging experiments. The following table summarizes key quantitative properties of this compound and other commonly used caged glutamate compounds for comparison.
| Caged Compound | One-Photon λmax (nm) | Quantum Yield (QY) | Two-Photon Uncaging Cross-Section (2PuCS) (GM) | Optimal 2P Wavelength (nm) | Solubility & Stability Notes |
| MDNI-Glu | ~330 | ~0.5 | ~0.06 | ~720 | Soluble in physiological buffer, but should be stored in acidic solutions (pH ~4) and frozen for long-term stability.[1] |
| MNI-Glu | ~330 | 0.065-0.085 | 0.06 | ~720-730 | Water-soluble, stable at neutral pH, and highly resistant to hydrolysis.[7][8] |
| CDNI-Glu | ~330 | ~0.5 | ~0.06 | ~720 | Improved water solubility compared to MDNI-Glu.[2] |
| DEAC450-Glu | ~450 | 0.39 | 0.5 | ~900 | Allows for wavelength-selective uncaging, complementary to nitroaromatic cages.[2][9] |
Note: GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices, a common model system for studying synaptic plasticity.
Materials:
-
Anesthetized animal (e.g., rodent)
-
Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)
-
Vibrating microtome (vibratome)
-
Standard aCSF for recovery and recording
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut slices (e.g., 300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a holding chamber containing standard aCSF saturated with carbogen.
-
Allow the slices to recover for at least 1 hour at room temperature before starting experiments.
Protocol 2: Two-Photon Glutamate Uncaging and Electrophysiological Recording
This protocol details the procedure for inducing and recording synaptic responses using two-photon uncaging of this compound.
Materials:
-
Two-photon microscope equipped with a Ti:sapphire laser
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass micropipettes for patching and local perfusion
-
aCSF containing this compound (e.g., 2-10 mM)
-
Internal solution for patch pipette
Procedure:
-
Transfer a brain slice to the recording chamber of the two-photon microscope and continuously perfuse with carbogenated aCSF.
-
Identify a target neuron (e.g., a pyramidal neuron in the hippocampus) using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording from the target neuron.
-
Fill a second micropipette with aCSF containing this compound and position it near the dendrite of interest for local application, or bath apply the caged compound.
-
Visualize dendritic spines using two-photon imaging.
-
Position the uncaging laser spot over a single dendritic spine.
-
Deliver a brief laser pulse (e.g., 0.5-2 ms) at the appropriate wavelength (e.g., 720 nm) to uncage the glutamate.
-
Record the resulting excitatory postsynaptic current (uEPSC) or potential (uEPSP).[10]
-
Adjust the laser power and pulse duration to elicit a physiological-like response, often calibrated to mimic miniature EPSCs (mEPSCs).[5]
Protocol 3: Induction of Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
This protocol describes how to use patterned glutamate uncaging to induce LTP and LTD.
LTP Induction:
-
Obtain a stable baseline recording of uEPSCs by delivering single uncaging pulses at a low frequency (e.g., 0.1 Hz) for 5-10 minutes.
-
To induce LTP, deliver a high-frequency train of uncaging pulses (e.g., 100 pulses at 100 Hz) at the same dendritic spine.[11] In some paradigms, repetitive pulses of light to uncage glutamate are used to induce LTP.[12]
-
Alternatively, pair the uncaging stimulus with postsynaptic depolarization.
-
After the induction protocol, resume low-frequency stimulation and monitor the uEPSC amplitude for at least 30-60 minutes to confirm the potentiation of the synaptic response.
LTD Induction:
-
Obtain a stable baseline recording of uEPSCs.
-
To induce LTD, deliver a prolonged low-frequency train of uncaging pulses (e.g., 900 pulses at 1 Hz).[11]
-
After the induction protocol, continue with low-frequency stimulation and monitor the uEPSC amplitude for at least 30-60 minutes to confirm the depression of the synaptic response.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts in synaptic plasticity and the experimental workflow for glutamate uncaging.
Caption: Experimental workflow for investigating synaptic plasticity using two-photon uncaging.
Caption: Simplified signaling pathway for NMDAR-dependent Long-Term Potentiation (LTP).
Caption: Simplified signaling pathways for NMDAR-dependent and mGluR-dependent LTD.
Conclusion
This compound is a valuable tool for the precise investigation of synaptic plasticity. Its efficient photorelease with two-photon excitation enables researchers to probe the functional and structural changes at individual synapses that underlie learning and memory. By following the protocols outlined in this document, researchers can effectively utilize this compound to advance our understanding of the molecular mechanisms of LTP and LTD.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MNI-caged-L-glutamate | Glutamate Receptor Compounds: R&D Systems [rndsystems.com]
- 8. bio-techne.com [bio-techne.com]
- 9. higleylab.org [higleylab.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Postsynaptic Signal Transduction Models for Long-Term Potentiation and Depression [frontiersin.org]
- 12. Expression of NMDA receptor-dependent LTP in the hippocampus: bridging the divide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MDNI-caged-L-glutamate in Studying Glutamate Receptor Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using MDNI-caged-L-glutamate for the high-resolution mapping of glutamate (B1630785) receptor distribution on neuronal surfaces. This technique, particularly when combined with two-photon microscopy, offers unparalleled spatiotemporal control of glutamate delivery, enabling the precise activation of receptors at the level of individual dendritic spines.
Introduction to this compound
This compound is a photolabile derivative of the excitatory neurotransmitter L-glutamate.[1][2] The "cage" moiety, 4-methoxy-5,7-dinitroindolinyl (MDNI), renders the glutamate molecule biologically inactive until it is cleaved by light.[3] This property allows for the controlled release of glutamate in space and time using a focused light source, such as a laser.
This compound offers several advantages for studying glutamate receptors:
-
High Photosensitivity: It is significantly more photosensitive than the more commonly used MNI-caged L-glutamate, meaning less laser power is required for uncaging, which minimizes potential phototoxicity.[3]
-
Rapid Photolysis: The release of glutamate occurs on a sub-microsecond timescale upon photolysis, mimicking the rapid release of neurotransmitters at synapses.
-
Two-Photon Compatibility: this compound has a two-photon absorption cross-section that makes it suitable for two-photon uncaging microscopy.[4] This technique provides enhanced spatial resolution in three dimensions, allowing for the stimulation of individual synapses.
-
Pharmacological Inertness: In its caged form, it is largely inactive at glutamate receptors, ensuring that observed effects are due to the photoliberated glutamate.[3]
Quantitative Data Presentation
The following table summarizes the key quantitative properties of this compound, with comparative data for MNI-caged-L-glutamate for reference.
| Property | This compound | MNI-caged-L-glutamate | Reference |
| Molecular Weight | 368.3 g/mol | 323.3 g/mol | [5] |
| One-Photon Excitation Wavelength | 350 - 365 nm | 300 - 380 nm | [3] |
| Two-Photon Excitation Wavelength | ~720 nm | ~720 nm | [6][7] |
| Quantum Yield (Φ) | ~0.1 (estimated to be higher than MNI) | 0.065 - 0.085 | [8] |
| Two-Photon Cross-Section (δ) | Not explicitly stated, but effective for 2P uncaging | 0.06 GM at 730 nm | |
| Photosensitivity | 5.5 times more photosensitive than MNI-caged L-glutamate | - | [3] |
| Solubility in Water | Soluble to 10 mM with gentle warming | Soluble to 50 mM | |
| Pharmacological Inactivity | Inactive at glutamate receptors up to 200 µM | Inactive at glutamate receptors and transporters up to mM concentrations | [3] |
| GABA-A Receptor Antagonism (IC50) | Not explicitly stated, but MNI-caged compounds show antagonism | ~0.5 mM | [8] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodents, a common model for studying synaptic function.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (ACSF with modifications)
-
Artificial cerebrospinal fluid (ACSF)
-
Carbogen gas (95% O2, 5% CO2)
-
Beakers, petri dishes
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, carbogen-saturated cutting solution to clear blood and preserve tissue. The cutting solution is typically a modified ACSF containing components to reduce excitotoxicity during slicing (e.g., higher MgCl2, lower CaCl2, and the presence of kynurenic acid).
-
Rapidly dissect the brain and place it in ice-cold, carbogen-saturated cutting solution.
-
Mount the brain on the vibratome stage. The orientation will depend on the brain region of interest.
-
Cut slices at the desired thickness (typically 250-350 µm) in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to a holding chamber containing ACSF saturated with carbogen. Allow the slices to recover at a slightly elevated temperature (e.g., 32-34°C) for 30 minutes, and then maintain them at room temperature until use.
Protocol 2: Two-Photon Glutamate Uncaging and Electrophysiological Recording
This protocol details the procedure for mapping glutamate receptor distribution on a patched neuron in an acute brain slice using two-photon uncaging of this compound.
Materials:
-
Acute brain slice
-
Two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser)
-
Patch-clamp amplifier and recording equipment
-
Micromanipulators
-
Perfusion system
-
ACSF containing this compound (typically 1-5 mM)
-
Recording pipette filled with internal solution (composition depends on the experimental goals)
-
Pharmacological agents to isolate specific receptor currents (e.g., TTX to block action potentials, APV for NMDA receptors, CNQX or NBQX for AMPA receptors)
Procedure:
-
Transfer a brain slice to the recording chamber of the two-photon microscope and continuously perfuse with carbogenated ACSF.
-
Identify a target neuron for recording using differential interference contrast (DIC) or infrared video microscopy.
-
Establish a whole-cell patch-clamp recording from the target neuron. The recording configuration (voltage-clamp or current-clamp) will depend on the experimental question.
-
Switch the perfusion to ACSF containing this compound. Allow at least 10-15 minutes for the caged compound to diffuse into the slice.
-
Tune the two-photon laser to the appropriate wavelength for uncaging MDNI-glutamate (around 720 nm).
-
Focus the laser beam to a small spot on the neuronal surface (e.g., on a dendritic spine or a region of the dendrite).
-
Deliver a short laser pulse (e.g., 0.5-2 ms) to uncage the MDNI-glutamate. The laser power should be adjusted to elicit a consistent postsynaptic current without causing photodamage.
-
Record the resulting postsynaptic current (in voltage-clamp) or potential (in current-clamp).
-
Systematically move the uncaging spot along the dendrites and spines of the recorded neuron to map the distribution and strength of glutamate-evoked responses.
-
Analyze the recorded currents to determine the amplitude, kinetics, and spatial distribution of the glutamate receptors.
Visualizations
Glutamate Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for AMPA and NMDA receptors upon glutamate binding.
Caption: AMPA Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. This compound | C14H16N4O8 | CID 124221751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 7. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MDNI-caged-L-glutamate Concentration for Minimal Side Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MDNI-caged-L-glutamate, focusing on concentration optimization to minimize side effects. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a photolabile compound that renders L-glutamate, the primary excitatory neurotransmitter in the central nervous system, biologically inactive.[1][2] Upon illumination with light in the near-UV range (typically around 350-400 nm for one-photon excitation or ~720 nm for two-photon excitation), the "cage" is cleaved, releasing active L-glutamate with high spatiotemporal precision.[1][2][3] This allows for the targeted activation of glutamate (B1630785) receptors on neurons.
Q2: What are the main side effects associated with the use of this compound?
The primary side effects stem from two main sources:
-
Glutamate Excitotoxicity: The release of excessive L-glutamate can overstimulate glutamate receptors (primarily NMDA and AMPA receptors), leading to a massive influx of Ca2+ ions. This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal cell death.
-
Off-Target Pharmacological Effects: The caged compound itself, particularly at the higher concentrations often required for two-photon uncaging, can exhibit off-target effects. A significant reported side effect of MNI-caged compounds is the antagonism of GABAA receptors.[4][5] This can alter the excitatory/inhibitory balance in neuronal circuits and confound experimental results.
Q3: What is a typical starting concentration for this compound in an experiment?
The optimal concentration is highly dependent on the specific experimental paradigm (e.g., one-photon vs. two-photon uncaging, cell culture vs. brain slices) and the desired physiological response. However, a general starting point for two-photon uncaging experiments is in the range of 2.5 mM to 5 mM.[4][6] For one-photon uncaging, lower concentrations may be sufficient. It is crucial to empirically determine the lowest effective concentration for your specific setup to minimize side effects.
Q4: How can I assess the cytotoxicity of uncaged glutamate in my experiments?
Several methods can be employed to measure glutamate-induced cytotoxicity:
-
Cell Viability Assays: Standard assays such as MTT, MTS, or PrestoBlue® can be used to quantify the metabolic activity of the cell population, which correlates with viability.
-
Lactate Dehydrogenase (LDH) Assay: Measurement of LDH release into the culture medium is a common indicator of plasma membrane damage and cell death.
-
Fluorescent Viability Stains: Dyes like Propidium Iodide (PI) or Ethidium Homodimer-1 can be used to identify cells with compromised membranes (dead cells). Co-staining with a live-cell dye like Calcein-AM allows for the quantification of live and dead cells.
-
Morphological Assessment: Microscopic examination of cell morphology can reveal signs of apoptosis or necrosis, such as cell shrinkage, membrane blebbing, and nuclear condensation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of unexpected cell death or neuronal damage. | Glutamate Excitotoxicity: The concentration of uncaged glutamate is too high. | - Reduce the concentration of this compound in the bath. - Decrease the duration and/or power of the photolysis light source. - Limit the number of uncaging events at a single location. - Include NMDA or AMPA receptor antagonists in your experimental design as a control to confirm glutamate receptor-mediated toxicity. |
| Off-Target Effects: The caged compound is acting as a GABAA receptor antagonist, leading to hyperexcitability. | - Use the lowest effective concentration of this compound. - Consider using an alternative caged glutamate compound with a different pharmacological profile if GABAA receptor modulation is a concern. | |
| Low uncaging efficiency or weak neuronal response. | Insufficient Photolysis: The light source is not providing enough energy to uncage the compound effectively. | - Increase the power and/or duration of the light pulse. - Ensure the wavelength of your light source is optimal for MDNI photolysis (~350-400 nm for 1P, ~720 nm for 2P). - Check the alignment and focus of your light path. |
| Low Concentration of Caged Compound: The concentration of this compound is too low. | - Gradually increase the concentration of the caged compound, while carefully monitoring for signs of cytotoxicity. | |
| Degradation of Caged Compound: The this compound solution has degraded. | - Prepare fresh solutions of this compound for each experiment. - Store stock solutions protected from light at -20°C. | |
| Variability in neuronal responses between experiments. | Inconsistent Photolysis Parameters: Fluctuations in laser power or lamp output. | - Regularly measure and calibrate the power of your light source. - Allow lamps to warm up sufficiently before starting experiments. |
| Batch-to-Batch Variability of Caged Compound: Differences in the purity or concentration of the this compound. | - Test each new batch of the caged compound to determine its optimal working concentration. | |
| Differences in Cell Health or Culture Conditions: Variations in the health and density of your neuronal cultures. | - Maintain consistent cell culture conditions. - Only use healthy, mature cultures for experiments. |
Quantitative Data Summary
The following table summarizes typical experimental parameters for two-photon uncaging of this compound. It is important to note that these are starting points and should be optimized for each specific experimental setup.
| Parameter | Typical Range | Key Considerations |
| This compound Concentration | 2.5 mM - 10 mM | Higher concentrations increase the likelihood of GABAA receptor antagonism. Start low and titrate up. |
| Laser Wavelength | ~720 nm | Optimal for two-photon excitation of the MNI caging group. |
| Laser Power | 9 - 30 mW per uncaging spot | Power should be sufficient to elicit a physiological response without causing photodamage. |
| Pulse Duration | 0.5 - 5 ms (B15284909) | Shorter pulses minimize the amount of uncaged glutamate and reduce the risk of excitotoxicity. |
| Number of Pulses | 1 - 10 pulses | Repetitive stimulation can lead to an accumulation of glutamate and increased cytotoxicity. |
Detailed Experimental Protocols
Protocol for Optimizing this compound Concentration in Neuronal Cultures
This protocol outlines a method to determine the optimal concentration of this compound that elicits a desired physiological response while minimizing cytotoxicity.
1. Cell Culture and Preparation:
- Plate primary neurons or a suitable neuronal cell line at a desired density on glass-bottom dishes suitable for microscopy.
- Allow the cells to mature and form synaptic connections (typically 10-14 days in vitro for primary neurons).
2. Preparation of this compound Solutions:
- Prepare a stock solution of this compound (e.g., 50 mM in a suitable buffer, such as HEPES-buffered saline).
- On the day of the experiment, prepare a range of working concentrations (e.g., 1 mM, 2.5 mM, 5 mM, 7.5 mM, and 10 mM) in your recording solution (e.g., artificial cerebrospinal fluid - aCSF).
3. Experimental Setup:
- Mount the cell culture dish on an inverted microscope equipped for two-photon laser scanning and electrophysiology or calcium imaging.
- Perfuse the cells with the recording solution.
4. Concentration-Response Experiment:
- Start with the lowest concentration of this compound.
- Select a target neuron and a region of interest (e.g., a dendritic spine).
- Apply a standardized photolysis stimulus (e.g., a 1 ms pulse of 720 nm laser light at a fixed power).
- Record the neuronal response (e.g., excitatory postsynaptic current - EPSC, or a calcium transient).
- Repeat the stimulation at several locations and in multiple cells to obtain an average response.
- Gradually increase the concentration of this compound and repeat the measurements.
5. Assessment of Cytotoxicity:
- Following the electrophysiological or imaging experiments, incubate the cells in the presence of the highest concentration of this compound used and apply a train of photolysis stimuli to mimic a prolonged experiment.
- After a set period (e.g., 1-24 hours), assess cell viability using one of the methods described in the FAQs (e.g., LDH assay or live/dead staining).
- Include a control group that is not exposed to the caged compound or photolysis.
6. Data Analysis:
- Plot the neuronal response amplitude as a function of this compound concentration to determine the effective concentration range.
- Compare the cell viability across the different concentrations to identify the threshold for cytotoxicity.
- Select the lowest concentration that produces a robust physiological response with minimal or no detectable cytotoxicity.
Visualizations
Glutamate-Induced Excitotoxicity Signaling Pathway
Caption: Signaling cascade of glutamate-induced excitotoxicity.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Flowchart for High Cell Death
Caption: Troubleshooting guide for unexpected high cell death.
References
- 1. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Four-dimensional multi-site photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective strategies in a model of chronic glutamate-mediated motor neuron toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
minimizing photodamage during MDNI-caged-L-glutamate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize photodamage during MDNI-caged-L-glutamate uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photodamage and why is it a concern in glutamate (B1630785) uncaging experiments?
A1: Photodamage refers to cellular damage caused by light, primarily through phototoxicity. In the context of glutamate uncaging, high-intensity light, especially from lasers, can lead to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to altered neuronal function, morphology, and even cell death. This is a significant concern as it can compromise the validity of experimental results by introducing non-physiological responses.
Q2: What are the visible signs of photodamage in my neuronal preparations?
A2: Signs of photodamage can range from subtle to severe. Observable indicators include:
-
Blebbing of the cell membrane.
-
Swelling or vacuolization of the cytoplasm or organelles.
-
Dendritic beading or fragmentation.
-
Abnormal changes in spine morphology not related to plasticity induction.
-
Increased, non-specific fluorescence (autofluorescence).
-
Gradual depolarization of the neuron and inability to maintain a stable resting membrane potential.
-
Loss of synaptic responsiveness over time.
Q3: How does two-photon uncaging help in reducing photodamage compared to one-photon uncaging?
A3: Two-photon excitation inherently minimizes photodamage by confining the excitation volume to a tiny focal point.[1][2][3] Unlike one-photon excitation, which excites fluorophores along the entire light path, two-photon absorption occurs only where the photon density is highest. This precise localization reduces the overall exposure of the tissue to damaging radiation, thus decreasing phototoxicity and scattering.[1][2][3]
Q4: What is the optimal wavelength for two-photon uncaging of this compound?
A4: The optimal two-photon absorption maximum for MNI-caged compounds, including MDNI-glutamate, is approximately 720 nm.[4][5] Using a laser tuned to this wavelength will maximize the uncaging efficiency, allowing for the use of lower laser powers and minimizing off-target excitation and photodamage.
Q5: What concentration of this compound should I use?
A5: For two-photon uncaging experiments, a concentration range of 2.5 mM to 10 mM is typically required.[4][5] It is crucial to start with a lower concentration and optimize for your specific setup. Be aware that high concentrations of some caged compounds, like MNI-glutamate, can have off-target effects, such as antagonizing GABA-A receptors.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak uncaging-evoked response (uEPSC/uEPSP) | 1. Insufficient laser power.2. Suboptimal laser wavelength.3. Incorrect focal plane.4. Low concentration of MDNI-glutamate. | 1. Gradually increase laser power at the sample, being mindful of photodamage thresholds.[4]2. Ensure your laser is tuned to the two-photon absorption maximum of MDNI-glutamate (~720 nm).[4][5]3. Carefully adjust the focus to the dendritic spine head.4. Increase the concentration of MDNI-glutamate in your perfusion solution. |
| Gradual deterioration of cell health during the experiment | 1. Excessive laser power.2. Prolonged or repeated exposure to the uncaging laser.3. Phototoxicity from the caged compound or its byproducts. | 1. Reduce the laser power to the minimum required to elicit a physiological response.2. Limit the duration and frequency of uncaging pulses. Use the shortest possible pulse duration.3. Include antioxidants like Trolox (200 µM) in your ACSF to scavenge reactive oxygen species.[6]4. Consider using a more photochemically efficient caged compound if possible. MDNI-glutamate is more efficient than MNI-glutamate.[2][7] |
| Significant photobleaching of fluorescent reporters | 1. High laser power for imaging.2. Extended imaging periods. | 1. Use the lowest possible laser power for imaging that still provides an adequate signal-to-noise ratio. Imaging powers in the range of 0.5–2 mW at the sample are recommended.[5]2. Reduce the frequency and duration of image acquisition. |
| Inconsistent uncaging responses between experiments | 1. Fluctuation in laser power.2. Degradation of the MDNI-glutamate solution.3. Variability in slice health or depth of the target neuron. | 1. Regularly measure and calibrate your laser power at the objective.2. Prepare fresh MDNI-glutamate solutions. While some caged compounds are stable, it's best practice to use fresh solutions. MDNI-glutamate solutions should be used fresh as they can be slightly unstable at neutral pH.[7]3. Adjust laser power based on the depth of the target neuron in the tissue to compensate for light scattering. A common formula is Power = P₀ * e^(d/λ), where P₀ is the power at the surface, d is the depth, and λ is the scattering length constant (e.g., 120 µm).[6] |
Quantitative Data Summary
Table 1: Recommended Laser Parameters for Two-Photon Uncaging of MDNI-Glutamate
| Parameter | Recommended Value | Reference |
| Wavelength | ~720 nm | [4][5] |
| Power at Sample | 10 - 20 mW | [4] |
| Pulse Duration | 0.25 - 4 ms | [4] |
| Imaging Power | 0.5 - 2 mW | [5] |
Table 2: this compound Properties and Concentrations
| Property | Value | Reference |
| Two-Photon Cross-Section (for MNI-Glu) | 0.06 GM at 730 nm | [2] |
| Recommended Concentration (Two-Photon) | 2.5 - 10 mM | [4][5] |
| Photolysis Quantum Yield (for MDNI-Glu) | ~0.5 | [2][7] |
Experimental Protocols
Protocol 1: Calibration of Uncaging Laser Power
This protocol outlines the steps to calibrate the laser power to evoke consistent and physiologically relevant uncaging-evoked excitatory postsynaptic currents (uEPSCs).
1. Preparation:
-
Prepare acute brain slices or cultured neurons according to your standard protocol.
-
Perfuse the preparation with artificial cerebrospinal fluid (ACSF) containing 2.5 mM this compound and 1 µM tetrodotoxin (B1210768) (TTX) to block action potentials.[4]
-
Obtain a whole-cell patch-clamp recording from a neuron of interest and hold the neuron at -65 mV.[4]
2. Targeting:
-
Using two-photon imaging, identify a dendritic spine on a secondary or tertiary dendrite, ideally within 50 µm of the soma.[4]
3. Uncaging and Recording:
-
Set the laser wavelength to 720 nm and the pulse duration to 1 ms.[4]
-
Begin with a low laser power (e.g., 5 mW at the sample).[4]
-
Deliver a single uncaging pulse targeted at the head of the selected spine and record the evoked current.
-
Gradually increase the laser power and repeat the uncaging pulse until you consistently record a uEPSC with an amplitude of approximately 10 pA, which mimics a quantal response.[4][5]
-
To ensure stability, deliver a series of 5-7 test pulses at a low frequency (e.g., 0.1 Hz) and average the uEPSC amplitudes.[5]
4. Considerations:
-
The optimal laser power will vary between different experimental setups and even between different batches of MDNI-glutamate.[4]
-
For in vivo experiments, the laser power needs to be adjusted to account for light scattering with increasing tissue depth.[6]
Visualizations
Caption: Signaling pathway of photodamage induction.
Caption: Workflow for minimizing photodamage.
Caption: Key parameter relationships in uncaging.
References
- 1. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Uncaging Experiments
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their uncaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during photostimulation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to a low signal-to-noise ratio in uncaging experiments?
A low signal-to-noise ratio (SNR) in uncaging experiments can stem from several sources, broadly categorized as either a weak signal or high background noise.[1] Key factors include:
-
Low Uncaging Efficiency: Insufficient release of the active molecule from its caged form. This can be due to suboptimal laser power, incorrect wavelength, or the intrinsic photochemical properties of the caged compound.[2]
-
Photodamage and Phototoxicity: Excessive laser power or prolonged exposure can damage cells, leading to altered physiological responses and increased background fluorescence.[3][4] Signs of phototoxicity include cell swelling, dendritic blebbing, and irreversible changes in synaptic responses.[5]
-
High Background Noise: This can originate from various sources, including autofluorescence of the tissue, non-specific binding of the caged compound, scattered excitation light, and detector noise.[1]
-
Off-Target Effects of Caged Compounds: Some caged compounds can have unintended biological effects, such as antagonizing receptors, which can interfere with the desired signal.[5][6]
-
Suboptimal Experimental Parameters: Incorrect concentration of the caged compound, inappropriate laser pulse duration, or an unsuitable imaging depth can all negatively impact the SNR.[5]
Troubleshooting Guides
Issue 1: Weak or No Uncaging Signal
If you are observing a weak or absent signal upon photostimulation, consider the following troubleshooting steps:
Possible Cause & Solution
-
Insufficient Laser Power: The laser power at the sample may be too low to efficiently cleave the caging group.
-
Solution: Gradually increase the laser power while monitoring the cellular response. It is crucial to use the minimum power necessary to elicit a physiological response to avoid photodamage.[5] A common calibration method is to adjust the laser power to evoke a response similar in amplitude to a miniature excitatory postsynaptic current (mEPSC), typically around 10 pA.[5]
-
-
Incorrect Laser Wavelength: The excitation wavelength may not be optimal for the specific caged compound being used.
-
Suboptimal Caged Compound Concentration: The concentration of the caged compound in the bath may be too low.
-
Poor Uncaging Efficiency of the Compound: The chosen caged compound may have a low quantum yield or two-photon cross-section.
-
Solution: Select a caged compound with a higher uncaging index (the product of the extinction coefficient and quantum yield).[2] Refer to the tables below for a comparison of commonly used caged compounds.
-
Issue 2: Evidence of Photodamage or Phototoxicity
Photodamage can manifest as morphological changes in the cell or a decline in the response upon repeated stimulation.
Possible Cause & Solution
-
Excessive Laser Power or Pulse Duration: High laser intensity or long exposure times are primary causes of phototoxicity.[3]
-
Cumulative Light Exposure: Repeated imaging and uncaging at the same site can lead to cumulative damage.
Issue 3: High Background Noise
High background noise can obscure the uncaging signal, making data analysis difficult.
Possible Cause & Solution
-
Tissue Autofluorescence: Endogenous fluorophores in the tissue can contribute to background signal.
-
Solution: The choice of excitation wavelength is critical. Longer wavelengths in the near-infrared (NIR) range (700-1300 nm) generally experience less scattering and absorption by brain tissue, which can help reduce background.[1]
-
-
Spontaneous Uncaging or Compound Degradation: The caged compound may be unstable and release the active molecule without light stimulation.
-
Scattered Excitation Light: In deep tissue imaging, scattered laser light can be a significant source of noise.[1]
-
Solution: Optimizing the optics and using high numerical aperture objectives can help confine the excitation volume. Two-photon microscopy inherently reduces out-of-focus excitation.[6]
-
Data and Protocols
Table 1: Photochemical Properties of Common Caged Glutamate (B1630785) Probes
| Caged Compound | Two-Photon Cross-Section (GM) | Quantum Yield (Φ) | Optimal Uncaging Wavelength (nm) | GABA-A Receptor Antagonism (IC50, µM) |
| MNI-Glu | ~0.08 | 0.085 | ~720 | 105[10] |
| CDNI-Glu | ~0.12 | 0.35 | ~720 | 243[10] |
| RuBi-Glutamate | - | 0.04-0.08 | ~800 | 7.7[10] |
| DEAC450-Glu | - | 0.39 | ~900 | 33[10] |
Data compiled from multiple sources.[6][7][10][11] Values can vary depending on experimental conditions.
Table 2: Laser Parameters for Two-Photon Uncaging of MNI-Glutamate
| Parameter | Recommended Starting Range | Key Considerations |
| Wavelength | 720 nm | Optimal for MNI-caged compounds.[5] |
| Power at Sample | 5 - 20 mW | Adjust to elicit a uEPSC of ~10 pA.[5] Power needs to be increased for deeper tissue imaging.[5] |
| Pulse Duration | 0.25 - 4 ms | Shorter pulses minimize photodamage.[5] |
| Repetition Rate | 80 MHz (typical for Ti:Sapphire lasers) | Standard for many two-photon systems.[12] |
Experimental Protocol: Laser Power Calibration for Two-Photon Glutamate Uncaging
This protocol aims to standardize the uncaging stimulus to mimic a physiological synaptic event.
-
Preparation: Perfuse the brain slice preparation with artificial cerebrospinal fluid (ACSF) containing the caged glutamate (e.g., 2.5 mM MNI-glutamate) and 1 µM tetrodotoxin (B1210768) (TTX) to block action potentials.[5][7]
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from the neuron of interest and hold it at -65 mV.[5][7]
-
Targeting: Using two-photon imaging, identify a dendritic spine for stimulation.
-
Uncaging and Recording:
-
Set the laser wavelength to the optimal value for your caged compound (e.g., 720 nm for MNI-glutamate).[5]
-
Set the pulse duration (e.g., 1 ms).[5]
-
Start with a low laser power (e.g., 5 mW at the sample).[5]
-
Deliver a single uncaging pulse to the head of the selected spine and record the evoked uncaging-evoked excitatory postsynaptic current (uEPSC).[5]
-
-
Calibration:
-
Depth Compensation (Optional): For experiments at varying depths, laser power may need to be adjusted to compensate for tissue scattering. One approach is to use a photobleaching protocol with a fluorescent dye like Alexa-594 to ensure consistent light delivery at different depths.[6][10]
Visual Guides
Caption: Workflow for optimizing uncaging experiments.
Caption: Troubleshooting flowchart for low SNR.
References
- 1. benchchem.com [benchchem.com]
- 2. bio.fsu.edu [bio.fsu.edu]
- 3. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 8. Simultaneous removal of noise and correction of motion warping in neuron calcium imaging using a pipeline structure of self-supervised deep learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcamp6f.com [gcamp6f.com]
- 10. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
stability and long-term storage of MDNI-caged-L-glutamate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, long-term storage, and use of MDNI-caged-L-glutamate solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the success of your uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it compare to MNI-caged-L-glutamate?
This compound is a photosensitive derivative of the excitatory neurotransmitter L-glutamate.[1][2] It is designed to be biologically inert until it is exposed to light, at which point it rapidly releases L-glutamate.[3] The "cage" is a photolabile protecting group, 4-methoxy-5,7-dinitroindolinyl (MDNI). This compound is an evolution of the more commonly used MNI-caged-L-glutamate (4-methoxy-7-nitroindolinyl-caged-L-glutamate). The primary advantage of the MDNI cage is its significantly higher photosensitivity. This compound is approximately 5.5 times more photosensitive than MNI-caged-L-glutamate, meaning it requires less light to release the same amount of glutamate (B1630785). This increased efficiency can help to reduce potential photodamage to biological samples during experiments.[4]
Q2: What are the recommended storage conditions for this compound solid and solutions?
Proper storage is critical to maintain the integrity and efficacy of this compound.
-
Solid Form: The solid (powder) form of this compound should be stored at -20°C and protected from light.[2]
Q3: How do I prepare a stock solution of this compound?
This compound is water-soluble.[3] To prepare a stock solution, dissolve the desired amount of the solid compound in a suitable aqueous buffer (e.g., HEPES-buffered saline) to the desired concentration. Gentle warming and vortexing can aid in dissolution. For some formulations, solubility in water can reach up to 10 mM with gentle warming.[5] It is crucial to ensure the powder is fully dissolved before use. The solution should then be sterile-filtered if it will be used in cell culture or other sensitive biological preparations.
Q4: Is this compound stable at physiological pH?
Yes, this compound is described as being stable at neutral pH and resistant to hydrolysis.[3] This stability is a key feature of nitroindolinyl-based caged compounds, making them suitable for use in physiological buffers for the duration of typical experiments. One study noted no detectable hydrolysis of an equimolar solution of MNI- and MDNI-glutamate in a physiological buffer (pH 7.4) over a period of 3-4 hours at room temperature.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no uncaging efficiency (i.e., weak or absent biological response). | 1. Degradation of the caged compound: Improper storage (exposure to light, elevated temperatures, multiple freeze-thaw cycles) can lead to gradual degradation. 2. Insufficient light power or incorrect wavelength: The laser power may be too low, or the excitation wavelength may not be optimal for MDNI-glutamate. 3. Suboptimal solution concentration: The concentration of the this compound in the experimental buffer may be too low. 4. Issues with the biological preparation: The cells or tissue may not be healthy or responsive to glutamate. | 1. Use fresh aliquots: Always use a fresh, properly stored aliquot of the stock solution for each experiment. Protect all solutions from light. 2. Optimize uncaging parameters: Calibrate your light source. For two-photon uncaging, wavelengths around 720-730 nm are typically used for nitroindolinyl cages.[7] Gradually increase laser power, being mindful of potential photodamage. 3. Increase concentration: If possible, try increasing the concentration of this compound in your bath solution. 4. Verify preparation health: Use appropriate controls to ensure the viability and responsiveness of your biological sample. |
| Apparent biological activity in the absence of light (pre-photolysis activity). | 1. Spontaneous hydrolysis: Although MDNI-glutamate is highly stable, very prolonged incubation at room temperature or non-neutral pH could lead to some spontaneous release of glutamate. 2. Contamination of stock solution: The stock solution may be contaminated with free glutamate. 3. Off-target effects: At high concentrations, the caged compound itself might have pharmacological effects. For instance, MNI-caged-L-glutamate is a known antagonist of GABAA receptors at concentrations around 0.5 mM.[1] | 1. Prepare fresh solutions: Use freshly prepared or recently thawed solutions for your experiments. 2. Ensure purity of the compound: Use high-purity this compound from a reputable supplier. 3. Perform control experiments: Apply the caged compound without photolysis to test for any light-independent effects. If off-target effects are suspected, try using the lowest effective concentration. |
| Precipitation of the compound in the experimental solution. | 1. Exceeding solubility limits: The concentration of this compound may be too high for the specific buffer and temperature. 2. Interaction with other solution components: Components of your physiological saline (e.g., high concentrations of certain salts) might reduce the solubility. | 1. Gently warm the solution: As with MNI-caged-L-glutamate, gentle warming may be necessary to redissolve any precipitate after thawing.[1] 2. Prepare a fresh, lower concentration solution: If precipitation persists, try preparing a new stock solution at a slightly lower concentration. 3. Check buffer compatibility: Ensure there are no known incompatibilities between your buffer components and the caged compound. |
| Photodamage to the biological sample. | 1. Excessive laser power or exposure time: High-energy light, especially in the UV or near-UV spectrum, can be toxic to cells. | 1. Use the lowest effective light dose: Titrate your laser power and pulse duration to find the minimum required for a robust biological response. The higher photosensitivity of MDNI-glutamate is advantageous here. 2. Use longer wavelengths for two-photon excitation: Two-photon microscopy uses near-infrared light, which is less damaging to tissue than shorter wavelengths.[8] 3. Perform control irradiations: Irradiate a region of the sample without the caged compound to assess for any light-induced damage. |
Data and Protocols
Stability and Storage Data Summary
| Parameter | This compound | MNI-caged-L-glutamate (for comparison) |
| Solid Storage | -20°C, protect from light | -20°C, protect from light[2] |
| Solution Storage | Aliquot and store at -20°C, protect from light. | Prepare and use on the same day if possible; can be stored at -20°C for up to one month.[1] |
| Hydrolytic Stability | Stable at neutral pH, resistant to hydrolysis.[3] No hydrolysis detected in physiological buffer (pH 7.4) for 3-4 hours at room temperature.[6] | Highly resistant to hydrolysis at neutral pH.[2] |
| Light Sensitivity | Highly photosensitive. Must be protected from ambient light. | Photosensitive. Must be protected from ambient light.[1] |
Physicochemical Properties
| Property | This compound | MNI-caged-L-glutamate |
| Photosensitivity | ~5.5 times more photosensitive than MNI-caged-L-glutamate. | Baseline |
| Quantum Yield (Φ) | ~0.5[4] | 0.065 - 0.085 |
| Two-Photon Cross-Section (δ) | ~0.06 GM at 730 nm[6] | 0.06 GM at 730 nm |
| Solubility in Water | Soluble, up to 10 mM with gentle warming.[5] | Soluble up to 50 mM.[2] |
| Pharmacological Inactivity | Inactive at neuronal glutamate receptors up to 200 µM.[3] | Inactive at glutamate receptors and transporters up to mM concentrations.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: In a sterile, light-protected tube (e.g., an amber microcentrifuge tube), add the appropriate volume of sterile, high-purity water or your desired buffer (e.g., 10 mM HEPES, pH 7.4).
-
Add Powder: Carefully add the weighed this compound powder to the solvent.
-
Mix thoroughly: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution, especially for higher concentrations.
-
Sterile Filtration (Optional but Recommended): If the solution will be used in sterile applications like cell culture, filter it through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in light-protected tubes. Store immediately at -20°C.
Protocol 2: Two-Photon Glutamate Uncaging in Brain Slices
-
Slice Preparation: Prepare acute brain slices using your standard protocol.
-
ACSF Preparation: Prepare artificial cerebrospinal fluid (ACSF) for recording. Add this compound from your stock solution to the ACSF to a final concentration typically in the range of 1-5 mM. Protect this solution from light.
-
Incubation/Perfusion: Transfer the brain slice to the recording chamber and perfuse with the ACSF containing this compound. Allow sufficient time for the compound to diffuse into the tissue.
-
Cell Identification: Using your two-photon microscope, identify the target neuron or dendritic spine for stimulation.
-
Uncaging: Tune the Ti:Sapphire laser to the appropriate wavelength for two-photon excitation of MDNI-glutamate (typically ~720 nm). Deliver short light pulses (e.g., 0.5-5 ms) to the target location.
-
Recording: Record the physiological response (e.g., excitatory postsynaptic potentials or currents) using patch-clamp electrophysiology.
-
Calibration: To ensure consistent stimulation, it is important to calibrate the laser power and pulse duration. The goal is often to elicit a response that mimics a spontaneous synaptic event.
Visualizations
Caption: Workflow for a typical two-photon glutamate uncaging experiment.
Caption: A logical flowchart for troubleshooting low uncaging efficiency.
References
- 1. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 8. frontiersin.org [frontiersin.org]
how to account for batch-to-batch variability of caged compounds
This guide provides troubleshooting advice and answers to frequently asked questions regarding batch-to-batch variability of caged compounds to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in caged compounds?
A1: Batch-to-batch variability in synthetic caged compounds can stem from several factors related to their chemical purity and composition.[1] Key causes include:
-
Purity Differences: The presence of impurities from the synthesis process, such as side-products or unreacted starting materials, can vary between batches.[1] Some of these impurities may possess biological activity that could interfere with the experiment.
-
Isomeric Composition: Caged compounds can have multiple stereoisomers with differing biological activities. The ratio of these isomers might not be consistent across different synthesis batches.[1]
-
Counter-ion Variation: The salt form of the caged compound can differ, which may affect its solubility and stability.
-
Photochemical Properties: There can be slight variations in the extinction coefficient and quantum yield, which together determine the efficiency of photolysis.[2]
Q2: My new batch of a caged compound is producing a weaker/stronger biological effect than the previous one. What should I do?
A2: This is a common issue and typically points to a difference in either the actual concentration of the active caged compound or its photolysis efficiency. A systematic approach is needed to identify the cause. We recommend performing a series of quality control checks on the new batch, including concentration determination and photolysis calibration, as detailed in our troubleshooting guides.
Q3: How can I assess the quality and consistency of a new batch of a caged compound?
A3: To ensure consistent experimental outcomes, each new batch should be qualified.[3] A robust quality control workflow should include:
-
Chemical Characterization: Confirming the identity and purity of the compound, for example, using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
-
Concentration Verification: Accurately determining the concentration of your stock solution, typically via UV-Vis spectrophotometry.
-
Photolysis Efficiency Assay: Measuring the rate and extent of uncaging under your specific experimental conditions.[5][6]
-
Bioassay: Performing a dose-response experiment to determine the biological activity (e.g., EC50 or IC50) and comparing it to the previous batch.[3]
Q4: Can the byproducts of photolysis affect my experiment?
A4: Yes. Photolysis of most caged compounds releases the active molecule, a proton, and a nitroso byproduct.[4] The release of protons can cause pH changes, which can be mitigated by using a well-buffered experimental solution.[4] The nitroso byproducts can be reactive, particularly towards sulfhydryl groups on proteins, which could be a concern when high concentrations of the caged compound are photolyzed.[4]
Troubleshooting Guides
Issue 1: Inconsistent biological response between batches
You observe that a new batch of a caged compound elicits a different biological response (e.g., altered kinetics, magnitude of effect) compared to a previous batch, even when prepared at the same concentration.
Caption: Workflow for troubleshooting inconsistent biological responses.
-
Verify Purity and Identity:
-
Rationale: Impurities can have off-target effects.[2] It is crucial to confirm that the new batch is chemically identical to the old one and free of significant contaminants.
-
Recommendation: If possible, obtain a certificate of analysis from the supplier or perform an in-house analysis (e.g., HPLC, LC-MS) to compare the purity profiles of the old and new batches.
-
-
Determine Actual Concentration:
-
Rationale: Errors in weighing or variations in the hydration state of the solid compound can lead to incorrect stock solution concentrations.
-
Protocol: Use UV-Vis spectrophotometry to measure the absorbance of your stock solution at the λmax of the caged compound and calculate the concentration using the Beer-Lambert law (A = εcl). Ensure you use the correct extinction coefficient (ε) for your specific compound and solvent.
-
-
Calibrate Photolysis Efficiency:
-
Rationale: The amount of active molecule released depends on the photolysis efficiency (a product of the extinction coefficient and quantum yield) and the light dose delivered.[2][4] This can vary slightly between batches.
-
Protocol: Calibrate the amount of photolysis by irradiating a small, known volume of the caged compound solution and then measuring the amount of released product or remaining caged compound via HPLC or by monitoring a change in absorbance.[4] For fluorescent products, a fluorometer can be used.[7]
-
-
Assess Biological Inertness:
-
Rationale: An ideal caged compound should be biologically inert before photolysis.[5][8][9] However, some batches may exhibit agonist or antagonist activity at the concentrations used.[10]
-
Protocol: Apply the new batch of the caged compound to your preparation without photolysis and observe if it elicits any biological response or interferes with the response to a known agonist/antagonist.
-
-
Normalize Concentration:
-
Rationale: If you find a difference in purity, concentration, or photolysis efficiency, you will need to adjust the working concentration of the new batch to achieve the same effective dose of the released molecule.
-
Action: Based on your QC data, calculate an adjustment factor to normalize the concentration of the new batch relative to the old one.
-
Issue 2: Increased cellular toxicity or unexpected side effects with a new batch
You notice that cells exposed to a new batch of a caged compound show signs of stress or death, or you observe biological effects that are not expected from the released molecule.
-
Toxic Impurities: The new batch may contain a toxic byproduct from the synthesis.
-
Solution: Check the purity via HPLC/LC-MS. If a significant impurity is detected, consider purifying the compound or obtaining a new, higher-purity batch.
-
-
Phototoxicity: The combination of the caged compound and the uncaging light may be causing phototoxicity. While the light dose may have been safe with a previous batch, a new batch with a higher extinction coefficient could absorb more light, leading to increased local energy deposition and damage.
-
Solution: Reduce the light intensity or duration of the photolysis pulse. Titrate the light dose to find the minimum required for a sufficient biological response while minimizing toxicity.
-
-
Byproduct Effects: The photolysis byproducts (e.g., nitroso compounds) can be reactive.[4] Variations in the photolysis pathway between batches could potentially alter the nature or amount of these byproducts.
-
Solution: Perform control experiments by photolyzing a structurally related caged compound that does not release the molecule of interest to see if similar toxic effects are observed.[4]
-
Quantitative Data Summary
When performing quality control on new batches, it is essential to document key parameters.
Table 1: Key Quality Control Parameters for Caged Compound Batches
| Parameter | Method | Purpose | Acceptance Criteria |
| Identity | LC-MS | Confirms the chemical structure. | Mass spectrum matches the expected m/z. |
| Purity | HPLC | Quantifies the percentage of the desired compound. | Typically >95%; consistent with previous batches. |
| Concentration | UV-Vis Spec | Verifies the concentration of the stock solution. | Within ±5% of the target concentration. |
| Photolysis Rate | HPLC / Spectrophotometry | Determines the efficiency of uncaging. | Consistent with previous batches under identical illumination. |
| Biological Inertness | Bioassay | Ensures no activity before photolysis. | No significant biological effect at the working concentration. |
Table 2: Example Batch Comparison Data (Hypothetical)
| Parameter | Batch A (Old) | Batch B (New) | Conclusion |
| Purity (HPLC) | 98.2% | 96.5% | Minor difference, likely acceptable. |
| Stock Conc. (UV-Vis) | 10.1 mM | 9.2 mM | Batch B is ~9% less concentrated. |
| Relative Photolysis | 100% | 98% | Negligible difference in efficiency. |
| Pre-photolysis Activity | None | None | Both batches are inert before uncaging. |
| Action Required | - | Increase working concentration of Batch B by ~9% to match Batch A. |
Key Experimental Protocols
Protocol 1: Determination of Caged Compound Concentration via UV-Vis Spectrophotometry
-
Prepare a Dilution Series: Prepare a series of dilutions of your stock solution in the appropriate solvent (e.g., buffer, DMSO).
-
Acquire Absorbance Spectra: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution to identify the wavelength of maximum absorbance (λmax).
-
Measure Absorbance: Measure the absorbance of a carefully prepared dilution of your stock solution at the λmax. Ensure the absorbance value falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Calculate Concentration: Use the Beer-Lambert Law:
-
Concentration (M) = Absorbance / (Extinction Coefficient (ε) × Path Length (l))
-
Ensure you use the literature value for ε (in M⁻¹cm⁻¹) for your specific compound and solvent. The path length (l) is typically 1 cm.
-
Protocol 2: Assessment of Photolysis Efficiency
-
Prepare Sample: Place a small, defined volume (e.g., 10 µL) of the caged compound solution in a quartz micro-cuvette or as a droplet under oil.[4]
-
Initial Measurement: Measure the initial concentration of the caged compound using HPLC or its absorbance at λmax.
-
Photolysis: Irradiate the sample with your uncaging light source (laser or flash lamp) using the same parameters (intensity, duration) as in your biological experiment.
-
Final Measurement: Re-measure the concentration of the remaining caged compound or the newly formed photoproduct using the same method as in step 2.
-
Calculate Efficiency: The percentage of photolyzed compound can be calculated as:
-
% Photolysis = ([Initial] - [Final]) / [Initial] × 100
-
-
Compare: Compare this value across different batches to check for consistency.
Signaling Pathway Visualization
Caption: Impact of caged IP3 batch variability on Ca²⁺ signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A series of caged fluorophores for calibrating light intensity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04183B [pubs.rsc.org]
- 8. nathan.instras.com [nathan.instras.com]
- 9. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
reducing non-specific activation in glutamate uncaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific activation during glutamate (B1630785) uncaging experiments.
Troubleshooting Guides
Issue 1: I'm observing widespread neuronal activation far from the uncaging spot.
This is a common problem often referred to as "glutamate spillover" or activation of extrasynaptic receptors. Here’s a step-by-step guide to troubleshoot this issue:
Possible Cause & Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive Laser Power | Decrease the laser power in a stepwise manner while monitoring the response. The goal is to find the minimum power required to elicit a localized response.[1] | A more spatially restricted neuronal activation, confined to the targeted area. |
| Long Uncaging Duration | Shorten the laser pulse duration. Durations of 0.5-2 ms (B15284909) are often sufficient for two-photon uncaging.[1] | Reduced glutamate diffusion and activation of distant receptors. |
| High Concentration of Caged Glutamate | Lower the concentration of the caged glutamate compound in the bath solution. While higher concentrations can improve signal-to-noise, they also increase the risk of spillover.[1] | Decreased background activation and more precise spatial control. |
| Suboptimal Caged Compound | Consider using caged compounds with higher two-photon cross-sections, such as CDNI-glutamate, RuBi-glutamate, or DEAC450-glutamate, which can be used at lower concentrations.[1][2] | Improved spatial resolution and reduced off-target effects. |
| Inadequate Glutamate Uptake | Ensure the health of the tissue preparation, as healthy glial cells are crucial for clearing extracellular glutamate. | More rapid termination of the glutamate signal, preventing its spread. |
| Beam Positioning | Position the uncaging spot slightly away from the spine head (~0.2-0.3 μm) to avoid direct photodamage and reduce spillover to adjacent spines.[3][4] | Reliable and localized responses without affecting neighboring structures. |
Issue 2: My caged glutamate compound is causing non-specific effects even without light activation.
Some caged compounds can have off-target pharmacological effects. MNI-glutamate, for example, is a known antagonist of GABA-A receptors.[1][5][6][7][8]
Possible Cause & Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent Pharmacology of the Caged Compound | Switch to a different caged glutamate compound. For instance, while MNI-glutamate is a potent GABA-A antagonist, compounds like CDNI-glutamate and DEAC450-glutamate may have less pronounced effects at their effective concentrations.[1] | Reduction or elimination of the off-target pharmacological effects. |
| High Bath Concentration | Reduce the concentration of the caged compound to the minimum required for effective uncaging. This is especially important for compounds with known off-target effects.[1] | Minimized non-specific antagonism or agonism. |
| Use of "Cloaked" Caged Compounds | Consider using newer "cloaked" caged compounds, which are designed to be more biologically inert by attaching large dendrimers to the caging group.[5] | Significantly reduced off-target effects, such as GABA-A receptor antagonism. |
Issue 3: I'm observing signs of photodamage in my sample.
Photodamage can manifest as morphological changes, altered electrophysiological responses, or cell death.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Laser Power | Reduce the laser power to the minimum necessary for a reliable response. This is the most critical parameter to adjust.[9] | Preservation of cell health and integrity. |
| Prolonged or Repeated Stimulation | Limit the duration and frequency of uncaging pulses. If repeated stimulation is necessary, allow for sufficient recovery time between stimuli.[3] | Reduced cumulative photodamage. |
| Suboptimal Wavelength | Use a wavelength that is optimal for your specific caged compound to maximize uncaging efficiency and minimize off-target absorption and photodamage. For two-photon uncaging, longer wavelengths (near-infrared) generally cause less scattering and photodamage.[4][9] | More efficient uncaging with less energy deposition in the tissue. |
| Use of More Efficient Caged Compounds | Employ caged compounds with higher quantum yields and two-photon cross-sections, as they require less light energy for effective uncaging.[2] | Reduced overall light exposure for the sample. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific activation in glutamate uncaging?
A1: Non-specific activation refers to the excitation of neurons or receptors outside the intended target area. This can be caused by the diffusion of uncaged glutamate to adjacent synapses (spillover), off-target pharmacological effects of the caged compound itself, or direct photodamage from the light source.
Q2: How can I improve the spatial resolution of my glutamate uncaging experiment?
A2: To improve spatial resolution, you should:
-
Optimize Laser Parameters: Use the lowest possible laser power and the shortest pulse duration that still elicits a reliable response.[1]
-
Choose the Right Caged Compound: Use a caged compound with a high two-photon absorption cross-section, allowing you to use it at a lower, more spatially confined concentration.[1][2]
-
Precise Beam Positioning: Carefully position the uncaging laser spot, for instance, slightly adjacent to a dendritic spine rather than directly on it, to minimize spillover.[3][4]
-
Two-Photon Excitation: Utilize two-photon uncaging, which inherently provides better spatial resolution compared to one-photon methods due to the localized excitation volume.[9]
Q3: Are there alternatives to MNI-glutamate that have fewer off-target effects?
A3: Yes, several alternatives to MNI-glutamate are available that may exhibit reduced GABA-A receptor antagonism. These include:
-
CDNI-glutamate: Generally shows less GABA-A antagonism than MNI-glutamate.[1]
-
RuBi-glutamate: A ruthenium-based caged compound with different pharmacological properties.[1][5]
-
DEAC450-glutamate: A red-shifted caged compound that can be used at different wavelengths.[1]
-
"Cloaked" caged compounds: These are newer compounds designed for increased biological inertness.[5]
Q4: How do I choose the correct wavelength for my uncaging experiment?
A4: The optimal wavelength depends on the specific caged compound you are using. For two-photon uncaging, you should refer to the two-photon action cross-section spectrum of the compound. For example, MNI- and CDNI-glutamate have absorption maxima around 720 nm, while RuBi-glutamate is more efficient at 800 nm, and DEAC450-glutamate is even more red-shifted with a maximum at 900 nm.[1] Using the optimal wavelength will maximize uncaging efficiency and minimize the required laser power, thereby reducing photodamage.
Q5: What role do glutamate scavengers play in reducing non-specific activation?
A5: While not explicitly detailed in the provided search results, glutamate scavengers are enzymes or molecules that can be added to the bath solution to help clear excess glutamate from the extracellular space more quickly. This can help to reduce the duration and spatial extent of glutamate receptor activation, thereby minimizing spillover to neighboring synapses.
Quantitative Data Summary
Table 1: Properties of Common Caged Glutamate Compounds
| Caged Compound | Two-Photon Absorption Max (nm) | Relative Two-Photon Efficacy | Known Off-Target Effects |
| MNI-glutamate | ~720 | Baseline | Strong GABA-A receptor antagonist[1][5][6][7][8] |
| CDNI-glutamate | ~720 | ~5x MNI-glutamate[2][5] | Less GABA-A antagonism than MNI-glutamate[1] |
| RuBi-glutamate | ~800 | - | GABA-A receptor antagonist[1][5] |
| DEAC450-glutamate | ~900 | - | GABA-A receptor antagonist[1][5] |
| MDNI-glutamate | - | ~5-6x MNI-glutamate[2] | - |
Note: Relative two-photon efficacy can vary depending on experimental conditions.
Experimental Protocols & Workflows
Protocol: Two-Photon Glutamate Uncaging on Dendritic Spines
This protocol outlines the key steps for performing two-photon glutamate uncaging to stimulate individual dendritic spines.
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from the animal model of choice.
-
Electrophysiology: Obtain a whole-cell patch-clamp recording from a target neuron. Fill the patch pipette with an internal solution containing a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the neuron's morphology.[1]
-
Bath Application of Caged Glutamate: Bath-apply the chosen caged glutamate compound (e.g., 2.5 mM MNI-glutamate) in artificial cerebrospinal fluid (ACSF).[1]
-
Two-Photon Imaging and Targeting: Use a two-photon microscope to locate and image the dendrites of the patched neuron. Identify individual dendritic spines for stimulation.
-
Laser Positioning and Uncaging:
-
Position the uncaging laser spot at a precise location, typically ~0.2-0.3 µm from the edge of the spine head.[3][4]
-
Deliver a short laser pulse (e.g., 0.5-4 ms) at the optimal wavelength for the caged compound (e.g., 720 nm for MNI-glutamate).[1][4]
-
Adjust the laser power to elicit an uncaging-evoked excitatory postsynaptic current (uEPSC) that mimics a miniature EPSC.[1]
-
-
Data Acquisition and Analysis: Record the uEPSCs and any associated morphological changes in the stimulated spine. Analyze the amplitude, kinetics, and spatial profile of the responses.
Diagrams
Caption: Experimental workflow for two-photon glutamate uncaging.
Caption: Simplified signaling pathway activated by glutamate uncaging.
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio.fsu.edu [bio.fsu.edu]
Technical Support Center: Optimizing Laser Power and Duration for Single-Spine Stimulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in single-spine stimulation experiments, primarily using two-photon glutamate (B1630785) uncaging.
Troubleshooting Guide
This guide addresses common issues encountered during single-spine stimulation experiments.
| Issue | Potential Cause | Recommended Solution |
| No or weak uncaging-evoked postsynaptic current (uEPSC) | Inadequate laser power or duration. | Gradually increase laser power and/or pulse duration. A good starting point is ~10-20 mW at the sample with a 0.25–4 ms (B15284909) pulse duration.[1][2] Calibrate to achieve a consistent uEPSC of approximately 10 pA.[1][2] |
| Poor alignment of the uncaging laser with the imaging laser. | Use sub-resolution fluorescent beads to align the uncaging (e.g., 720 nm) and imaging (e.g., 930 nm) lasers.[3] | |
| Ineffective batch of caged glutamate compound (e.g., MNI-glutamate). | Test each new batch of MNI-glutamate to determine the optimal concentration and laser power to elicit the desired response.[2] | |
| Tissue depth causing light scattering. | Increase laser power to compensate for scattering with increased depth. An empirical formula that can be used as a starting point is: Power = 6 * exp(depth in µm / 120).[4] | |
| High variability in uEPSC amplitude | Photodamage to the spine or surrounding dendrite. | Use the minimum laser power and duration necessary to evoke a physiological response.[1] Increase the interval between uncaging pulses at the same spine (e.g., from 5 to 15 seconds) to allow for recovery.[1] |
| Off-target effects of the caged compound. | MNI-glutamate can act as a GABAA receptor antagonist.[2] Consider control experiments to assess off-target effects and, if necessary, use alternative caged compounds like RuBi-glutamate which can be used at lower concentrations.[5] | |
| Drift in the sample position. | Implement a drift correction mechanism, such as cross-correlation of time-lapsed images, to ensure the laser remains targeted on the spine head. | |
| Spine shrinkage or disappearance after stimulation | Excitotoxicity due to excessive glutamate release. | Reduce the laser power, pulse duration, or the number of repetitive stimulations.[1] Ensure the uncaging stimulus mimics physiological synaptic events.[2][6] |
| Low-frequency stimulation inducing long-term depression (LTD). | Prolonged low-frequency uncaging (e.g., 0.1 Hz) can lead to spine shrinkage.[2][7] Be mindful of the stimulation protocol and its intended outcome (LTP vs. LTD). | |
| Unintended stimulation of neighboring spines | Poor spatial resolution of the uncaging laser. | Ensure the laser is tightly focused on the target spine head. The peak amplitude of the uncaging potential should drop to zero when the laser is moved 1.5 µm away from the spine head.[8] |
| High concentration of caged glutamate leading to diffusion. | Use the minimum effective concentration of the caged compound. For MNI-glutamate, 2.5 mM is a common starting point.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting laser parameters for two-photon uncaging of MNI-glutamate?
A1: The optimal parameters are highly dependent on the specific experimental setup. However, a widely used starting point is a Ti:Sapphire laser tuned to 720 nm, with a pulse duration of 0.25–4 ms and a power of approximately 10–20 mW measured at the sample.[1][2] It is crucial to calibrate these parameters for your specific setup to elicit a response that mimics a physiological synaptic event, such as a uEPSC amplitude of around 10 pA.[1][2]
Q2: How does the depth of the target spine in the tissue affect the required laser power?
A2: As the laser penetrates deeper into the tissue, scattering and absorption reduce the power delivered to the focal point. Therefore, higher laser power is required for deeper targets. A useful rule of thumb for adjusting power with depth (d) is to use the formula: Power = P₀ * exp(d/λ), where P₀ is the power at the surface and λ is the scattering length constant of the tissue (approximately 120 µm for neocortex).[4]
Q3: What concentration of MNI-glutamate should I use?
A3: A common concentration for MNI-glutamate in the bath is 2.5 mM.[2][9] However, be aware that MNI-glutamate can have off-target effects, such as antagonizing GABAA receptors, which can lead to epileptiform activity if action potentials are not blocked with tetrodotoxin (B1210768) (TTX).[2]
Q4: How can I be sure that my imaging laser is not causing unintended uncaging?
A4: This is a critical control experiment. You should deliver short pulses at your imaging laser power and wavelength at the spine and confirm that no uEPSC is generated.[10] For example, 5-8 mW at 720 nm has been shown to be insufficient to uncage MNI-glutamate during imaging.[11] If you are combining uncaging with calcium imaging, using a caged compound like RuBi-glutamate with an excitation peak at 810 nm can be advantageous if your calcium indicator is excited at a different wavelength.[6]
Q5: What is the expected spatial resolution for single-spine uncaging?
A5: With a properly configured two-photon microscope, the spatial resolution of glutamate uncaging should be sufficient to stimulate a single spine without affecting its immediate neighbors. The uncaging-evoked potential should decrease to baseline when the laser is moved approximately 1.5 µm away from the center of the spine head.[5][8]
Experimental Protocols
Calibration of Laser Power for Two-Photon Uncaging
This protocol aims to determine the optimal laser power to elicit a physiological-like response (uEPSC of ~10 pA).
-
Preparation :
-
Perfuse the brain slice preparation with artificial cerebrospinal fluid (ACSF) containing 2.5 mM MNI-glutamate and 1 µM tetrodotoxin (TTX) to block action potentials.[1][2]
-
Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron) and hold the neuron at -65 mV.[1][2]
-
-
Targeting :
-
Using two-photon imaging, identify a dendritic spine on a secondary or tertiary dendrite, typically within 50 µm of the soma.[1]
-
-
Uncaging and Recording :
-
Set the laser wavelength to 720 nm for MNI-glutamate and the pulse duration to 1 ms.[1][2]
-
Start with a low laser power (e.g., 5 mW at the sample).[1]
-
Deliver a single uncaging pulse targeted at the head of the selected spine and record the evoked current.[1]
-
Gradually increase the laser power and repeat the uncaging pulse until a uEPSC with an amplitude of approximately 10 pA is consistently recorded.[1][2]
-
To ensure stability, deliver a series of 5-7 test pulses at a low frequency (e.g., 0.1 Hz) and average the uEPSC amplitudes.[2]
-
Induction of Structural Plasticity (Spine Enlargement)
This protocol describes how to induce long-term potentiation (LTP)-like structural plasticity in a single spine.
-
Baseline Imaging :
-
Acquire a baseline z-stack of the dendritic segment containing the target spine using a two-photon imaging laser (e.g., 930 nm).
-
-
High-Frequency Uncaging :
-
Post-Induction Imaging :
-
Immediately after the stimulation protocol, and at subsequent time points (e.g., 30 and 60 minutes), acquire new z-stacks of the dendritic segment to monitor changes in spine volume.
-
Quantitative Data Summary
| Parameter | Value | Context | Source(s) |
| Laser Wavelength (MNI-Glutamate) | 720 nm | Two-photon excitation maximum. | [1][2] |
| Laser Wavelength (RuBi-Glutamate) | 800-810 nm | Two-photon excitation maximum. | [2][6] |
| Laser Power at Sample | 5 - 20 mW | Typical range for single-spine uncaging. | [1][2] |
| 6 - 8 mW | For low-frequency stimulation (LFS) to induce LTD. | [9] | |
| 10 - 12 mW | For uncaging test pulses to elicit ~8 pA uEPSC. | [9] | |
| Pulse Duration | 0.25 - 4 ms | Common range for uncaging pulses. | [1][2] |
| 1 ms | Often used for calibration and LFS protocols. | [1][9] | |
| 4 ms | Can be used in high-frequency stimulation for LTP induction.[7] | ||
| Stimulation Frequency (LTP) | 0.5 - 5 Hz | High-frequency stimulation to induce spine growth. | [2][7] |
| Stimulation Frequency (LTD) | 0.1 Hz | Low-frequency stimulation to induce spine shrinkage. | [2][9] |
| MNI-Glutamate Concentration | 2.5 mM | Standard concentration in ACSF. | [1][2] |
| Target uEPSC Amplitude | ~10 pA | Mimics a quantal response. | [1][2] |
| Spatial Resolution | ~0.6 - 0.8 µm | Up to a depth of 200 µm. | [4] |
Visualizations
Caption: Workflow for calibrating and performing a single-spine stimulation experiment.
Caption: Signaling pathway activated by single-spine glutamate uncaging leading to structural plasticity.
References
- 1. benchchem.com [benchchem.com]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Induction of input-specific spine shrinkage on dendrites of rodent hippocampal CA1 neurons using two-photon glutamate uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Biochemical computation for spine structural plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Probing Single Synapses via the Photolytic Release of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Light Scattering in Tissue During Uncaging Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to light scattering in tissue during uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is light scattering in the context of uncaging experiments in tissue?
A1: Light scattering is a phenomenon where photons deviate from their original path as they travel through biological tissue. This is primarily caused by variations in the refractive index of different cellular and extracellular components, such as cell membranes, nuclei, and mitochondria.[1][2] In uncaging experiments, scattering leads to a distortion of the focused laser beam, which can reduce the spatial precision and efficiency of the photolysis of caged compounds.
Q2: How does light scattering affect my uncaging experiment?
A2: Light scattering can have several detrimental effects on your uncaging experiment:
-
Reduced Spatial Resolution: The focused laser spot becomes larger and more diffuse, leading to the uncaging of molecules over a wider area than intended.[3]
-
Decreased Uncaging Efficiency: Fewer photons reach the intended focal volume, reducing the concentration of the released bioactive molecule.
-
Limited Penetration Depth: The deeper the laser penetrates the tissue, the more pronounced the scattering, making it difficult to uncage molecules in deep tissue layers.[4][5][6][7]
-
Increased Phototoxicity: To compensate for scattering, higher laser powers are often used, which can increase the risk of photodamage to the tissue.[8]
Q3: Why is two-photon uncaging generally preferred over single-photon uncaging in scattering tissue?
A3: Two-photon uncaging utilizes the principle of two-photon absorption, where a molecule is excited by the simultaneous absorption of two lower-energy photons.[8] This offers significant advantages in scattering tissue:
-
Deeper Tissue Penetration: The near-infrared (NIR) light used in two-photon excitation is scattered less by tissue compared to the UV light used for single-photon excitation.[4][9]
-
Intrinsic 3D Resolution: Two-photon absorption is confined to the tiny focal volume where the photon density is highest, minimizing out-of-focus uncaging and providing high spatial resolution.[8][10]
-
Reduced Phototoxicity: Because the excitation is localized to the focal volume, there is less overall photodamage to the surrounding tissue.[4]
Q4: What are "caged" compounds and are there any potential side effects to be aware of?
A4: Caged compounds are biologically active molecules that have been chemically modified with a photolabile protecting group, rendering them inert.[8] Upon illumination with a specific wavelength of light, this "cage" is cleaved, releasing the active molecule with high spatiotemporal control. However, it is important to be aware that some caged compounds, such as MNI-glutamate, can exhibit off-target effects, like acting as antagonists at GABA-A receptors, which can be a concern in neurophysiological experiments.[11][12]
Troubleshooting Guides
Issue 1: Poor Uncaging Resolution
Symptom: The uncaging effect is observed over a larger area than the intended target (e.g., a single dendritic spine).
Possible Causes and Solutions:
| Cause | Solution |
| Significant Light Scattering | 1. Switch to a longer uncaging wavelength: Longer wavelengths are scattered less by tissue.[4] 2. Implement Adaptive Optics (AO): AO systems can measure and correct for tissue-induced wavefront distortions, improving the focus of the laser.[13][14][15] 3. Use Tissue Clearing Techniques: For ex vivo preparations, tissue clearing methods like CLARITY, 3DISCO, or iDISCO can render the tissue optically transparent, significantly reducing scattering.[2][16][17][18][19] |
| Improper Beam Filling of the Objective Back Aperture | Ensure the laser beam diameter appropriately fills the back aperture of the objective. Overfilling can improve resolution but reduces power, while underfilling worsens resolution.[3] |
| Incorrect Focus | The focal plane for uncaging may differ from the imaging focal plane due to chromatic aberration. Calibrate and adjust the focus for the specific uncaging wavelength.[3] |
Issue 2: Insufficient Uncaging Depth
Symptom: Inability to elicit a biological response when targeting deeper regions of the tissue.
Possible Causes and Solutions:
| Cause | Solution |
| Severe Light Scattering and Absorption | 1. Utilize Two-Photon Uncaging: The use of NIR light in two-photon microscopy significantly increases penetration depth compared to single-photon UV uncaging.[4][7][9] 2. Optimize Wavelength: Select an uncaging wavelength that falls within the "optical window" of the tissue (typically 700-1000 nm), where both scattering and absorption are minimized.[4] 3. Employ Adaptive Optics: By correcting for aberrations, AO can improve the delivery of light to the focal point in deep tissue.[13][15][20] 4. Consider Tissue Clearing: For fixed tissues, clearing methods can dramatically increase optical access to deep structures.[2][16][17][18][19] |
| Low Uncaging Efficiency of the Caged Compound | Select a caged compound with a high two-photon uncaging cross-section for your specific laser wavelength. |
| Inadequate Laser Power at the Sample | Measure and calibrate the laser power at the focal plane. Account for power loss through the optical path and at deeper tissue depths. A common calibration method involves measuring the bleaching of a known concentration of a fluorescent dye like Alexa-594.[8] |
Issue 3: Off-Target Effects or Lack of Biological Response
Symptom: Unexpected physiological responses or no response even with apparently successful uncaging.
Possible Causes and Solutions:
| Cause | Solution |
| Pharmacological Activity of the Caged Compound | Some caged compounds can have off-target effects. For example, MNI-glutamate can antagonize GABA-A receptors.[11][12] Test for such effects by applying the caged compound without uncaging. If off-target effects are observed, consider using a lower concentration or a different caged compound. |
| Unwanted Uncaging from Ambient or Imaging Light | Protect the preparation from ambient light.[3] When performing simultaneous fluorescence imaging, use an imaging wavelength that does not cause significant uncaging of your compound. |
| Hydrolysis of the Caged Compound | Some caged compounds are unstable at physiological pH and can hydrolyze, leading to a background level of the active molecule. Prepare fresh solutions and keep them on ice when not in use.[3] |
| Cell Health | Ensure the cells are healthy and responsive. Cell death can occur due to the toxicity of the caged compound or phototoxicity from the laser. Monitor cell health throughout the experiment. |
Data Presentation
Table 1: Approximate Reduced Scattering Coefficients (μs') of Various Biological Tissues at Common Uncaging Wavelengths.
| Wavelength | Brain (Gray Matter) (mm⁻¹) | Brain (White Matter) (mm⁻¹) | Skin (Dermis) (mm⁻¹) | Muscle (Porcine) (mm⁻¹) |
| ~700 nm | ~9-12 | ~18-20 | ~1.5-3.0 | ~1.0-1.5 |
| ~800 nm | ~11.16[21] | ~17.72[22] | ~1.13-1.20[23][24] | ~0.8-1.2 |
| ~900 nm | ~8-10 | ~16-18 | ~1.0-1.1 | ~0.7-1.0 |
| ~1000 nm | ~7-9 | ~15-17 | ~0.9-1.0 | ~0.6-0.9 |
Note: These values are approximate and can vary significantly depending on the specific tissue region, age, and preparation method. Data is compiled from multiple sources for general guidance.[1][21][22][23][24][25][26][27][28][29]
Experimental Protocols
Protocol 1: Measurement of the Point Spread Function (PSF) to Quantify Scattering
The Point Spread Function (PSF) describes the response of an imaging system to a point source. In the context of uncaging, measuring the PSF can help quantify the extent of light scattering.
Materials:
-
Fluorescent microspheres (beads) with a diameter significantly smaller than the expected resolution of the microscope (e.g., <200 nm).[30]
-
Mounting medium with a refractive index matching that of the immersion fluid.
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: a. Dilute the stock solution of fluorescent beads in the mounting medium. The concentration should be low enough to have well-separated beads in the field of view. b. Vortex the bead solution thoroughly. c. Pipette a small drop of the bead solution onto a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation and drying of the mounting medium.[30]
-
Microscope Setup: a. Use the same objective and imaging parameters (laser wavelength, power, etc.) that you will use for your uncaging experiment. b. Allow the microscope system to warm up and stabilize to minimize thermal drift.[30]
-
Image Acquisition: a. Locate an isolated fluorescent bead. b. Acquire a 3D image stack (z-stack) of the bead. The sampling in x, y, and z should be at or below the Nyquist rate to ensure adequate sampling of the PSF.[30]
-
Data Analysis: a. Measure the Full Width at Half Maximum (FWHM) of the bead's intensity profile in the lateral (x-y) and axial (z) dimensions.[30][31] b. A wider FWHM in tissue compared to a non-scattering medium indicates the presence of scattering and aberrations. This measurement can be used to compare the effectiveness of different scattering correction strategies.
Protocol 2: Basic Setup and Use of Adaptive Optics (AO) for Scattering Correction
Adaptive optics (AO) systems actively correct for optical aberrations, thereby reducing the effects of light scattering.
Components of an AO System:
-
Wavefront Sensor (e.g., Shack-Hartmann wavefront sensor): Measures the distortions in the wavefront of the light.[14][32]
-
Deformable Mirror (DM) or Spatial Light Modulator (SLM): A corrective optical element that can be shaped to compensate for the measured wavefront distortions.[14]
-
Control System: Software and hardware that process the information from the wavefront sensor and control the deformable mirror.[33]
General Workflow:
-
Integration into the Microscope: The AO system is integrated into the light path of the microscope, typically in a plane conjugate to the objective's pupil plane.[33]
-
Wavefront Measurement: A "guide star" is used to generate a reference wavefront. This can be a fluorescent bead, a fluorescently labeled cell structure, or the two-photon excited fluorescence from the uncaging spot itself. The wavefront sensor measures the aberrations in the light coming from this guide star.[33]
-
Wavefront Correction: The control system calculates the necessary shape of the deformable mirror to correct for the measured aberrations. The DM is then adjusted to this shape, effectively creating a pre-distorted wavefront that becomes planar after passing through the scattering tissue.[15]
-
Iterative Optimization (for sensorless AO): In sensorless AO systems, an image quality metric (e.g., brightness, contrast) is maximized by iteratively applying different aberration corrections with the DM or SLM.[15]
-
Uncaging with Corrected Beam: Once the aberrations are corrected, the uncaging laser beam is passed through the AO system, resulting in a tighter focus and improved uncaging resolution and efficiency at depth.
Visualizations
Caption: Troubleshooting workflow for poor uncaging efficiency.
Caption: The process of light scattering in biological tissue.
Caption: A simplified signaling pathway activated by uncaged glutamate.
References
- 1. biomedres.us [biomedres.us]
- 2. A beginner’s guide to tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. OPG [opg.optica.org]
- 5. Increasing depth penetration in biological tissue imaging using 808-nm excited Nd3+/Yb3+/Er3+-doped upconverting nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in optical imaging through deep tissue: imaging probes and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 13. Adaptive Optics For Life Sciences & Bioimaging | Imagine Optic [imagine-optic.com]
- 14. mdpi.com [mdpi.com]
- 15. Adaptive optics for optical microscopy [Invited] - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CLARITY protocol and tissue clearing | Abcam [abcam.com]
- 17. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 18. Tutorial: practical considerations for tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LABTips: How to Select a Tissue Clearing Method | Labcompare.com [labcompare.com]
- 20. foil.bme.utexas.edu [foil.bme.utexas.edu]
- 21. mdpi.com [mdpi.com]
- 22. Characterizing the optical properties of human brain tissue with high numerical aperture optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. diva-portal.org [diva-portal.org]
- 24. Absorption and reduced scattering coefficients in epidermis and dermis from a Swedish cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of absorption and reduced scattering coefficients in Asian human epidermis, dermis, and subcutaneous fat tissues in the 400- to 1100-nm wavelength range for optical penetration depth and energy deposition analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Optical absorption and scattering properties of bulk porcine muscle phantoms from interstitial radiance measurements in 650-900 nm range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Monitoring the point spread function for quality control of confocal microscopes [protocols.io]
- 31. researchgate.net [researchgate.net]
- 32. Measurement of the three-dimensional microscope point spread function using a Shack-Hartmann wavefront sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
Technical Support Center: Best Practices for Handling Light-Sensitive Caged Compounds
Welcome to the technical support center for light-sensitive caged compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper handling, experimental use, and troubleshooting of these powerful tools.
Frequently Asked Questions (FAQs)
Q1: What are caged compounds?
A1: Caged compounds are biologically active molecules that have been chemically modified with a photoremovable protecting group, rendering them temporarily inert.[1][2] This "cage" can be removed by exposure to a specific wavelength of light, releasing the active molecule in a controlled manner.[1][3] This technology allows for precise spatial and temporal control over the release of signaling molecules, drugs, and other effectors within biological systems.[3][4]
Q2: What are the key advantages of using caged compounds?
A2: The primary advantage of using caged compounds is the ability to initiate biological processes with high precision. Key benefits include:
-
Rapid Activation: The release of the active molecule can occur on a millisecond timescale, which is often faster than the process being studied.[5]
-
Spatial Control: Light can be focused on specific subcellular regions, allowing for localized release of the active compound.[5][6]
-
Temporal Control: The timing of the light pulse dictates the exact moment of activation, enabling the study of dynamic cellular events.[3]
-
Intracellular Access: Caged compounds can be introduced into cells, overcoming membrane impermeability for many charged molecules like ATP and IP3.[1][3]
Q3: What are the critical properties to consider when selecting a caged compound?
A3: Several properties are crucial for the successful application of a caged compound:
-
Biological Inertness: The caged form of the compound should not exhibit any biological activity (agonist or antagonist) before photolysis.[1][7]
-
Uncaging Efficiency: A high quantum yield (the number of molecules released per photon absorbed) is desirable for efficient uncaging with minimal light exposure.[2][7]
-
Photolysis Rate: The speed at which the active molecule is released should be faster than the biological process under investigation.[1]
-
Wavelength Specificity: The compound should be activated by a wavelength of light that is not harmful to the biological sample and is compatible with available light sources.[6][8]
-
Solubility and Stability: The compound must be soluble in physiological buffers and stable against spontaneous hydrolysis.[3][7]
Q4: How should I store and handle light-sensitive caged compounds?
A4: Proper storage and handling are critical to prevent premature uncaging and degradation.
-
Storage: Store compounds in a dark, temperature-controlled environment, such as a -20°C or -80°C freezer.[9][10] Use amber-colored or opaque containers to block UV and visible light.[9]
-
Handling: When preparing solutions, work in a dimly lit room or use a safelight with a longer wavelength (above 500 nm).[9][11] Wrap glassware and tubes in aluminum foil for additional protection.[12] Prepare aliquots to minimize freeze-thaw cycles and light exposure to the main stock.[12]
Troubleshooting Guides
This section addresses common issues encountered during experiments with caged compounds.
Issue 1: No or Weak Biological Response After Photolysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Light Intensity or Duration | Increase the intensity or duration of the light pulse. Ensure your light source (laser or flash lamp) is properly aligned and focused.[5] |
| Incorrect Wavelength | Verify that the wavelength of your light source matches the absorption maximum of the caged compound's photoremovable group.[6][8] |
| Low Uncaging Efficiency | The compound may have a low quantum yield. Consider increasing the concentration of the caged compound, if possible without causing off-target effects.[7] Refer to the compound's specifications for its quantum yield. |
| Compound Degradation | The compound may have degraded due to improper storage or handling. Prepare a fresh solution from a new aliquot and strictly follow light-protection protocols.[9][12] |
| Low Concentration of Caged Compound | Ensure the final concentration of the caged compound is sufficient to elicit a biological response upon uncaging. It's often necessary to use a concentration at least 10-fold higher than the receptor's affinity for the active molecule.[7] |
Issue 2: Biological Response Observed Before Photolysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inherent Biological Activity of the Caged Compound | The caged compound itself may be an agonist or antagonist at the receptor of interest.[5][7] Test the effect of the caged compound on the preparation in the absence of the uncaging light pulse. If activity is observed, a different caged version of the molecule or a lower concentration may be necessary.[2] |
| Presence of Uncaged Compound in the Stock Solution | The stock solution may be contaminated with the active (uncaged) form of the molecule due to premature photolysis or hydrolysis. Prepare a fresh solution and ensure rigorous light protection during handling and storage.[9] |
| Spontaneous Hydrolysis | Some caged compounds are not stable in aqueous solutions. Check the compound's stability at physiological pH and temperature.[2] |
Issue 3: Non-Specific Effects or Cell Damage
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Biological Activity of Photolysis By-products | The photolysis reaction releases the active molecule and a photobyproduct, which may have its own biological effects.[5] Perform a control experiment by photolyzing a solution containing a "caged" biologically inert molecule to assess the effects of the by-products alone.[5] |
| Light-Induced Cellular Response (Phototoxicity) | The light pulse itself might be triggering a response in the cells, especially at high intensities or with UV wavelengths.[7][8] Conduct a control experiment by delivering the light pulse to the cells in the absence of the caged compound.[5] If a response is observed, reduce the light intensity or duration, or consider using a longer wavelength for uncaging if a suitable caged compound is available.[6][8] |
| pH Changes Upon Uncaging | The photolysis of some caging groups, like the o-nitrobenzyl group, releases a proton, which can alter the local pH.[5] Ensure your experimental buffer has sufficient buffering capacity to mitigate these pH changes. |
Quantitative Data Summary
The efficiency of a caged compound is determined by several photochemical properties. Understanding these parameters is crucial for experimental design and interpretation.
Table 1: Key Photochemical Properties of Common Caging Chromophores
| Caging Group | Abbreviation | Typical Uncaging Wavelength (nm) | Quantum Yield (Φ) Range | Key Features |
| o-Nitrobenzyl | NB | ~350 | Varies | The original caging group; photolysis can be slow.[6] |
| 1-(2-Nitrophenyl)ethyl | NPE | ~350 | ~0.5 (for NPE-ATP) | Widely used for nucleotides and phosphates.[3][7] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350 | Varies | Increased light absorption compared to NB.[6] |
| 4-Methoxy-7-nitroindolinyl | MNI | ~350 (1P), ~720 (2P) | ~0.08 (for MNI-Glu) | Good two-photon uncaging properties.[2][6] |
| (7-Diethylamino-coumarin-4-yl)methyl | DEAC | ~450-480 | Varies | Allows for uncaging with visible light, reducing phototoxicity.[6] |
| Ruthenium-bipyridine complex | RuBi | ~430-480 | ~0.2 (for RuBi-GABA) | Uncaging with blue light.[6] |
Note: Quantum yields are highly dependent on the specific caged molecule and the solvent.
Experimental Protocols
Protocol 1: General Procedure for a Caged Compound Experiment
-
Preparation of Caged Compound Stock Solution:
-
Loading the Caged Compound:
-
Extracellular Application: Dilute the stock solution to the final desired concentration in the extracellular bath solution immediately before the experiment. Protect the solution from light.[14]
-
Intracellular Loading: Introduce the caged compound into the cell via microinjection, a patch pipette, or by using a membrane-permeant ester form of the compound.[5] Allow sufficient time for equilibration within the cell.[5]
-
-
Control Experiments:
-
No Light Control: Expose the preparation to the caged compound without a light pulse to check for any inherent biological activity of the caged form.[5]
-
Light Only Control: Deliver the light pulse to the preparation in the absence of the caged compound to test for light-induced artifacts or phototoxicity.[5]
-
By-product Control: If possible, use a caged, biologically inert molecule to assess the effects of the photolysis by-products.[5]
-
-
Photolysis (Uncaging):
-
Position the light source (e.g., focused laser beam or flash lamp output) over the area of interest.
-
Deliver a light pulse of a defined wavelength, intensity, and duration to trigger the release of the active molecule.[13]
-
-
Data Acquisition:
Visualizations
Diagram 1: General Workflow for a Caged Compound Experiment
Caption: Workflow for a typical caged compound experiment.
Diagram 2: Troubleshooting Logic for No Biological Response
Caption: Troubleshooting flowchart for a lack of response after photolysis.
Diagram 3: Signaling Pathway Activation via Caged IP3
Caption: Activation of calcium signaling via photolysis of caged IP3.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 12. benchchem.com [benchchem.com]
- 13. Photolysis of caged compound in cilia [bio-protocol.org]
- 14. Uncaging experiments [bio-protocol.org]
- 15. Ca2+ Caging and Uncaging | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Battle of Phototriggers: MDNI-caged-L-glutamate vs. MNI-caged-L-glutamate
For researchers in neuroscience and drug development, the precise spatiotemporal control of neurotransmitter release is paramount for dissecting neural circuits and understanding synaptic function. Caged compounds, which release a bioactive molecule upon photolysis, have become indispensable tools. This guide provides an objective comparison of two widely used caged glutamates: 4-methoxy-5,7-dinitroindolinyl-caged-L-glutamate (MDNI-caged-L-glutamate) and 4-methoxy-7-nitroindolinyl-caged-L-glutamate (MNI-caged-L-glutamate), focusing on their photochemical efficiency and practical application.
This comparison reveals that while both are potent tools, this compound offers significantly higher one-photon photosensitivity, making it a more efficient option for experiments where minimizing light exposure is critical. Conversely, for two-photon applications, the efficiency of the two compounds is remarkably similar.
Quantitative Comparison of Photochemical Properties
The efficiency of a caged compound is determined by its photochemical properties, primarily its quantum yield (Φu) and two-photon action cross-section (δu). The quantum yield represents the probability that an absorbed photon will result in the cleavage of the caging group and release of the active molecule. The two-photon action cross-section is a measure of the efficiency of two-photon excitation.
| Property | This compound | MNI-caged-L-glutamate | References |
| Quantum Yield (Φu) | ~0.5 | 0.065 - 0.085 | [1][2] |
| One-Photon Photosensitivity | ~5.5 times more sensitive than MNI | Standard | [3] |
| Two-Photon Cross-Section (δu) | ~0.06 GM @ 720 nm | ~0.06 GM @ 730 nm | [1][4] |
| Optimal Excitation Wavelength (1P) | 350 - 365 nm | 300 - 380 nm | [3][4] |
| Optimal Excitation Wavelength (2P) | ~720 nm | ~720 nm | |
| Solubility & Stability | Water soluble and stable at neutral pH | Water soluble, stable at neutral pH, and highly resistant to hydrolysis | [3][4] |
| Pharmacological Activity (caged form) | Inactive at neuronal glutamate (B1630785) receptors (up to 200 μM) | Inactive at neuronal glutamate receptors and transporters (up to mM concentrations) | [3][4] |
Experimental Protocols
To provide a framework for researchers to validate these findings and make informed decisions, we outline detailed methodologies for key comparative experiments.
Determination of Uncaging Quantum Yield (Comparative Method)
This protocol determines the relative quantum yield of this compound compared to the well-characterized MNI-caged-L-glutamate.
Materials:
-
This compound
-
MNI-caged-L-glutamate (as a reference standard)
-
Spectrophotometer
-
Fluorometer or a light source with a narrow bandpass filter centered around the excitation wavelength (e.g., 365 nm)
-
Quartz cuvettes
-
High-Performance Liquid Chromatography (HPLC) system
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Sample Preparation: Prepare equimolar solutions of this compound and MNI-caged-L-glutamate in PBS. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.
-
Spectrophotometric Analysis: Measure the absorbance spectra of both solutions to confirm equal absorbance at the chosen excitation wavelength.
-
Photolysis: Irradiate the solutions in parallel with a light source of constant intensity for a defined period. The irradiation time should be chosen to ensure that the photolysis reaction does not exceed 20% completion to maintain a linear relationship between irradiation time and product formation.
-
HPLC Analysis: Following photolysis, analyze the samples using HPLC to quantify the amount of remaining caged compound and the amount of released glutamate. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid. Detection can be performed using UV absorbance at a wavelength where both the caged compound and the photoproduct absorb.
-
Calculation: The quantum yield of this compound (Φu_MDNI) can be calculated relative to that of MNI-caged-L-glutamate (Φu_MNI) using the following formula:
Φu_MDNI = Φu_MNI * (Rate_MDNI / Rate_MNI)
where 'Rate' is the rate of disappearance of the caged compound, determined from the HPLC data.
Measurement of Two-Photon Action Cross-Section
This protocol outlines a method to compare the two-photon uncaging efficiency in a biological context.
Materials:
-
Acute brain slices (e.g., hippocampal or cortical)
-
This compound
-
MNI-caged-L-glutamate
-
Artificial cerebrospinal fluid (aCSF)
-
Two-photon microscope with a Ti:Sapphire laser tunable to ~720 nm
-
Patch-clamp electrophysiology setup
Procedure:
-
Slice Preparation: Prepare acute brain slices and maintain them in oxygenated aCSF.
-
Electrophysiology: Obtain whole-cell patch-clamp recordings from a neuron (e.g., a pyramidal neuron).
-
Compound Application: Bath-apply either this compound or MNI-caged-L-glutamate at a concentration of 1-5 mM.
-
Two-Photon Uncaging: Focus the two-photon laser beam to a small spot (~1 µm) near a dendritic spine of the recorded neuron. Deliver a short laser pulse (e.g., 1-5 ms) at 720 nm to uncage glutamate.
-
Data Acquisition: Record the resulting excitatory postsynaptic current (EPSC) or potential (EPSP).
-
Comparison: Repeat the uncaging stimulus at various laser powers for both compounds on the same or similar dendritic locations. Plot the amplitude of the uncaging-evoked response as a function of laser power. The relative two-photon efficiency can be determined by comparing the laser power required to elicit a half-maximal response for each compound.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the uncaging process and a typical experimental workflow.
References
- 1. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. This compound | CAS 864085-92-7 | DNI-GLU | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
A Comparative Analysis of MDNI-caged-L-glutamate and Other Photolabile Glutamate Compounds
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of neuroscience research, the precise spatiotemporal control of neurotransmitter release is paramount for elucidating complex neural circuits and cellular signaling pathways. Caged compounds, photolabile molecules that release a bioactive substance upon illumination, have emerged as indispensable tools for such investigations. This guide provides a comprehensive comparison of MDNI-caged-L-glutamate with other widely used caged glutamate (B1630785) compounds, focusing on their photophysical properties and experimental performance.
Executive Summary
This compound stands out as a highly efficient tool for photorelease experiments. Its key advantages lie in a significantly high quantum yield, meaning a larger proportion of absorbed photons lead to the release of L-glutamate. This high efficiency allows for the use of lower light intensities, thereby minimizing potential phototoxicity and enabling longer-duration experiments. While its two-photon action cross-section is comparable to that of MNI-caged-L-glutamate, its superior quantum yield makes it a more photosensitive option for one-photon excitation. This guide presents a detailed comparison of this compound with MNI-caged-L-glutamate, CDNI-caged-L-glutamate, and RuBi-glutamate, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Comparative Table of Photophysical Properties
The selection of an appropriate caged compound is critically dependent on its photophysical characteristics. The table below summarizes the key performance indicators for this compound and its common alternatives.
| Compound | 1P λmax (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | 2P λmax (nm) | 2P Action Cross-section (δ) (GM) |
| This compound | 350 - 365 | Not explicitly reported, but photosensitivity is ~5.5x MNI-Glu | ~0.47 - 0.5 | ~720 | ~0.06 |
| MNI-caged-L-glutamate | ~340 | ~4,300 - 4,800[1] | 0.065 - 0.085 | ~720 - 730 | 0.06 |
| CDNI-caged-L-glutamate | ~350 | ~5,300 - 6,400 (estimated) | 0.5 - 0.6[2][3] | ~720 | Not explicitly reported |
| RuBi-glutamate | ~473 | >4,000[4] | ~0.13[4] | ~800 | ~0.14[5] |
Note: GM stands for Goeppert-Mayer units (10⁻⁵⁰ cm⁴s/photon). The extinction coefficient for CDNI-caged-L-glutamate was estimated from the reported photo cross-section (εΦ) of 3200 M⁻¹cm⁻¹ and a quantum yield of 0.5-0.6[3].
Uncaging Mechanism: The Photolysis Pathway
The photorelease of L-glutamate from these caged compounds is initiated by the absorption of a photon, which triggers a series of intramolecular reactions leading to the cleavage of the bond between the caging group and the glutamate molecule. This process, known as photolysis or uncaging, is depicted in the following diagram.
Caption: Generalized signaling pathway of photolysis for caged compounds.
Experimental Protocols
To ensure reproducibility and accurate comparison of caged compounds, standardized experimental protocols are essential. Below are detailed methodologies for determining two key photophysical parameters.
Protocol 1: Determination of Photolysis Quantum Yield (Φ)
The quantum yield of photolysis is a measure of the efficiency of the uncaging process. The comparative method, using a well-characterized standard, is a common approach.
Materials:
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Caged compound of interest (e.g., this compound)
-
A reference compound with a known quantum yield (e.g., MNI-caged-L-glutamate with Φ = 0.085)
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
UV light source for irradiation (e.g., mercury lamp with appropriate filters)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the test compound and the reference compound in the desired buffer.
-
Determine Molar Extinction Coefficient (ε):
-
Prepare a series of dilutions of the test compound.
-
Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).
-
Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will give the molar extinction coefficient.
-
-
Prepare Solutions for Photolysis: Prepare solutions of the test and reference compounds with identical optical densities (absorbance) at the irradiation wavelength. This ensures that both solutions absorb the same number of photons.
-
Irradiation:
-
Place the cuvette containing the test or reference solution in a holder at a fixed distance from the UV light source.
-
Irradiate the sample for a specific period. The duration should be sufficient to cause a measurable change in the absorption spectrum but not complete photolysis.
-
-
Measure Absorbance Changes: After irradiation, record the full absorption spectrum of the sample. The decrease in absorbance at the λmax of the caged compound and the increase in absorbance of the photoproducts are monitored.
-
Calculate Quantum Yield: The quantum yield of the test compound (Φ_test) can be calculated using the following formula:
Φ_test = Φ_ref * (ΔA_test / ε_test) / (ΔA_ref / ε_ref)
where Φ_ref is the quantum yield of the reference compound, ΔA is the change in absorbance at the respective λmax, and ε is the molar extinction coefficient.
Protocol 2: Determination of Two-Photon Action Cross-Section (δ)
The two-photon action cross-section is a measure of the efficiency of two-photon uncaging. It is typically determined by measuring the rate of photolysis under a focused laser beam in a two-photon microscope.
Materials:
-
Two-photon laser scanning microscope
-
Femtosecond-pulsed laser (e.g., Ti:Sapphire laser)
-
High-numerical-aperture objective lens
-
Solution of the caged compound in a suitable buffer
-
Fluorescent indicator to detect the released glutamate (optional, can also monitor changes in intrinsic fluorescence or absorbance)
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound at a known concentration in a suitable buffer.
-
Microscope Setup:
-
Fill a microcuvette or a chamber on a microscope slide with the caged compound solution.
-
Focus the laser beam at a specific depth within the solution.
-
-
Two-Photon Uncaging:
-
Irradiate a small, defined volume of the solution with the focused laser beam at the desired two-photon excitation wavelength.
-
The laser power and irradiation time should be carefully controlled and recorded.
-
-
Detection of Uncaging:
-
Monitor the uncaging process. This can be done by:
-
Measuring the increase in fluorescence of a glutamate-sensitive indicator.
-
Detecting the change in the intrinsic fluorescence of the caged compound or its photoproducts.
-
Measuring the change in absorbance at a specific wavelength.
-
-
-
Data Analysis:
-
The rate of photolysis is determined from the change in the measured signal over time.
-
The two-photon action cross-section (δ) is then calculated using the following equation:
Rate of photolysis = (δ * P²) / (τ * f * A²)
where P is the average laser power, τ is the laser pulse width, f is the pulse repetition rate, and A is the area of the focal spot. By measuring the rate of photolysis for a known laser power and beam parameters, δ can be determined.
-
Logical Workflow for Caged Compound Selection
The choice of a caged compound for a specific experiment is a multi-faceted decision. The following diagram illustrates a logical workflow to guide researchers in this selection process.
Caption: Decision workflow for selecting an appropriate caged glutamate compound.
Conclusion
This compound presents a compelling option for researchers requiring high photorelease efficiency, particularly for one-photon uncaging experiments. Its high quantum yield translates to lower light requirements, mitigating phototoxicity and preserving the health of biological preparations. While other compounds like MNI-caged-L-glutamate offer a well-established and reliable alternative, and RuBi-glutamate provides advantages in the visible and near-infrared spectra for two-photon applications, the superior photosensitivity of this compound makes it a powerful tool for a wide range of neuroscientific investigations. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in selecting the most suitable caged compound for their specific experimental needs.
References
- 1. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Analysis of Quantum Yields of Caged Glutamates for Neuroscience Research
For researchers, scientists, and drug development professionals, the selection of an appropriate caged glutamate (B1630785) compound is critical for the precise spatiotemporal control of glutamate uncaging in neuroscience experiments. This guide provides an objective comparison of the quantum yields of several common caged glutamates, supported by experimental data and detailed methodologies, to aid in making an informed decision.
The efficacy of a caged compound is fundamentally determined by its quantum yield (Φ), which represents the efficiency of converting absorbed light into the release of the bioactive molecule, in this case, glutamate. A higher quantum yield signifies that a greater proportion of absorbed photons lead to the desired uncaging event, allowing for the use of lower light intensities and shorter exposure times, thereby minimizing potential phototoxicity and improving experimental precision.
Quantitative Comparison of Caged Glutamate Quantum Yields
The following table summarizes the quantum yields of various caged glutamate compounds, compiled from published literature. These values are essential for comparing the photo-release efficiency of different caging chromophores.
| Caged Glutamate Derivative | Abbreviation | Quantum Yield (Φ) | Excitation Wavelength (nm) | Reference |
| 4-Methoxy-7-nitroindolinyl-caged L-glutamate | MNI-Glu | 0.065 | 365 | [1] |
| 4-Carboxymethoxy-5,7-dinitroindolinyl-caged L-glutamate | CDNI-Glu | ~0.5 | 350 | [2] |
| 4-Methoxy-5,7-dinitroindolinyl-glutamate | MDNI-Glu | ~0.5 | Not Specified | [3] |
| α-CDNI-caged L-glutamate | α-CDNI-Glu | Lower than CDNI-Glu | Not Specified | [2] |
| N-CDNI-caged L-glutamate | N-CDNI-Glu | Lower than CDNI-Glu | Not Specified | [2] |
| Me-BODIPY-Br-Glu | - | 0.65 | 515-540 | [4] |
| Thiocoumarin-caged N-Glu | TC-N-Glu | Higher than some BODIPY derivatives | 467 | [4] |
Experimental Protocols for Determining Quantum Yield
The determination of quantum yield is a critical experimental procedure for characterizing caged compounds. Two common methods are the relative method and the absolute method.
Relative Quantum Yield Measurement
This widely used technique involves comparing the fluorescence of the sample under investigation to a well-characterized standard with a known quantum yield.[5]
Protocol:
-
Standard and Sample Preparation: Prepare solutions of both the standard and the test caged glutamate at various concentrations. The solvent used should be the same for both.
-
Absorbance Measurement: Record the UV-vis absorbance spectra for all solutions. The absorbance at the excitation wavelength should ideally be kept below 0.1 to minimize inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
Data Analysis: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The quantum yield of the sample (Φ_S) can then be calculated using the following equation:
Φ_S = Φ_R * (m_S / m_R) * (n_S^2 / n_R^2)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
m_S and m_R are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions, respectively.
-
Absolute Quantum Yield Measurement using Chemical Actinometry
This method directly measures the number of photons absorbed and the number of molecules of photoproduct formed, providing an absolute value for the quantum yield. Potassium ferrioxalate (B100866) is a commonly used chemical actinometer.[6][7]
Protocol:
-
Actinometer Preparation: Prepare a solution of the chemical actinometer (e.g., potassium ferrioxalate).
-
Irradiation of Actinometer: Irradiate the actinometer solution with a monochromatic light source of known wavelength and intensity for a specific time.
-
Quantification of Photoproduct: Determine the amount of photoproduct formed in the actinometer solution using a suitable analytical technique (e.g., spectrophotometry).
-
Photon Flux Calculation: Calculate the photon flux of the light source based on the known quantum yield of the actinometer and the amount of photoproduct formed.
-
Irradiation of Caged Compound: Irradiate a solution of the caged glutamate under the identical conditions used for the actinometer.
-
Quantification of Released Glutamate: Measure the concentration of the released glutamate using a sensitive and specific method, such as high-performance liquid chromatography (HPLC) or an enzymatic assay.
-
Quantum Yield Calculation: The quantum yield of the caged glutamate is calculated as the number of moles of glutamate released divided by the number of moles of photons absorbed by the solution.
Signaling Pathway and Experimental Workflow
The uncaging of glutamate is a powerful tool for investigating synaptic transmission and plasticity. The released glutamate binds to its receptors on the postsynaptic membrane, initiating a signaling cascade.
Caption: Glutamate uncaging and postsynaptic signaling pathway.
The experimental workflow for a typical glutamate uncaging experiment involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for glutamate uncaging in brain slices.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blue and Green Light Responsive Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edinst.com [edinst.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. rsc.org [rsc.org]
Assessing the Specificity of MDNI-Caged-L-Glutamate Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise spatiotemporal control of neurotransmitter release is paramount in neuroscience research and drug development. Caged compounds, such as MDNI-caged-L-glutamate, offer a powerful tool for the light-activated release of bioactive molecules. This guide provides a comprehensive comparison of this compound with other commonly used caged glutamate (B1630785) alternatives, focusing on the critical aspect of specificity. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their experimental designs.
Quantitative Comparison of Caged Glutamate Compounds
The ideal caged compound should be biologically inert prior to photolysis, exhibiting no agonistic or antagonistic activity on relevant receptors. However, several caged glutamates have been shown to have off-target effects, most notably antagonism of GABAA receptors. This section summarizes the known specificity profiles of this compound and its alternatives.
| Caged Compound | Primary Target | Known Off-Target Effects | Off-Target Potency (Concentration) | Key Performance Characteristics |
| This compound | Glutamate Receptors | Stated to be pharmacologically inactive at neuronal glutamate receptors (up to 200 μM)[1] | Data on GABAergic activity not readily available in comparative studies. | 5.5 times more photosensitive than MNI-caged L-glutamate.[1] |
| MNI-caged-L-glutamate | Glutamate Receptors | Antagonism of GABAA receptors.[2] | IC50 = ~0.5 mM for synaptic activation of GABAA receptors.[3] | Pharmacologically inactive at glutamate receptors and transporters up to mM concentrations.[4][5][6] |
| CDNI-caged-L-glutamate | Glutamate Receptors | Inhibition of GABAA receptors. | Off-target effects observed at high concentrations (3–12 mM). | Possesses a high quantum yield of at least 0.5. |
| G5-MNI-Glu ("Cloaked") | Glutamate Receptors | Designed to have no off-target effects on GABAA receptors. | No GABAA receptor antagonism observed up to 1 mM. | Photochemical properties are not significantly altered compared to MNI-Glu. |
Experimental Protocols for Assessing Specificity
To ensure the validity of experimental results obtained using caged compounds, it is crucial to perform rigorous control experiments to assess their specificity. The following are detailed methodologies for key experiments.
Electrophysiological Assessment of Off-Target Effects on GABAA Receptors
This protocol is designed to determine if a caged glutamate compound has any antagonistic effects on GABAA receptor-mediated currents.
Objective: To measure the effect of the caged compound on inhibitory postsynaptic currents (IPSCs) mediated by GABAA receptors.
Preparation:
-
Acute brain slices (e.g., hippocampal or cortical) from rodents are prepared using standard vibratome sectioning.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
Recording:
-
Establish whole-cell patch-clamp recordings from neurons (e.g., pyramidal neurons).
-
Use a chloride-based intracellular solution to record GABAA receptor-mediated currents.
-
Evoke inhibitory postsynaptic currents (IPSCs) by electrical stimulation of local inhibitory interneurons.
-
Record a stable baseline of evoked IPSCs.
-
Bath-apply the caged glutamate compound at various concentrations (e.g., 10 µM, 100 µM, 1 mM) without photolysis.
-
Continue to evoke and record IPSCs in the presence of the caged compound.
-
Wash out the caged compound and ensure the recovery of IPSC amplitudes to baseline levels.
Analysis:
-
Compare the average amplitude and frequency of IPSCs before, during, and after the application of the caged compound.
-
A significant reduction in IPSC amplitude in the presence of the caged compound indicates an antagonistic effect on GABAA receptors.
-
Calculate the IC50 value if a dose-dependent inhibition is observed.
Control for Non-Specific Effects of Uncaging Byproducts and Light Itself
This protocol serves as a critical control to ensure that the observed physiological effects are due to the released glutamate and not to the uncaging process itself.
Objective: To differentiate the effects of photoreleased glutamate from potential confounding factors such as the photolysis byproducts or the illumination itself.
Methodology:
-
Vehicle Control: Perform the uncaging experiment in the absence of the caged compound, delivering the same light stimulus to the area of interest. This will control for any effects of the light itself on neuronal activity.
-
Inactive Caged Compound Control: If available, use a structurally similar but biologically inactive caged compound. Photolysis of this compound should not elicit any physiological response.
-
Pre-incubation with Antagonists: Before applying the caged glutamate, pre-incubate the slice with specific glutamate receptor antagonists (e.g., CNQX for AMPA/kainate receptors and APV for NMDA receptors). Subsequent photolysis of the caged glutamate should not evoke any response if the effect is specifically mediated by glutamate receptors.
-
Spatial Specificity Control: Deliver the uncaging light pulse at varying distances from the neuron or dendritic spine of interest. The physiological response should be localized to the site of uncaging and diminish as the distance increases.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the glutamate signaling pathway, a typical experimental workflow for assessing specificity, and the logical framework of the comparison.
Caption: Glutamate signaling pathway at an excitatory synapse.
Caption: Experimental workflow for assessing caged glutamate specificity.
Caption: Logical framework for comparing caged glutamate compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. GABAA RECEPTORS AS TARGETS FOR TREATING AFFECTIVE AND COGNTIVE SYMPTOMS OF DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular deconditioning increases GABA signaling in the nucleus tractus solitarii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MNI-caged-L-glutamate | Glutamate Receptor Compounds: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting the Molecular Determinants of GABAA Receptors Current Rundown, a Hallmark of Refractory Human Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for MDNI-caged-L-glutamate Uncaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for the precise application of MDNI-caged-L-glutamate uncaging in neuroscience research. We offer a comparative analysis of critical controls, detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your findings.
Introduction to this compound Uncaging
Two-photon laser scanning microscopy allows for the precise photo-release of biologically active molecules from inert "caged" precursors. This compound is a widely used compound that, upon illumination with a focused laser beam, releases L-glutamate, the primary excitatory neurotransmitter in the central nervous system. This technique enables researchers to stimulate individual dendritic spines and neurons with high spatiotemporal resolution, mimicking synaptic transmission. However, the interpretation of results from uncaging experiments heavily relies on a series of well-designed control experiments to validate the specificity of the glutamate-mediated response and to account for potential artifacts.
Key Control Experiments: A Comparative Overview
Effective uncaging experiments necessitate a panel of control experiments to isolate the effects of photoreleased glutamate (B1630785) from other potential confounding factors. These controls can be broadly categorized as negative and positive controls.
| Control Category | Specific Control Experiment | Purpose | Alternative Approaches |
| Negative Controls | Laser exposure in the absence of caged compound | To ensure that the laser itself does not elicit a cellular response. | Varying laser power outside the uncaging threshold. |
| Application of this compound without laser stimulation | To confirm that the caged compound is biologically inert before photolysis.[1] | Measuring baseline cellular activity before uncaging. | |
| Uncaging in the presence of glutamate receptor antagonists (e.g., CNQX/AP5) | To verify that the observed response is mediated by glutamate receptors. | Using specific antagonists for AMPA, NMDA, or metabotropic glutamate receptors. | |
| Measuring the spatial profile of the uncaging event (Point Spread Function) | To determine the spatial resolution of glutamate release and prevent unintended stimulation of adjacent areas.[2] | Imaging fluorescent microspheres to experimentally measure the PSF.[2] | |
| Assessing off-target effects (e.g., GABA-A receptor antagonism) | To rule out non-specific effects of the caged compound or its photolysis byproducts.[1][3][4] | Using "cloaked" caged compounds with reduced off-target activity.[3] | |
| Positive Controls | Application of exogenous L-glutamate | To confirm that the target cells are responsive to glutamate and to calibrate the uncaging response. | Iontophoretic application of glutamate. |
| Evoking synaptic transmission via electrical stimulation | To compare the uncaging-evoked response with a physiologically relevant synaptic event.[2] | Comparing uncaging-evoked postsynaptic potentials/currents with spontaneous or miniature synaptic events.[1] |
Experimental Protocols
Protocol 1: Characterization of the Two-Photon Point Spread Function (PSF)
Objective: To determine the spatial resolution of the two-photon uncaging system.
Methodology:
-
Prepare a solution of sub-diffraction limit fluorescent microspheres (e.g., 0.17 µm PS-speck fluorescent microspheres).[2]
-
Image the microspheres using the same objective and laser wavelength (e.g., 720 nm) intended for uncaging experiments.
-
Acquire Z-stacks of individual microspheres to reconstruct the three-dimensional PSF.
-
Measure the full-width at half-maximum (FWHM) of the fluorescence intensity profile in both the lateral (X-Y) and axial (Z) dimensions.[2] This provides a quantitative measure of the uncaging volume.
Protocol 2: Determining the Effective Uncaging Radius
Objective: To define the spatial extent of effective glutamate concentration following uncaging.
Methodology:
-
Perform whole-cell patch-clamp recordings from a neuron of interest.
-
Position the uncaging laser spot at a dendritic spine and deliver a brief laser pulse to evoke an uncaging-evoked postsynaptic potential (uEPSP) or current (uEPSC).
-
Systematically move the uncaging spot in small increments (e.g., 0.5 µm) away from the spine and record the corresponding uEPSP/uEPSC amplitude.[2]
-
Plot the normalized uEPSP/uEPSC amplitude as a function of the distance from the spine. The distance at which the response falls to baseline defines the effective uncaging radius.
Protocol 3: Negative Control for Laser and Caged Compound Inertness
Objective: To confirm that neither the laser alone nor the caged compound in the absence of light elicits a response.
Methodology:
-
Establish a stable whole-cell recording from a target neuron.
-
Laser Control: Perfuse the slice with standard artificial cerebrospinal fluid (aCSF) without the caged compound. Apply laser pulses with the same parameters (power, duration) that will be used for uncaging at various locations near the neuron. Monitor for any changes in membrane potential or holding current.
-
Caged Compound Control: Perfuse the slice with aCSF containing this compound (e.g., 2.5 mM).[1] Without applying laser pulses, record baseline activity for an extended period to ensure the caged compound does not have direct effects on neuronal properties.
Protocol 4: Pharmacological Verification of Glutamate Receptor Mediation
Objective: To confirm that the uncaging-evoked response is mediated by glutamate receptors.
Methodology:
-
Obtain a stable baseline uEPSC by uncaging this compound onto a dendritic spine.
-
Bath-apply a cocktail of ionotropic glutamate receptor antagonists, such as CNQX (an AMPA/kainate receptor antagonist, e.g., 10 µM) and D-AP5 (an NMDA receptor antagonist, e.g., 50 µM).
-
After the antagonists have taken effect, repeat the uncaging stimulus. A significant reduction or complete block of the uEPSC confirms that the response was mediated by these glutamate receptors.
Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound uncaging experiment.
Caption: Logical flow of control experiments for validating uncaging responses.
Quantitative Data Summary
| Parameter | This compound | MNI-caged-L-glutamate | Reference |
| Typical Concentration | 2.5 - 5 mM | 2.5 - 10 mM | [1] |
| Two-Photon Cross Section (GM) | Higher than MNI-Glu | ~1 | [1][5] |
| Quantum Yield | ~0.5 | 0.085 | [6] |
| GABA-A Receptor Antagonism | Present, but potentially less than MNI-Glu | Strong antagonist at concentrations for two-photon uncaging.[1][4] | [1] |
| Uncaging Wavelength | ~720 nm | ~720 nm | [5] |
Note: The efficiency of uncaging is influenced by several factors including laser power, pulse duration, and the depth of the target within the tissue.[1]
By rigorously implementing these control experiments, researchers can confidently attribute the observed physiological effects to the specific activation of glutamate receptors by photoreleased L-glutamate, thereby ensuring the validity and impact of their findings.
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. researchgate.net [researchgate.net]
- 3. Optofluidic control of rodent learning using cloaked caged glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
One-Photon vs. Two-Photon Uncaging of MDNI-Glutamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise spatiotemporal control of neurotransmitter release is a cornerstone of modern neuroscience research. "Caged" compounds, such as MDNI-glutamate, offer a powerful tool for releasing glutamate (B1630785) with high precision using light. This guide provides an objective comparison of one-photon and two-photon uncaging techniques for MDNI-glutamate, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.
Performance Comparison: One-Photon vs. Two-Photon Uncaging
The choice between one-photon and two-photon excitation for uncaging MDNI-glutamate hinges on the experimental requirements for spatial resolution, tissue penetration, and potential for photodamage. While one-photon uncaging offers a simpler and often more cost-effective setup, two-photon uncaging provides unparalleled precision in three-dimensional space.
| Parameter | One-Photon Uncaging of MDNI-Glutamate | Two-Photon Uncaging of MDNI-Glutamate | Key Advantages |
| Excitation Wavelength | UV-A to Violet light (e.g., 365 nm, 405 nm) | Near-infrared light (e.g., 720-730 nm)[1] | 2P: Deeper tissue penetration and reduced light scattering. |
| Quantum Yield (Φ) | High (~0.5)[1] | Not directly measured, but photolysis is efficient[2] | 1P: High efficiency of converting absorbed photons into uncaging events. |
| Two-Photon Cross-Section (δu) | Not Applicable | ~0.06 GM at 730 nm[1] | 2P: Enables highly localized excitation. |
| Spatial Resolution | Limited axial resolution (micrometers to millimeters) | High 3D resolution (~0.6-0.8 µm)[3][4] | 2P: Pinpoint accuracy for targeting single dendritic spines. |
| Temporal Resolution | Milliseconds[5] | Sub-milliseconds[5] | 2P: Mimics the speed of natural synaptic transmission. |
| Phototoxicity | Higher potential for phototoxicity due to UV light absorption by endogenous molecules. | Reduced phototoxicity as near-infrared light is less absorbed by biological tissue. | 2P: Better for long-term experiments and cell viability. |
| Equipment Complexity | Simpler, can use LEDs or arc lamps. | Requires a femtosecond pulsed laser and a specialized microscope. | 1P: More accessible and lower cost. |
Experimental Protocols
One-Photon Uncaging of MDNI-Glutamate
This protocol describes a typical setup for wide-field, one-photon uncaging of MDNI-glutamate in brain slices.
Materials:
-
MDNI-glutamate solution (concentration to be optimized, e.g., 2.5 mM)[6]
-
Artificial cerebrospinal fluid (ACSF)
-
Brain slice preparation
-
Microscope with epifluorescence illumination
-
UV or violet light source (e.g., 365 nm LED)[5]
-
Electrophysiology recording setup
Procedure:
-
Prepare acute brain slices and maintain them in ACSF.
-
Transfer a slice to the recording chamber of the microscope and perfuse with ACSF containing MDNI-glutamate.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Position the light source to illuminate the area of interest.
-
Deliver brief pulses of light (e.g., 1-5 ms) to uncage glutamate.[5]
-
Record the resulting postsynaptic currents (PSCs) or potentials (PSPs).
-
Vary the light intensity and duration to calibrate the glutamate concentration released.
Two-Photon Uncaging of MDNI-Glutaments
This protocol outlines the procedure for precise two-photon uncaging of MDNI-glutamate at single dendritic spines.
Materials:
-
MDNI-glutamate solution (e.g., 2.5 mM)[6]
-
ACSF
-
Brain slice preparation
-
Two-photon laser scanning microscope
-
Femtosecond pulsed laser tuned to ~720 nm[5]
-
Electrophysiology recording setup
-
Fluorescent dye for cell visualization (e.g., Alexa Fluor 594)
Procedure:
-
Prepare and maintain brain slices as for one-photon uncaging.
-
Perfuse the recording chamber with ACSF containing MDNI-glutamate.
-
Obtain a whole-cell patch-clamp recording from a neuron filled with a fluorescent dye to visualize its morphology.
-
Using the two-photon microscope, locate a dendritic spine of interest.
-
Park the laser beam at a precise point on the spine head.
-
Deliver short laser pulses (e.g., 0.5-2 ms) to uncage glutamate.[5]
-
Record the uncaging-evoked excitatory postsynaptic potentials (uEPSPs) or currents (uEPSCs).[6]
-
Calibrate the laser power and pulse duration to mimic miniature EPSCs.[6]
Visualizing the Process and Pathway
To better understand the experimental workflow and the subsequent biological response, the following diagrams illustrate the key steps and signaling events.
Caption: Experimental workflow for one-photon and two-photon uncaging of MDNI-glutamate.
Caption: Signaling pathway activated by uncaged glutamate at a postsynaptic terminal.
Conclusion
MDNI-glutamate is a highly efficient caged compound for both one-photon and two-photon uncaging applications.[7] One-photon uncaging of MDNI-glutamate is a robust method for experiments where broad stimulation of a neuronal population or a larger dendritic area is desired.[2] In contrast, two-photon uncaging of MDNI-glutamate offers unparalleled spatial precision, making it the method of choice for studying the function of individual synapses and dendritic spines with minimal photodamage.[3][6] The selection between these two powerful techniques should be guided by the specific scientific question, the required level of spatial and temporal resolution, and the available instrumentation.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 7. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Glutamate Receptor Subtype Activation by Uncaged Glutamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of glutamate (B1630785) uncaging with alternative methods for activating glutamate receptor subtypes. It includes supporting experimental data, detailed protocols for validation, and visualizations to clarify complex processes.
Introduction to Glutamate Uncaging
Two-photon glutamate uncaging is a powerful technique that allows for the precise spatiotemporal control of glutamate receptor activation.[1][2] By using a focused laser beam to photolyze a biologically inert "caged" glutamate compound, researchers can release glutamate at specific subcellular locations, such as individual dendritic spines, mimicking synaptic transmission with high fidelity.[1][2] This method offers significant advantages over traditional techniques like electrical stimulation or bulk application of agonists, including unparalleled spatial and temporal resolution.[2] However, like any technique, it has its own set of considerations and requires rigorous validation to ensure the specific activation of desired glutamate receptor subtypes.
Comparison of Neuronal Stimulation Techniques
The choice of neuronal stimulation technique depends critically on the experimental goals. Glutamate uncaging, optogenetics, and microiontophoresis are three commonly used methods, each with a distinct profile of advantages and limitations.
| Feature | Two-Photon Glutamate Uncaging | Optogenetics | Microiontophoresis |
| Spatial Resolution | ~0.6-0.8 µm (lateral), ~1.4-1.9 µm (axial)[3] | Cell-type specific, limited by light scattering | ~0.5-6 µm[4] |
| Temporal Resolution | Sub-millisecond[1] | Milliseconds to seconds (opsin kinetics) | Milliseconds |
| Receptor Target | Native glutamate receptors | Genetically expressed light-sensitive channels/pumps | Native glutamate receptors |
| Receptor Subtype Selectivity | Achieved pharmacologically | Dependent on expressed opsin | Limited |
| Invasiveness | Requires bath application of caged compound | Requires genetic modification (e.g., viral transfection) | Requires close proximity of a micropipette |
| Key Advantage | High spatiotemporal precision, targets native receptors[1][2] | Cell-type specificity | Direct delivery of various charged molecules |
| Key Disadvantage | Potential for off-target effects of caged compounds[2] | Potential for altered cellular physiology due to protein overexpression | Can cause mechanical damage and has limited spatial precision compared to uncaging |
Validation of Glutamate Receptor Subtype Activation
Confirming that the observed physiological responses are due to the activation of specific glutamate receptor subtypes is a critical step in any uncaging experiment. This is typically achieved through a combination of electrophysiology, calcium imaging, and pharmacology.
Pharmacological Validation
The most direct method for validating the involvement of specific glutamate receptor subtypes is the use of selective antagonists. By performing uncaging experiments in the presence and absence of these antagonists, researchers can isolate the contribution of each receptor subtype to the overall response.
| Receptor Subtype | Selective Antagonist | Typical Concentration | Reference |
| AMPA | NBQX or CNQX | 10-20 µM | [5][6] |
| NMDA | D-AP5 | 50-100 µM | [7][8] |
| mGluR1 | CPCCOEt | 100 µM | [6] |
| mGluR5 | MPEP | 3 µM | [7] |
| Group II mGluRs | LY341495 | 30 nM | [7] |
Experimental Workflow for Pharmacological Validation
The following diagram illustrates a typical workflow for validating glutamate receptor subtype activation using pharmacological agents.
Signaling Pathways Activated by Glutamate Receptors
The activation of different glutamate receptor subtypes initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
Ionotropic Glutamate Receptor Signaling
AMPA and NMDA receptors are ionotropic, meaning they form ion channels that open upon glutamate binding, leading to rapid changes in membrane potential.
Metabotropic Glutamate Receptor Signaling
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity and plasticity over a slower timescale.
Comparison of Caged Glutamate Compounds
Several caged glutamate compounds are commercially available, each with different properties that may be advantageous for specific experimental designs.
| Caged Compound | Two-Photon Max Wavelength (nm) | Key Features | Potential Drawbacks |
| MNI-glutamate | ~720 | Most widely used and well-characterized.[2] | Can act as a GABA-A receptor antagonist at high concentrations.[2] |
| RuBi-glutamate | ~800 | Higher quantum efficiency, can be used at lower concentrations, reducing off-target effects. Can also be excited by visible light.[9][10] | Less commonly used than MNI-glutamate. |
| DEAC450-glutamate | ~900 | Red-shifted excitation spectrum allows for two-color uncaging experiments with other caged compounds.[2] | Less commonly used than MNI-glutamate. |
| CDNI-glutamate | ~720 | Higher two-photon cross-section than MNI-glutamate, requiring less laser power.[2] | Also exhibits some GABA-A receptor antagonism.[2] |
Experimental Protocols
Protocol 1: Two-Photon Glutamate Uncaging on Dendritic Spines
This protocol outlines the general steps for performing two-photon glutamate uncaging to evoke responses at individual dendritic spines.
Materials:
-
Acute brain slices or neuronal cultures.
-
Artificial cerebrospinal fluid (ACSF) containing: 127 mM NaCl, 2.5 mM KCl, 25 mM NaHCO3, 1.25 mM NaH2PO4, 25 mM D-glucose, 2 mM CaCl2, 1 mM MgCl2, bubbled with 95% O2/5% CO2.
-
Caged glutamate (e.g., 2.5 mM MNI-glutamate).
-
Tetrodotoxin (TTX, 1 µM) to block action potentials.
-
Whole-cell patch-clamp setup with an amplifier.
-
Two-photon microscope with a Ti:Sapphire laser.
-
Pipette solution (e.g., K-gluconate based) containing a fluorescent dye (e.g., Alexa Fluor 488) to visualize cell morphology.
Procedure:
-
Prepare acute brain slices or neuronal cultures according to standard protocols.
-
Transfer the preparation to the recording chamber of the two-photon microscope and perfuse with ACSF containing the caged glutamate and TTX.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Visualize the dendritic arbor of the patched neuron using the fluorescent dye in the pipette.
-
Select a dendritic spine for stimulation.
-
Position the uncaging laser spot adjacent to the spine head.
-
Deliver a short laser pulse (e.g., 0.5-2 ms) at the appropriate wavelength for the caged compound (e.g., 720 nm for MNI-glutamate).
-
Record the uncaging-evoked excitatory postsynaptic current (uEPSC) or potential (uEPSP) at the soma.
-
Adjust laser power and pulse duration to elicit a physiological-sized response.
Protocol 2: Calcium Imaging of Uncaging-Evoked Responses
This protocol describes how to combine glutamate uncaging with calcium imaging to visualize calcium transients in dendritic spines.
Materials:
-
Same as Protocol 1.
-
Calcium indicator dye (e.g., Fluo-4 or GCaMP) loaded into the neuron via the patch pipette.
-
Imaging software capable of synchronizing uncaging and image acquisition.
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
Include a calcium indicator in the patch pipette solution.
-
Acquire a baseline fluorescence image of the dendritic spine.
-
Deliver the uncaging laser pulse.
-
Acquire a time-series of images immediately following the uncaging pulse to capture the calcium transient.
-
Analyze the change in fluorescence intensity over time to quantify the calcium response.
Conclusion
The validation of glutamate receptor subtype activation by uncaged glutamate is a multi-faceted process that relies on a combination of electrophysiological, imaging, and pharmacological techniques. While glutamate uncaging offers exceptional precision, researchers must carefully consider the choice of caged compound and perform rigorous control experiments to ensure the specificity of their findings. By comparing this technique with alternatives like optogenetics and microiontophoresis, and by adhering to detailed validation protocols, scientists can confidently dissect the roles of different glutamate receptor subtypes in synaptic function and plasticity.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Micro-iontophoresis of Glutamate and GABA: A Useful Tool to Investigate Synaptic Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Metabotropic Glutamate Receptor Internalization and Synaptic AMPA Receptor Endocytosis by the Postsynaptic Protein Norbin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPA receptor activation controls type I metabotropic glutamate receptor signalling via a tyrosine kinase at parallel fibre–Purkinje cell synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]
Navigating the Spectrum: A Guide to Cross-Talk and Spectral Separation of Caged Compounds
For researchers, scientists, and drug development professionals venturing into the precise spatiotemporal control of biological processes, caged compounds offer a powerful toolkit. By masking the function of a bioactive molecule until its release is triggered by light, these compounds enable targeted manipulation of cellular signaling. However, the simultaneous use of multiple caged compounds introduces the critical challenge of spectral cross-talk, where the activation of one compound inadvertently triggers another. This guide provides an objective comparison of different caged compounds, focusing on their spectral properties to aid in the selection of orthogonal pairs for multi-color uncaging experiments. We present supporting experimental data, detailed methodologies, and visual representations of key concepts to facilitate informed decision-making in your research.
Understanding the Photophysical Landscape: A Comparative Data Table
The ability to selectively uncage one compound without affecting another hinges on their distinct photophysical properties. The ideal scenario involves two caging chromophores with non-overlapping absorption spectra, allowing for "orthogonal" uncaging.[1] The following table summarizes key quantitative data for a selection of commonly used caging groups, providing a basis for comparing their spectral characteristics.
| Caging Group | Bioactive Molecule | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δu, GM) | Reference |
| Nitrobenzyl Derivatives | ||||||
| o-Nitrobenzyl (o-NB) | Various | ~280, ~350 | ~5,000 (at 347 nm) | 0.05 - 0.5 | Low | [1][2] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Various | ~355 | ~4,300 | 0.01 - 0.1 | ~0.02 | [1][2] |
| α-Carboxy-o-nitrobenzyl (CNB) | Neurotransmitters | ~350 | - | - | - | [3] |
| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate (B1630785), GABA | ~380 | ~4,500 | 0.085 (Glu) | 0.06 (Glu) | [2][3] |
| 4-Carboxymethoxy-7-nitroindolinyl (CDNI) | Glutamate, GABA | ~395 | - | 0.3-0.6 | - | [2][3][4] |
| Coumarin Derivatives | ||||||
| (6-Bromo-7-hydroxycoumarin-4-yl)methyl (Bhc) | Amines, Alcohols, Carboxylates | ~380-400 | - | High | - | [5] |
| 7-Diethylaminocoumarin (DEAC) | GABA, Glutamate | ~375 | - | - | - | [2][3] |
| DEAC450 | Glutamate, cAMP | 450 | >30,000 | ~0.2 | >60-fold higher at 900 nm vs 720 nm | [2][3][6] |
| Dicyanocoumarinylmethyl (DEAdcCM) | Carboxylic acids, Amines | ~500 | ~30,400 | - | - | [7] |
| Ruthenium-Bipyridyl Complexes | ||||||
| RuBi | GABA, Glutamate | ~450 | ~10,000 | ~0.04 (GABA) | - | [2][3] |
| [Ru(bpy)2(PMe3)(Serotonin)]²⁺ | Serotonin | Visible region | - | - | - | [8] |
Note: The exact photophysical properties can vary depending on the specific bioactive molecule being caged and the solvent conditions. The data presented here are representative values to guide initial selection.
Experimental Protocols for Characterization
To ensure the suitability of caged compounds for your specific experimental setup, it is crucial to characterize their properties in-house. Below are detailed protocols for key experiments.
Measuring the UV-Vis Absorption Spectrum
This protocol outlines the steps to determine the absorption spectrum of a caged compound, which is fundamental for identifying its λmax and assessing potential spectral overlap with other compounds.
Materials:
-
Caged compound of interest
-
Appropriate solvent (e.g., buffer matching experimental conditions)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the caged compound at a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to determine a concentration that gives an optimal absorbance reading (typically between 0.1 and 1.0).
-
Calibrate the spectrophotometer using a blank cuvette containing only the solvent.
-
Fill a quartz cuvette with the diluted caged compound solution.
-
Scan a range of wavelengths (e.g., 250-600 nm) to record the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
-
Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Determining the Quantum Yield of Uncaging
The quantum yield (Φ) represents the efficiency of the uncaging reaction upon absorption of a photon. This protocol provides a general method for its determination.
Materials:
-
Caged compound
-
Actinic light source with a narrow bandwidth centered near the λmax of the compound (e.g., laser or filtered lamp)
-
UV-Vis spectrophotometer or HPLC system
-
Photodiode or chemical actinometer to measure photon flux
-
Reaction vessel (e.g., quartz cuvette)
Procedure:
-
Prepare a solution of the caged compound with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the initial absorbance spectrum or HPLC chromatogram of the solution before photolysis.
-
Irradiate the sample with the actinic light source for a defined period. The photon flux of the light source must be accurately measured using a calibrated photodiode or a chemical actinometer.
-
Measure the absorbance spectrum or HPLC chromatogram of the solution after irradiation to determine the change in concentration of the caged compound.
-
Calculate the number of molecules of caged compound that have reacted.
-
Calculate the number of photons absorbed by the solution during the irradiation period.
-
The quantum yield (Φ) is the ratio of the number of molecules reacted to the number of photons absorbed.
Assessing Spectral Cross-Talk
This experiment is designed to quantify the extent of unintended uncaging of one compound when irradiating another at its specific uncaging wavelength.
Materials:
-
Two different caged compounds (Caged Compound A and Caged Compound B)
-
Two distinct light sources with wavelengths corresponding to the λmax of each compound (Light Source A and Light Source B)
-
A method to quantify the released bioactive molecule (e.g., bioassay, fluorescence assay, or HPLC)
Procedure:
-
Prepare a solution containing both Caged Compound A and Caged Compound B at concentrations relevant to your planned experiment.
-
Irradiate the mixed solution with Light Source A (tuned to the λmax of Caged Compound A) for a specific duration.
-
Quantify the amount of bioactive molecule released from both Caged Compound A and Caged Compound B. The amount of release from Caged Compound B represents the level of cross-talk.
-
Repeat the experiment by irradiating a fresh mixed solution with Light Source B (tuned to the λmax of Caged Compound B).
-
Quantify the amount of bioactive molecule released from both compounds. The amount of release from Caged Compound A in this case indicates the reciprocal cross-talk.
-
Analyze the results to determine the percentage of cross-talk for each compound at the other's activation wavelength. Ideally, this value should be negligible for true orthogonality.[1]
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can help to clarify complex relationships and workflows.
Caption: Spectral overlap leading to cross-talk versus ideal orthogonal uncaging.
Caption: Experimental workflow for assessing spectral cross-talk between two caged compounds.
Caption: Dual control of a neuron using spectrally distinct caged glutamate and GABA.
Choosing Your Caged Compounds: Key Considerations
Selecting the right pair of caged compounds for multi-color uncaging experiments requires careful consideration of several factors beyond just their absorption maxima.
-
Spectral Separation: The primary consideration is to choose compounds with the largest possible separation between their λmax values to minimize cross-talk.[1] The absorption spectrum of the longer-wavelength absorbing compound should ideally have a deep minimum at the λmax of the shorter-wavelength absorbing compound.[2]
-
Two-Photon Excitation: For applications requiring high spatial resolution and deep tissue penetration, two-photon uncaging is preferred.[9] In this case, the two-photon action cross-section spectra of the chosen compounds should be well-separated. For instance, combining a compound excitable at 720 nm (like MNI- or CDNI-caged compounds) with one excitable at 900 nm (like DEAC450-caged compounds) allows for orthogonal two-photon uncaging.[2][6]
-
Quantum Yield and Molar Extinction Coefficient: A high quantum yield and a high molar extinction coefficient are desirable as they lead to more efficient uncaging, requiring lower light intensity and shorter exposure times, which in turn reduces phototoxicity.[10]
-
Biological Inertness: The caged compound and its photolysis byproducts should be biologically inert and not interfere with the process under investigation.[11][12] It is important to perform control experiments to verify this.
-
Solubility and Stability: The caged compounds must be soluble and stable in the experimental buffer. Some caged compounds may hydrolyze over time, so fresh solutions are often recommended.[1]
-
Uncaging Kinetics: The rate of release of the bioactive molecule should be faster than the biological process being studied.[13]
By carefully evaluating these parameters and performing the necessary characterization experiments, researchers can confidently select and utilize pairs of caged compounds for sophisticated, multi-faceted investigations of complex biological systems.
References
- 1. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caged compounds for multichromic optical interrogation of neural systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds [jove.com]
- 6. higleylab.org [higleylab.org]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Temporal Precision of Glutamate Uncaging Methods
For researchers, scientists, and drug development professionals, the precise timing of neurotransmitter release is crucial for studying synaptic function and plasticity. Glutamate (B1630785) uncaging techniques, which use light to release glutamate from an inert "caged" compound, offer unparalleled spatiotemporal control. This guide provides an objective comparison of the temporal precision of different glutamate uncaging methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The temporal precision of a glutamate uncaging experiment is paramount for mimicking the rapid kinetics of synaptic transmission. The key metrics for evaluating this precision are the rise and decay times of the glutamate-induced postsynaptic currents (PSCs). A faster rise time indicates a more rapid release of glutamate and activation of receptors, while the decay time reflects the clearance of glutamate from the synaptic cleft. This guide focuses on a comparison of commonly used caged glutamate compounds and uncaging modalities.
Quantitative Comparison of Temporal Kinetics
The choice of caged compound and the method of photolysis—either one-photon or two-photon excitation—significantly impact the temporal resolution of glutamate release. Below is a summary of reported rise and decay times for uncaging-evoked excitatory postsynaptic currents (uEPSCs) mediated by AMPA receptors.
| Caged Compound | Uncaging Method | Rise Time (ms) | Decay Time (ms) | Notes |
| MNI-Glutamate | One-Photon (Laser) | 2.41 ± 0.14 (2 ms (B15284909) pulse) | 10.02 ± 0.50 (2 ms pulse) | Localized uncaging at the soma of hippocampal CA1 neurons.[1] |
| 3.43 ± 0.11 (4 ms pulse) | 12.72 ± 0.54 (4 ms pulse) | |||
| Two-Photon | ~0.4 ± 0.1 | Not specified | Recorded from cerebellar Purkinje cells.[2] | |
| Evokes uEPSCs that peak within 3-4 ms.[3] | At dendritic spines of CA1 pyramidal neurons. | |||
| DNI-Glutamate | Two-Photon | Not specified | Not specified | Reported to be ~5-6 times more photosensitive than MNI-Glutamate, allowing for shorter light pulses.[4][5] |
| RuBi-Glutamate | Two-Photon | Faster than MNI-Glutamate | Faster than MNI-Glutamate | Responses have a rate of rise nearly twice as fast as those from MNI-glutamate.[6] |
| MNI-Kainate | One-Photon (Laser) | 3.01 ± 0.44 (2 ms pulse) | 12.91 ± 1.09 (2 ms pulse) | Localized uncaging at the soma of hippocampal CA1 neurons.[1] |
| 3.80 ± 0.30 (4 ms pulse) | 24.93 ± 2.45 (4 ms pulse) |
Note: The precise kinetics can vary depending on experimental conditions such as temperature, laser power, pulse duration, and the specific neuronal preparation.
Key Caged Compounds and Their Characteristics
-
MNI-Glutamate (4-methoxy-7-nitroindolinyl-caged L-glutamate): The most widely used caged glutamate for two-photon uncaging due to its commercial availability, chemical stability, and well-characterized properties.[7] However, it can act as a GABA-A receptor antagonist at the high concentrations often required for two-photon experiments.[6][7]
-
DNI-Glutamate (4-methoxy-5,7-dinitroindolinyl-glutamate): A more photosensitive derivative of MNI-glutamate, with a quantum yield of photolysis approximately four to five times higher.[4] This increased efficiency allows for the use of lower laser power or shorter pulse durations, potentially reducing phototoxicity.[5]
-
RuBi-Glutamate (Ruthenium-bipyridine-trimethylphosphine-caged-glutamate): This compound can be excited by visible light for one-photon uncaging and is also two-photon sensitive.[8] It boasts a high quantum efficiency, allowing for use at lower concentrations, which can mitigate the blockade of GABAergic transmission seen with MNI-glutamate.[6] Notably, uncaging of RuBi-Glutamate generates responses with significantly faster rise times compared to MNI-glutamate.[6]
One-Photon vs. Two-Photon Uncaging
The choice between one-photon and two-photon uncaging hinges on the desired spatial resolution.
-
One-Photon Uncaging: Utilizes a single photon, typically in the UV range, to cleave the caging group. While simpler to implement, it suffers from lower spatial resolution due to light scattering, leading to the release of glutamate in a larger, less-defined volume. This can be advantageous for stimulating larger dendritic areas or groups of synapses.
-
Two-Photon Uncaging: Employs the near-simultaneous absorption of two longer-wavelength photons (typically infrared) to achieve excitation. This nonlinear process confines the uncaging event to a tiny focal volume, offering sub-micron spatial precision.[9] This makes it the method of choice for stimulating individual dendritic spines.
Experimental Methodologies
The evaluation of glutamate uncaging temporal precision typically involves whole-cell patch-clamp recordings from neurons in brain slices.
Generalized Experimental Protocol:
-
Brain Slice Preparation: Acute brain slices (e.g., 300-400 µm thick) are prepared from the brain region of interest.
-
Solution Preparation:
-
Artificial Cerebrospinal Fluid (ACSF): Slices are continuously perfused with oxygenated ACSF. Tetrodotoxin (TTX) is often included to block action potentials and isolate postsynaptic responses.
-
Caged Compound Solution: The caged glutamate compound is dissolved in the ACSF at the desired concentration (e.g., 2.5-10 mM for MNI-glutamate in two-photon experiments). The solution must be protected from light.[10]
-
Internal Solution: The patch pipette is filled with an internal solution containing salts, buffers, and an energy source (ATP, GTP). A fluorescent dye is often included to visualize the neuron's morphology.[10]
-
-
Whole-Cell Patch-Clamp Recording: A neuron is identified under a microscope, and a giga-ohm seal is formed between the patch pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration, allowing for the recording of postsynaptic currents.
-
Glutamate Uncaging:
-
One-Photon: A UV light source (e.g., laser or LED) is focused on the area of interest. The duration and intensity of the light pulse are controlled to elicit a response.
-
Two-Photon: A pulsed infrared laser is focused on a specific subcellular location, such as a dendritic spine. The laser power and pulse duration (typically 0.5-2 ms) are adjusted to evoke uEPSCs with kinetics that mimic naturally occurring miniature EPSCs.[10]
-
-
Data Acquisition and Analysis: The resulting uEPSCs are recorded and analyzed to determine their rise and decay times.
Visualizing the Process
Glutamate Uncaging Experimental Workflow
Caption: A generalized workflow for evaluating the temporal precision of glutamate uncaging.
Post-Uncaging Glutamate Receptor Activation Pathway
Caption: Simplified signaling pathway following glutamate uncaging at a synapse.
References
- 1. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 6. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
literature review of comparative studies on caged glutamates
A Comparative Guide to Caged Glutamates for Neuroscientists
In the quest to understand the intricate workings of the brain, researchers require tools that offer precise spatiotemporal control over neuronal activity. Caged glutamates—photolabile compounds that release the primary excitatory neurotransmitter glutamate (B1630785) upon illumination—have become essential for mapping neural circuits and studying synaptic function.[1] This guide provides a comparative analysis of commonly used caged glutamates, focusing on their photochemical properties, pharmacological effects, and the experimental protocols required for their effective use.
Key Performance Metrics for Caged Glutamates
The ideal caged glutamate should possess several key characteristics: high photochemical efficiency, rapid release kinetics, stability in physiological solutions, and biological inertness in its caged form.[2] A critical challenge is minimizing off-target effects, such as the antagonism of GABA-A receptors, which is a known issue with several caged compounds, particularly at the high concentrations required for two-photon (2P) uncaging.[1][3]
Comparative Data of Caged Glutamates
The selection of a caged glutamate often depends on the specific experimental requirements, such as the need for one-photon (1P) or two-photon (2P) excitation and the sensitivity of the preparation to off-target effects. Below is a summary of the key quantitative properties of several popular caged glutamates.
| Caged Compound | One-Photon (1P) Properties | Two-Photon (2P) Properties | Off-Target Effects |
| MNI-Glutamate | Quantum Yield (Φ): 0.065-0.085[4] | 2P Cross-Section (δ): 0.06 GM @ 720-730 nm[1][5] | Strong antagonism of GABA-A receptors at high concentrations.[3] 300 μM MNI-Glu reduces GABAergic IPSCs by ~80%.[6] |
| CDNI-Glutamate | Quantum Yield (Φ): ~0.5[7][8] | 2P Cross-Section (δ): 0.06 GM @ 720 nm[9] | Reduced GABA-A receptor antagonism compared to MNI-Glutamate.[9] |
| RuBi-Glutamate | High quantum efficiency in the visible (blue) range.[6] | 2P Absorption Max: ~800 nm[10] | Less GABAergic antagonism than MNI-Glutamate.[6] 300 μM RuBi-Glu reduces GABAergic IPSCs by ~50%.[6] |
| MDNI-Glutamate | Quantum Yield (Φ): ~0.5[4][11] | 5-6 times more effective 2P photolysis than MNI-Glu.[4][11] | Photolysis can lead to a mixture of by-products.[12] |
Detailed Experimental Methodologies
Accurate and reproducible results in uncaging experiments rely on meticulous experimental protocols. Below are methodologies for key experiments cited in the comparison of caged glutamates.
Protocol 1: Measurement of Photocleavage Rate
This protocol is used to determine the rate at which a caged compound releases glutamate upon light exposure.
Objective: To compare the relative photolysis rates of different caged glutamates.
Materials:
-
Caged glutamate compounds (e.g., CDNI-Glu, α-CDNI-Glu, N-CDNI-Glu)[7]
-
Deionized water, pH 7
-
UV-Vis Spectrophotometer
-
¹H NMR Spectrometer
-
Photochemical reactor (e.g., Rayonet RPR 100) with a 350 nm light source[7]
Procedure:
-
Sample Preparation: Prepare solutions of each caged glutamate in deionized water at a concentration suitable for UV-Vis and NMR analysis (e.g., 2.00×10⁻⁵ M to 7.94×10⁻⁵ M for UV-Vis, ~1.5 mM for NMR).[7]
-
UV-Vis Spectroscopy:
-
Record an initial UV-Vis spectrum of the sample before irradiation.
-
Irradiate the sample with 350 nm light in the photochemical reactor.
-
At regular time intervals, stop the irradiation and record a new UV-Vis spectrum to monitor the progressive photolysis.[7]
-
-
¹H NMR Spectroscopy:
-
Record an initial ¹H NMR spectrum of the sample.
-
Irradiate the sample and record spectra at progressive time points.
-
The rate of photolysis can be measured by observing the disappearance of proton signals from the caged compound and the appearance of signals from the released glutamate.[7]
-
-
Data Analysis: Plot the change in absorbance (from UV-Vis) or the concentration of the caged compound (from NMR) against time to determine the rate of photolysis.[7]
Protocol 2: Electrophysiological Recording of Uncaging-Evoked Currents
This protocol assesses the biological efficacy of caged glutamates by measuring the neuronal response to photoreleased glutamate.
Objective: To compare the amplitude and kinetics of currents evoked by uncaging different caged compounds on hippocampal neurons.
Materials:
-
Acute hippocampal brain slices
-
Artificial cerebrospinal fluid (ACSF)
-
MNI-Glutamate and another caged compound for comparison (e.g., MNI-Kainate or RuBi-Glutamate).[3]
-
Patch-clamp electrophysiology setup
-
Laser for one-photon or two-photon uncaging (e.g., Ti:sapphire laser for 2P).
-
Pharmacological agents to isolate glutamate currents (e.g., APV and CNQX for isolating GABA currents, or picrotoxin (B1677862) to block GABA receptors).[5]
Procedure:
-
Slice Preparation: Prepare acute brain slices from the hippocampus of a rodent model.
-
Cell Identification: Identify pyramidal neurons in the CA1 region for whole-cell patch-clamp recording.
-
Compound Application: Bath-apply the caged glutamate at a specific concentration (e.g., 300 μM for RuBi-Glutamate, 2.5-3.8 mM for MNI-Glutamate).[3][6]
-
Uncaging:
-
For 2P uncaging, focus the laser (e.g., 720 nm for MNI-Glu) onto a single dendritic spine.[3]
-
Deliver a short laser pulse (e.g., 0.5-1 ms) to photorelease glutamate.
-
-
Data Recording: Record the evoked excitatory postsynaptic currents (uEPSCs) using the patch-clamp amplifier.
-
Comparison: To compare two compounds, apply them consecutively to the same neuron, ensuring a washout period in between. Measure and compare the peak amplitude and decay kinetics of the uEPSCs.[3]
Protocol 3: Assessment of GABA-A Receptor Antagonism
This protocol quantifies the off-target inhibitory effect of caged glutamates on GABAergic transmission.
Objective: To measure the reduction in GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in the presence of a caged glutamate.
Materials:
-
Same as Protocol 2, with the addition of a bipolar stimulating electrode.
-
Pharmacological agents to isolate GABAergic currents: APV (40 μM) and CNQX (20 μM).[5]
Procedure:
-
Recording Setup: Establish a whole-cell voltage-clamp recording from a pyramidal neuron, holding the membrane potential at +40 mV to record outward GABAergic currents.[5]
-
Isolate GABA Currents: Perfuse the slice with ACSF containing APV and CNQX to block ionotropic glutamate receptors.[5]
-
Evoke IPSCs: Use the stimulating electrode to evoke GABAergic IPSCs. Record a stable baseline of these control IPSCs.
-
Apply Caged Compound: Bath-apply the caged glutamate (e.g., 300 μM RuBi-Glutamate or MNI-Glutamate) and continue to evoke and record IPSCs.[5][6]
-
Data Analysis: Measure the peak amplitude of the IPSCs before and after the application of the caged compound. Calculate the percentage reduction in IPSC amplitude to quantify the level of GABA-A receptor antagonism.[5][6]
Visualizing Key Processes
To better understand the mechanisms and workflows involved in the use of caged glutamates, the following diagrams illustrate the glutamate signaling pathway and a typical experimental workflow.
Caption: Glutamate uncaging and subsequent activation of postsynaptic receptors.
Caption: Workflow for the evaluation and comparison of novel caged glutamates.
References
- 1. benchchem.com [benchchem.com]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 7. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 11. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
choosing the right caged compound for a specific research question
Caged compounds are indispensable tools in modern biological research, offering precise spatiotemporal control over the release of bioactive molecules.[1][2][3][4][5][6] These light-sensitive probes consist of a biologically active molecule rendered inert by a photolabile protecting group, or "cage".[1][3][4] Irradiation with a specific wavelength of light cleaves this cage, liberating the active molecule and enabling researchers to initiate and study biological processes with high precision.[2][4] This guide provides an objective comparison of caged compounds, focusing on caged glutamates as a primary example, to aid researchers in making informed decisions for their specific experimental needs.
Key Factors for Selecting a Caged Compound
The efficacy of a caged compound experiment is contingent on several critical parameters of the probe itself. A careful evaluation of these factors is necessary to ensure a successful and accurately interpretable outcome.
-
Biological Inertness: The caged compound, prior to photolysis, should not exhibit any biological activity, acting as neither an agonist nor an antagonist to the system under study.[1][4][7] However, it's important to note that some widely used compounds, such as MNI-glutamate, have shown off-target effects, like antagonism of GABA-A receptors at high concentrations.[1][5][8][9][10]
-
Photochemical Efficiency: This is a measure of how effectively light converts the caged compound into its active form. It is often represented by the two-photon uncaging cross-section (δu) or the one-photon quantum yield (Φ), which is the probability of a molecule being photolyzed after absorbing a photon.[1][11] A higher quantum yield is generally desirable as it requires less light, minimizing potential photodamage.[11]
-
Wavelength of Activation: The uncaging wavelength should be chosen to maximize efficiency while minimizing cellular phototoxicity. While many traditional cages are activated by UV light, newer chromophores like RuBi and DEAC450 are photolyzed by visible (blue) light, which can be less damaging to biological samples.[7][12]
-
Release Kinetics: The speed at which the active molecule is released from its cage is crucial, especially for studying rapid biological processes like neurotransmission.[4] For instance, MNI-caged glutamate (B1630785) has a rapid release half-time of less than 0.26 milliseconds.[8]
-
Stability and Solubility: The caged compound must be chemically stable under physiological conditions (pH and temperature) to prevent spontaneous, non-photolytic release of the active molecule.[1][5][8] It must also be sufficiently soluble in aqueous buffers to be used at effective concentrations.[7]
Comparative Analysis of Caged Glutamates
Glutamate is the primary excitatory neurotransmitter in the central nervous system, making caged glutamates essential tools in neuroscience.[1][8] The table below compares several commonly used caged glutamate compounds based on their key properties.
| Caged Compound | Typical Uncaging Wavelength (nm) | Key Features & Considerations |
| MNI-caged Glutamate | ~380 (UV) for 1P; ~720 for 2P | High thermal stability and rapid photolysis.[8] Widely used for two-photon uncaging.[13] Can act as a GABA-A receptor antagonist at high concentrations.[8][10][13] |
| NI-caged Glutamate | ~360 (UV) | Predecessor to MNI-glutamate; MNI-glutamate is approximately 2.5 times more efficient at releasing glutamate.[8] More stable at physiological pH than CNB-caged versions.[5] |
| CDNI-caged Glutamate | ~380 (UV) for 1P; ~720 for 2P | About five times more effective for two-photon uncaging than MNI-glutamate.[13] High quantum yield of photolysis (~0.6).[13] |
| CNB-caged Glutamate | ~350 (UV) | One of the first successful caging chromophores for neurotransmitters.[4] Prone to hydrolysis and can have inhibitory effects on NMDA receptors.[5][14] |
| RuBi-glutamate | 400-532 (Visible) | Uncaged with visible light, reducing phototoxicity.[15] Can be used for two-color uncaging experiments in combination with UV-sensitive cages.[7] |
| DEAC450-caged Glutamate | ~450 (Visible) for 1P; ~900 for 2P | Can be used for two-color, two-photon uncaging with other compounds like CDNI-GABA.[12] |
Experimental Protocols
Protocol: Comparative Photolysis Efficiency
This protocol outlines a method to compare the photolytic efficiency of two different caged compounds in a cellular context, for example, by measuring postsynaptic currents in a neuron.
1. Preparation:
- Prepare acute brain slices according to standard laboratory procedures.
- Prepare two separate solutions of artificial cerebrospinal fluid (ACSF), each containing one of the caged compounds (e.g., MNI-glutamate and CDNI-glutamate) at the same concentration (e.g., 10 mM).[16]
2. Electrophysiological Recording:
- Establish a whole-cell patch-clamp recording from a target neuron (e.g., a pyramidal neuron).
- Record baseline synaptic activity.
3. Uncaging and Data Acquisition:
- Locally perfuse the first caged compound over the neuron.
- Use a two-photon laser to deliver precise light pulses to a specific location (e.g., a dendritic spine) to uncage the compound.
- Record the evoked postsynaptic currents at various laser powers.
- Wash out the first compound and perfuse the second caged compound.
- Repeat the uncaging procedure at the same location and with the same laser powers.
4. Analysis:
- For each compound, plot the amplitude of the evoked current as a function of the laser power.
- A direct comparison of these plots will reveal the relative photolytic efficiency of the two compounds under your experimental conditions.[16]
Visualizing Concepts in Caged Compound Research
Signaling Pathway for Glutamate Uncaging
Caption: Light-induced uncaging of glutamate activates postsynaptic receptors.
Experimental Workflow for Two-Photon Uncaging
Caption: A typical workflow for a two-photon glutamate uncaging experiment.
Logical Relationships in Compound Selection
Caption: The choice of a caged compound depends on multiple experimental factors.
References
- 1. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nathan.instras.com [nathan.instras.com]
- 5. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.fsu.edu [bio.fsu.edu]
- 12. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 14. Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MDNI-caged-L-glutamate: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
The proper disposal of MDNI-caged-L-glutamate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While the caged glutamate (B1630785) compound itself may not be classified as hazardous, it often contains residual Trifluoroacetic Acid (TFA) from the manufacturing process. TFA is a corrosive substance and must be handled as hazardous waste. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Summary of Key Disposal Principles
| Waste Stream | Disposal Method | Key Considerations |
| Unused this compound | Hazardous Waste Collection | Treat as TFA-containing waste. Do not mix with other waste streams unless compatibility is confirmed. |
| Empty this compound Containers | Hazardous Waste Collection | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Deface label before disposal. |
| Contaminated Labware (e.g., pipette tips, gloves) | Hazardous Waste Collection | Segregate from non-hazardous waste. Place in a designated, labeled hazardous waste container. |
| Aqueous solutions of this compound | Neutralization and Hazardous Waste Collection | Neutralize the acidic solution with a suitable base before collection as hazardous waste. |
Experimental Protocol: Neutralization of Aqueous this compound Solutions
This protocol details the neutralization of aqueous solutions containing this compound prior to disposal. The primary hazard addressed is the residual Trifluoroacetic Acid (TFA).
Materials:
-
Aqueous solution of this compound
-
Sodium bicarbonate (NaHCO₃) or other suitable weak base
-
pH indicator strips or a calibrated pH meter
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Fume hood
-
Labeled hazardous waste container
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood to minimize inhalation exposure to any volatile compounds.
-
Prepare for Neutralization: Place the container with the aqueous this compound solution in a secondary container to contain any potential spills.
-
Gradual Addition of Base: Slowly and carefully add small amounts of sodium bicarbonate to the solution. Be aware that the reaction will produce carbon dioxide gas, which may cause effervescence. Add the base in small increments to control the reaction.
-
Monitor pH: After each addition of base, gently stir the solution and check the pH using a pH indicator strip or a pH meter.
-
Target pH: Continue adding base until the pH of the solution is between 6.0 and 8.0.
-
Waste Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should indicate "Neutralized aqueous waste containing this compound and Trifluoroacetic Acid".
-
Rinse Equipment: Thoroughly rinse all glassware and equipment used in the neutralization process with water. Collect the initial rinsate as hazardous waste.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Procedures
1. Unused or Expired this compound:
-
Do not dispose of solid this compound in the regular trash.
-
It should be treated as hazardous waste due to the likely presence of TFA.
-
Place the original container with the unused compound into a larger, sealable, and clearly labeled hazardous waste container.
-
The label should read: "Hazardous Waste: this compound (contains Trifluoroacetic Acid)".
2. Empty this compound Containers:
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., water, followed by acetone (B3395972) or ethanol) to remove any residual chemical.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label to prevent misuse.
-
The rinsed and de-labeled container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.
3. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered hazardous waste.
-
These materials should be collected in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
The label should indicate "Hazardous Waste: Solid debris contaminated with this compound and Trifluoroacetic Acid".
4. Spill Cleanup:
-
In the event of a spill, wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and follow your institution's emergency procedures for chemical spills.
5. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
Essential Safety and Operational Guide for Handling MDNI-caged-L-glutamate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with MDNI-caged-L-glutamate. The following procedures are designed to ensure safe handling, operation, and disposal of this photosensitive neuroactive compound.
I. Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is imperative to adhere to standard laboratory safety protocols to minimize any potential risks. The user is ultimately responsible for developing appropriate handling and protection methods based on the specific experimental conditions.
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Disposable Nitrile Gloves | Powder-free | Prevents skin contact and contamination of the compound. |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 compliant | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from potential spills. |
II. Operational Plan: Handling and Experimental Procedures
This compound is a photosensitive compound, meaning its active component, L-glutamate, is released upon exposure to light.[1] Therefore, it is critical to handle it in a controlled light environment to prevent premature uncaging.
A. Preparation and Handling:
-
Work Area Preparation:
-
Designate a specific area for handling this compound.
-
Work in an area with subdued or red light to minimize exposure to wavelengths that could trigger photolysis.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Reconstitution and Aliquoting:
-
Follow the supplier's instructions for reconstitution. This may involve dissolving the compound in a suitable solvent like DMSO or a buffered aqueous solution.
-
Prepare aliquots in amber or foil-wrapped tubes to protect them from light.
-
Clearly label all tubes with the compound name, concentration, and date.
-
B. Experimental Workflow:
The following diagram illustrates a typical workflow for an experiment involving this compound.
III. Disposal Plan
As this compound is not classified as hazardous, its disposal should follow institutional guidelines for non-hazardous chemical waste.
A. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a designated, labeled container for non-hazardous solid waste.
-
-
Liquid Waste:
-
Unused or leftover solutions of this compound should be collected in a clearly labeled, sealed container for non-hazardous aqueous waste.
-
Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
B. Final Disposal:
-
All waste containers must be clearly labeled with their contents.
-
Follow your institution's procedures for the final disposal of non-hazardous chemical waste. This may involve collection by your EHS department or disposal in the regular trash if deemed appropriate by institutional policy.
The following diagram outlines the logical steps for the proper disposal of waste generated from experiments with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
